molecular formula C14H22N2 B8445073 1-(2,3,5,6-Tetramethylphenyl)piperazine

1-(2,3,5,6-Tetramethylphenyl)piperazine

Cat. No.: B8445073
M. Wt: 218.34 g/mol
InChI Key: LQBFRZCOEZBJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,5,6-Tetramethylphenyl)piperazine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)piperazine

InChI

InChI=1S/C14H22N2/c1-10-9-11(2)13(4)14(12(10)3)16-7-5-15-6-8-16/h9,15H,5-8H2,1-4H3

InChI Key

LQBFRZCOEZBJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)N2CCNCC2)C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2,3,5,6-tetramethylphenyl)piperazine, a substituted arylpiperazine of significant interest in medicinal chemistry and drug discovery. The N-arylpiperazine moiety is a privileged structure found in numerous biologically active compounds with diverse pharmacological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction

The piperazine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals, contributing to their therapeutic efficacy across various disease areas, including oncology, psychiatry, and infectious diseases.[2][3] Substituted piperazines are crucial building blocks in the synthesis of complex molecules.[4][5] The specific compound, 1-(2,3,5,6-tetramethylphenyl)piperazine, also known as durylpiperazine, presents a unique structural feature with a sterically hindered aryl group. This substitution can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding affinity.

The synthesis of N-arylpiperazines has traditionally been challenging, often requiring harsh reaction conditions and limited by the availability of substituted anilines.[1] However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these valuable compounds, offering a versatile and efficient methodology.[1][4][6]

Synthesis of 1-(2,3,5,6-Tetramethylphenyl)piperazine

The most effective and widely adopted method for the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][4]

Reaction Scheme

The synthesis proceeds via the reaction of 1-bromo-2,3,5,6-tetramethylbenzene (durene bromide) with an excess of piperazine in the presence of a palladium catalyst, a suitable ligand, and a base.

Synthesis_Workflow cluster_reactants Reactants & Catalysts reagent1 1-Bromo-2,3,5,6-tetramethylbenzene reaction Buchwald-Hartwig Amination reagent1->reaction reagent2 Piperazine (excess) reagent2->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product 1-(2,3,5,6-Tetramethylphenyl)piperazine workup Aqueous Work-up purification Column Chromatography workup->purification Crude Product purification->product Purified Product reaction->workup Reaction Mixture

Caption: Synthetic workflow for 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Experimental Protocol

Materials:

  • 1-Bromo-2,3,5,6-tetramethylbenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: Add 1-bromo-2,3,5,6-tetramethylbenzene (1 equivalent) and piperazine (2-3 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2,3,5,6-tetramethylphenyl)piperazine.[7]

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the bis-arylated byproduct and drives the reaction towards the desired mono-arylated product.[1]

  • Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with sterically hindered aryl halides.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine and facilitate the catalytic cycle.[8]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) product->ms Molecular Weight Confirmation ir Infrared Spectroscopy (FT-IR) product->ir Functional Group Identification nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Ion Peak ms->ms_data ir_data Characteristic Absorptions ir->ir_data

Caption: Workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.10t4H-CH₂- (piperazine, adjacent to N-aryl)
~ 2.95t4H-CH₂- (piperazine, adjacent to NH)
~ 2.30s6HAr-CH₃ (ortho)
~ 2.25s6HAr-CH₃ (meta)
~ 1.70br s1H-NH-

Note: The chemical shifts are estimations based on similar structures and may vary slightly.[2][9]

Expected ¹³C NMR Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~ 145.0Ar-C (quaternary, attached to N)
~ 132.5Ar-C (quaternary, ortho)
~ 130.0Ar-C (quaternary, meta)
~ 53.0-CH₂- (piperazine, adjacent to N-aryl)
~ 46.0-CH₂- (piperazine, adjacent to NH)
~ 20.5Ar-CH₃ (ortho)
~ 16.0Ar-CH₃ (meta)

Note: The chemical shifts are estimations based on similar structures and may vary slightly.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this class of compounds.

Expected Data:

  • Molecular Formula: C₁₄H₂₂N₂

  • Molecular Weight: 218.34 g/mol

  • Expected [M+H]⁺: 219.18

The fragmentation pattern in the mass spectrum will likely show cleavage of the C-N bonds of the piperazine ring.[10]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Absorptions (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch (secondary amine)
2950-2800C-H stretch (aliphatic and aromatic)[11]
~ 1600, 1480C=C stretch (aromatic ring)
~ 1250C-N stretch

Purity Assessment

The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) or GC-MS. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is typically used. The purity should be >95% for use in biological assays.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine via the Buchwald-Hartwig amination. The detailed characterization protocol ensures the structural confirmation and purity assessment of the final product. The insights into the rationale behind the experimental choices provide a deeper understanding of the synthetic process. This information is intended to empower researchers in the synthesis and utilization of this and related N-arylpiperazine compounds for the advancement of drug discovery and development.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Cernicchi, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

  • Singh, U. P., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(7), 522-543. [Link]

  • Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 83-91. [Link]

  • Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

  • Gunasekaran, S., & Seshadri, S. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(6), 443-447. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Stanković, S., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134293. [Link]

  • Yıldırım, S., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Synthesis and characterization of new piperazine fused triazoles. (2014). Der Pharma Chemica, 6(6), 333-339. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Stanković, S., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. [Link]

  • Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (2011). Molecules, 16(8), 6659-6680. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • EP0745598B1 - Piperazine, piperidine and 1,2,5,6-tetrahydropyridine derivatives, proces for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 43-50. [Link]

  • US2919275A - Purification of piperazine. (n.d.). Google Patents.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

  • de Oliveira, V. M., & de-Faria, F. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 26-37. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate. [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (n.d.). ResearchGate. [Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and... (n.d.). Semantic Scholar. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences Review and Research, 89(2), 1-6. [Link]

  • Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. (2015). Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-NBO-Prabavathi-Nayaki/460a5e884d6c6e75895e6f3707c932c021183204]([Link]

  • Piperazine, 1-[3-(trifluoromethyl)phenyl]-. (n.d.). NIST WebBook. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]

  • Piperazine-2,3,5,6-tetraone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. [Link]

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1-(2,3,5,6-Tetramethylphenyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

1-(2,3,5,6-Tetramethylphenyl)piperazine (hereafter referred to as 4Me-PP ) is a sterically congested N-arylpiperazine derivative. Structurally characterized by a piperazine ring attached to the C1 position of a durene (1,2,4,5-tetramethylbenzene) scaffold, this compound represents a specialized class of "ortho-blocked" phenylpiperazines.

In medicinal chemistry, 4Me-PP serves as a critical probe for exploring atropisomerism and steric constraints within ligand-receptor interactions, particularly at serotonin (5-HT) and dopamine receptors. The presence of methyl groups at the 2,6-positions creates significant torsional strain, forcing the piperazine and phenyl rings into a non-planar, orthogonal conformation. This unique geometry distinguishes it from planar analogs (e.g., 1-phenylpiperazine), altering both metabolic stability and receptor binding kinetics.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 1-(2,3,5,6-Tetramethylphenyl)piperazine
Common Name N-Durylpiperazine; 4Me-PP
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
CAS Registry Number Not widely listed; Analogous to 1012-91-5 (2,6-dimethyl)
SMILES Cc1cc(H)c(C)c(C)c1N2CCNCC2C
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, MeOH; Poorly soluble in water

Physicochemical Profile & Structural Dynamics

Steric Orthogonality

The defining feature of 4Me-PP is the steric clash between the equatorial protons of the piperazine ring and the ortho-methyl groups (positions 2 and 6) of the phenyl ring.

  • Consequence: The N-Aryl bond rotation is severely restricted.

  • Biological Implication: The molecule likely adopts a "twisted" conformation that can lock it into a specific bioactive pose, potentially increasing selectivity for receptor subtypes that accommodate bulkier ligands (e.g., 5-HT₁A vs. 5-HT₂A).

Calculated Properties (In Silico)
  • LogP (Octanol/Water): ~3.2 – 3.5 (Predicted). The four methyl groups significantly increase lipophilicity compared to unsubstituted phenylpiperazine (LogP ~1.2).

  • pKa (Piperazine N4): ~9.2 – 9.6. The electron-donating effect of the tetramethylphenyl group (via induction) slightly increases the basicity of the distal secondary amine compared to electron-deficient analogs.

  • Topological Polar Surface Area (TPSA): ~15.3 Ų (attributed to the secondary amine).

Synthetic Methodologies

Due to the severe steric hindrance at the coupling site (C1 of the phenyl ring flanked by methyls at C2 and C6), traditional Nucleophilic Aromatic Substitution (SₙAr) is kinetically unfavorable. The synthesis requires high-energy catalytic cross-coupling.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is the industry standard for synthesizing hindered N-arylpiperazines, ensuring high yield despite the steric barrier.

Reagents:

  • Substrate: 1-Bromo-2,3,5,6-tetramethylbenzene (Bromodurene)

  • Amine: Piperazine (anhydrous, 2.0 equiv to prevent bis-arylation)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: BINAP or DavePhos (Phosphine ligands crucial for hindered substrates)

  • Base: NaOtBu (Sodium tert-butoxide)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-complexation: Charge the flask with Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%). Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active Pd(0)-ligand complex.

  • Substrate Addition: Add Bromodurene (1.0 equiv), Piperazine (2.0 equiv), and NaOtBu (1.5 equiv) under a positive stream of Argon.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0% → 10% MeOH in DCM with 1% NH₄OH).

  • Salt Formation (Optional): Dissolve the free base in Et₂O and add HCl/Et₂O dropwise to precipitate the dihydrochloride salt for enhanced stability.

Visualization: Synthetic Pathway

The following diagram illustrates the catalytic cycle and steric considerations.

Synthesis Substrate 1-Bromo-2,3,5,6- tetramethylbenzene Catalyst Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C Substrate->Catalyst Piperazine Piperazine (2.0 equiv) Piperazine->Catalyst Intermediate Pd-Oxidative Addition Complex Catalyst->Intermediate Steric Activation Product 1-(2,3,5,6-Tetramethylphenyl) piperazine Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed synthesis pathway overcoming ortho-steric hindrance.

Pharmacological & Metabolic Context[2]

Receptor Binding Profile (SAR)

4Me-PP acts as a lipophilic bioisostere of classical phenylpiperazines (e.g., mCPP).

  • 5-HT Receptors: The bulky methyl groups likely reduce affinity for 5-HT₂C compared to less hindered analogs but may retain high affinity for 5-HT₁A due to the hydrophobic pocket accommodation.

  • Dopamine D2/D4: The "ortho-effect" often shifts selectivity towards D4 receptors in similar pharmacophores (e.g., substituted arylpiperazines in antipsychotic research).

Metabolic Stability

The 2,3,5,6-tetramethyl substitution pattern blocks the most reactive metabolic sites on the phenyl ring (ortho/meta positions), leaving only the para position (C4) and the benzylic methyl groups vulnerable.

  • Primary Metabolic Route: Benzylic hydroxylation (CYP450 mediated) at the methyl groups.

  • Secondary Route: N-oxidation at the distal piperazine nitrogen.

  • Blocked Route: Aromatic hydroxylation at positions 2, 3, 5, or 6 is impossible, significantly extending the half-life compared to unsubstituted phenylpiperazine.

Metabolism cluster_Phase1 Phase I Metabolism Parent 4Me-PP (Parent) Benzylic Benzylic Alcohol (Major Metabolite) Parent->Benzylic CYP450 (Oxidation) ParaOH 4-Hydroxy-phenyl Derivative Parent->ParaOH CYP450 (Aromatic Hydroxylation) NOxide Piperazine N-Oxide Parent->NOxide FMO3

Figure 2: Predicted metabolic fate showing benzylic oxidation as the primary clearance pathway.

Safety & Handling Protocols

Hazard Classification: As a substituted piperazine, 4Me-PP should be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

Handling Procedures:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Inhalation: Handle only in a fume hood. Piperazine derivatives can be sensitizers; avoid dust formation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base may absorb CO₂ from air to form carbamates; the hydrochloride salt is hygroscopic.

Spill Response:

  • Solid: Sweep up avoiding dust generation. Neutralize surface with dilute acetic acid if needed.

  • Solution: Absorb with vermiculite and dispose of as organic hazardous waste.

References

  • Reilly, S. W., & Mach, R. H. (2016).[1][2][3] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Link

  • Gao, R., & Canney, D. J. (2010).[4] A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451–7453.[5] Link

  • Jacobsen, E. J., et al. (1999). Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands. Journal of Medicinal Chemistry, 42(7), 1123–1144. (Context on ortho-substituted phenylpiperazine SAR).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperazine Derivatives. Link

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Spectroscopic Analysis of 1-(2,3,5,6-Tetramethylphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 1-(2,3,5,6-Tetramethylphenyl)piperazine. As a senior application scientist, the following sections are structured to offer not just procedural steps, but a deeper understanding of the rationale behind the analytical choices, ensuring robust and reliable data interpretation.

Introduction

1-(2,3,5,6-Tetramethylphenyl)piperazine is a substituted piperazine derivative. The piperazine nucleus is a common scaffold in medicinal chemistry, and understanding the precise structural and electronic properties of its analogues is crucial for drug design and development.[1][2] Spectroscopic analysis provides a non-destructive means to elucidate the molecular structure, confirm purity, and understand the chemical environment of the molecule. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Caption: Molecular structure of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

The analytical workflow for spectroscopic characterization should be systematic, starting with techniques that provide broad functional group information (IR), moving to detailed structural connectivity (NMR), and finally confirming the molecular weight and fragmentation (MS).

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample 1-(2,3,5,6-Tetramethylphenyl)piperazine IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups Identified IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Verified Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A typical workflow for the spectroscopic analysis of a small molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(2,3,5,6-Tetramethylphenyl)piperazine, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for this compound, CDCl₃ is a good starting point.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0s1HAromatic C-H
~ 3.2t4HPiperazine CH₂ (adjacent to N-Aryl)
~ 3.0t4HPiperazine CH₂ (adjacent to NH)
~ 2.2s12HMethyl (CH₃) groups on the phenyl ring
~ 1.8 (broad)s1HPiperazine N-H

Causality Behind Assignments:

  • The tetramethylphenyl group has a single aromatic proton, which will appear as a singlet due to the lack of adjacent protons.

  • The four methyl groups on the phenyl ring are chemically equivalent and will therefore appear as a single, sharp singlet with an integration of 12H.

  • The piperazine ring protons will appear as two distinct signals, likely triplets, due to coupling with the adjacent CH₂ groups. The protons closer to the electron-withdrawing phenyl group are expected to be shifted downfield.

  • The N-H proton of the piperazine ring often appears as a broad singlet and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 145-150Aromatic C (quaternary, attached to N)
~ 130-135Aromatic C (quaternary, with methyl groups)
~ 125-130Aromatic C-H
~ 50-55Piperazine CH₂ (adjacent to N-Aryl)
~ 45-50Piperazine CH₂ (adjacent to NH)
~ 15-20Methyl (CH₃) carbons

Causality Behind Assignments:

  • Quaternary carbons in the aromatic ring will appear in the downfield region of the spectrum.

  • The piperazine carbons will be in the aliphatic region, with the carbon atoms closer to the phenyl group being more deshielded.

  • The four methyl carbons are equivalent and will appear as a single signal in the upfield region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300 (broad)N-H stretchSecondary amine (piperazine)
3000-3100C-H stretchAromatic C-H
2800-3000C-H stretchAliphatic C-H (piperazine and methyl)[3]
~ 1600, ~1480C=C stretchAromatic ring
~ 1200C-N stretchAryl-N and Aliphatic-N

Causality Behind Assignments:

  • The N-H stretch of the secondary amine in the piperazine ring is a characteristic broad peak.

  • Aromatic and aliphatic C-H stretching vibrations are observed in their expected regions.[3]

  • The C=C stretching vibrations of the tetramethylphenyl ring will be present in the 1600-1450 cm⁻¹ region.

  • C-N stretching vibrations for both the aryl-nitrogen and aliphatic-nitrogen bonds will be present in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol:

  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. Alternatively, direct infusion with Electrospray Ionization (ESI) can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Expected Mass Spectrometry Data (Electron Ionization):

  • Molecular Ion (M⁺): The molecular weight of 1-(2,3,5,6-Tetramethylphenyl)piperazine (C₁₄H₂₂N₂) is 218.34 g/mol . A prominent molecular ion peak at m/z 218 is expected.

  • Major Fragmentation Pathways: Phenylpiperazines typically fragment through cleavage of the C-N bonds of the piperazine ring.[4][5]

Mass_Fragmentation M [M]⁺˙ m/z 218 F1 [C₁₀H₁₃]⁺ m/z 133 M->F1 α-cleavage F2 [C₄H₉N₂]⁺ m/z 85 M->F2 α-cleavage F3 [C₇H₇]⁺ m/z 91 F1->F3 Rearrangement F4 [C₃H₅N]⁺˙ m/z 55 F2->F4 Ring opening

Caption: Plausible mass fragmentation pathways for 1-(2,3,5,6-Tetramethylphenyl)piperazine under electron ionization.

Causality Behind Fragmentation:

  • The primary fragmentation will likely involve the cleavage of the bonds alpha to the nitrogen atoms, leading to the formation of characteristic fragment ions.

  • Loss of the piperazine moiety can lead to a fragment corresponding to the tetramethylphenyl group.

  • Cleavage within the piperazine ring itself can also occur, giving rise to smaller fragment ions.[4]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine. Each technique offers a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the compound's identity and purity. The protocols and expected data presented in this guide provide a robust framework for researchers in the field of drug discovery and development to confidently analyze this and similar molecules.

References

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Gunasekaran, S., & Seshadri, S. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Yilmaz, F., & Parlak, A. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42.
  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.).
  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
  • Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.).

Sources

Unveiling the Pharmacological Profile of 1-(2,3,5,6-Tetramethylphenyl)piperazine: A Proposed Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities. This technical guide addresses the compound 1-(2,3,5,6-tetramethylphenyl)piperazine, a molecule for which the specific mechanism of action is not yet fully elucidated in publicly available scientific literature. In the absence of direct evidence, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a proposed investigational strategy to systematically characterize the compound's mechanism of action. By leveraging established principles of pharmacology and drawing parallels from structurally related phenylpiperazine derivatives, we present a series of hypotheses and the requisite experimental protocols to test them. This guide is designed to be a practical, in-depth resource, providing not just procedural steps but also the scientific rationale behind them, thereby empowering research teams to efficiently uncover the therapeutic potential of this novel chemical entity.

Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold in Neuropharmacology

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that imparts favorable physicochemical properties for drug design, including good water solubility and bioavailability. When coupled with a phenyl group, the resulting phenylpiperazine core becomes a "privileged scaffold," capable of interacting with a multitude of biological targets, particularly within the central nervous system (CNS).

Many phenylpiperazine derivatives are known to exhibit significant activity at various neurotransmitter receptors, including but not limited to:

  • Serotonin (5-HT) receptors: Various subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2

Engineering the Tetramethylpyrazine-Phenylpiperazine (TMP-PhP) Scaffold: A Technical Guide to Biological Activity and Therapeutic Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetramethylpyrazine (TMP), a primary bioactive alkaloid isolated from the traditional medicinal herb Ligusticum wallichii (Chuanxiong), has long been utilized for its neuroprotective, vasodilatory, and anti-inflammatory properties[1][2]. However, its clinical translation is severely bottlenecked by suboptimal pharmacokinetic profiles, specifically a short half-life (


 h) and low oral bioavailability[2][3].

To overcome these limitations, medicinal chemists have employed hybridization and bioisosteric replacement strategies, fusing the electron-deficient pyrazine ring of TMP with piperazine and phenylpiperazine moieties[3][4]. These novel Tetramethylpyrazine-Phenylpiperazine (TMP-PhP) and related diphenylmethyl piperazine derivatives (e.g., TMPDP) exhibit dramatically enhanced lipophilicity, blood-brain barrier (BBB) permeability, and multi-target pharmacological efficacy[1][3]. This whitepaper dissects the biological activities, mechanistic pathways, and laboratory protocols essential for evaluating these advanced therapeutic scaffolds.

Mechanistic Pathways and Biological Activity

The incorporation of the piperazine linker into the TMP scaffold generates a distinct "gain of function," transforming a modest antioxidant into a highly potent, multi-pathway modulator[4].

Neurovascular Protection and Oxidative Stress Attenuation

Endothelial dysfunction driven by reactive oxygen species (ROS) is a core pathology in cerebrovascular and cardiovascular diseases[5]. TMP-piperazine derivatives, such as tetramethylpyrazine diphenylmethyl piperazidine (TMPDP), act as robust cytoprotectants.

  • Mechanism: TMPDP directly scavenges intracellular ROS and upregulates endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH)[5]. Furthermore, TMPDP strongly inhibits

    
    -induced intracellular calcium (
    
    
    
    ) overload, preventing the activation of apoptotic cascades in human umbilical vein endothelial cells (HUVECs)[3][5].
  • Nitrone Hybrids: Related derivatives, such as Tetramethylpyrazine nitrone (TBN), engage the PGC-1α/Nrf2 pathway to enhance autophagic clearance and protect dopaminergic neurons, showcasing immense potential in neurodegenerative models (Alzheimer's and Parkinson's diseases)[6][7].

Anti-Platelet Aggregation and Cardiovascular Efficacy

While native TMP exhibits mild anti-platelet activity by inhibiting phosphoinositide breakdown and thromboxane A2 (


) formation[8], benzoyl-piperazine and phenylpiperazine derivatives of TMP demonstrate exponentially higher potency[4]. The piperazine ring alters the molecule's electrostatic properties, allowing for higher affinity binding to the glycoprotein IIb/IIIa complex and more effective suppression of platelet aggregation[4][8].
Oncology: AR Antagonism and MDR Reversal

Beyond vascular health, arylpiperazine and TMP-piperazine derivatives have emerged as potent antineoplastic agents.

  • Prostate Cancer: Novel phenylpiperazine derivatives function as Androgen Receptor (AR) antagonists, exhibiting strong cytotoxic activities against LNCaP and PC-3 prostate cancer cell lines (

    
    )[9].
    
  • Chemo-sensitization: TMP-piperazine derivatives (e.g., DLJ14) reverse multidrug resistance (MDR) in breast cancer cells (MCF-7/A). They achieve this by inhibiting P-glycoprotein efflux pumps and downregulating the EGFR/PI3K/Akt survival pathway, thereby restoring intracellular accumulation of chemotherapeutics like adriamycin[10].

Quantitative Data Summary

To benchmark the efficacy of these novel derivatives, the following table synthesizes quantitative pharmacological data comparing native TMP to its advanced piperazine/phenylpiperazine hybrids.

Compound / ScaffoldPrimary Target / AssayBiological Activity (

/

)
Key Mechanistic Outcome
Native TMP HUVEC Oxidative Stress

Weak ROS scavenging; short half-life[3][5].
TMPDP HUVEC Oxidative Stress

Restores SOD/GSH; blocks

influx[3][5].
TBN (Nitrone Hybrid) Neuronal Protection (PD/AD)

Activates PGC-1α/Nrf2; clears

-synuclein[1][6].
Arylpiperazine (Cmpd 5) LNCaP Prostate Cancer

Potent Androgen Receptor (AR) antagonism[9].
DLJ14 (TMP-Piperazine) MCF-7/A Breast CancerHigh Chemo-sensitizationInhibits P-glycoprotein; reverses MDR[10].

Systems Visualization

Mechanistic Signaling Pathway

The diagram below illustrates the dual-action mechanism by which TMP-PhP derivatives (like TMPDP) interrupt the oxidative stress cascade in endothelial cells.

Pathway H2O2 H2O2 Exposure (Oxidative Stress) ROS Intracellular ROS Accumulation H2O2->ROS Ca2 Ca2+ Overload ROS->Ca2 Apoptosis Endothelial Cell Apoptosis Ca2->Apoptosis TMP TMP-PhP Derivative (e.g., TMPDP) Scavenge ROS Scavenging (↑ SOD, ↑ GSH) TMP->Scavenge BlockCa Inhibition of Ca2+ Influx TMP->BlockCa Scavenge->ROS Inhibits Survival Cell Survival & Protection Scavenge->Survival BlockCa->Ca2 Inhibits

Caption: TMP-PhP derivatives interrupt


-induced apoptosis by scavenging ROS and blocking 

influx.
Experimental Workflow

Workflow Step1 1. Seed HUVECs (96-well plates, 37°C, 24h) Step2 2. Pre-treat with TMP-PhP (Concentration Gradient) Step1->Step2 Step3 3. Induce Oxidative Stress (Add 150 μM H2O2 for 6-12h) Step2->Step3 Split1 Assay Selection Step3->Split1 Assay1 Cell Viability (MTT / CCK-8 Assay) Split1->Assay1 Assay2 Oxidative Markers (LDH, SOD, GSH Kits) Split1->Assay2 Assay3 ROS & Calcium (DCFH-DA / Fura-2/AM) Split1->Assay3 Data Data Acquisition & Statistical Analysis Assay1->Data Assay2->Data Assay3->Data

Caption: Standardized high-throughput workflow for evaluating TMP-PhP cytoprotective efficacy.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the evaluation of TMP-PhP derivatives.

Protocol 1: In Vitro Evaluation of Endothelial Protection (HUVEC Model)

This protocol measures the ability of TMP-PhP to rescue endothelial cells from


-induced apoptosis[3][5].

Rationale & Causality: Relying solely on metabolic assays (like MTT) can conflate cytostatic effects with cytotoxicity. Therefore, we pair MTT with Lactate Dehydrogenase (LDH) release assays. LDH is a stable cytosolic enzyme; its presence in the extracellular medium is a direct, causal indicator of plasma membrane rupture (necrosis/late apoptosis).

  • Cell Culture & Seeding: Seed HUVECs in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C with 5% 
    
    
    
    for 24 hours to allow adherence.
  • Compound Pre-treatment: Aspirate media. Treat cells with varying concentrations of the TMP-PhP derivative (e.g., 5, 15, 30, 60

    
    ) dissolved in serum-free media for 2 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Vitamin C or native TMP).
    
  • Oxidative Insult: Add

    
     to a final concentration of 150 
    
    
    
    . Incubate for 6 to 12 hours[5].
  • Viability & LDH Quantification:

    • Viability: Add 10

      
       of CCK-8 solution per well. Incubate for 1 hour and read absorbance at 450 nm.
      
    • Membrane Integrity: Transfer 50

      
       of the supernatant to a new plate and mix with LDH assay reagent. Read absorbance at 490 nm.
      
  • Intracellular Calcium (

    
    ) Measurement:  Load cells with 5 
    
    
    
    Fura-2/AM for 45 minutes. Expert Insight: Fura-2/AM is chosen over Fluo-4 because it is a ratiometric dye (excitation at 340 nm and 380 nm), which inherently corrects for artifacts like uneven dye loading or photobleaching, ensuring trustworthy quantification of
    
    
    blockade[5].
Protocol 2: High-Throughput Anti-Proliferative Screening (Prostate Cancer)

Designed to evaluate the AR-antagonistic potential of phenylpiperazine derivatives[9].

  • Cell Preparation: Seed LNCaP or PC-3 cells (

    
     cells/mL) in 96-well plates. Incubate for 24 hours.
    
  • Drug Exposure: Treat cells with TMP-PhP derivatives at concentrations ranging from 0.1 to 50

    
     for 24 to 48 hours.
    
  • CCK-8 Assay: Add 10

    
     of CCK-8 solution (5 mg/mL). Incubate for 1 hour at 37°C. Measure the optical density (OD) at 450 nm using a microplate reader[9].
    
  • Data Analysis: Calculate

    
     values using non-linear regression analysis (e.g., GraphPad Prism). Self-Validation: Ensure the 
    
    
    
    value of the dose-response curve exceeds 0.95 to validate the assay's dynamic range.

References

  • Wang X., Cao M., Xu Y., Hou Q. (2025). From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health. Frontiers in Pharmacology. Available at:[Link]

  • Cheng X.C., Liu X.Y., Xu W.F., Guo X.L., Ou Y. (2010). TMPDP, a tetramethylpyrazine derivative, protects vascular endothelial cells from oxidation damage by hydrogen peroxide. Die Pharmazie. Available at:[Link]

  • Chen et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. Available at:[Link]

  • Sun et al. (2025). Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders. Expert Review of Neurotherapeutics (Taylor & Francis). Available at:[Link]

  • Yang S., Wu S. (2021). Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms. Frontiers in Pharmacology. Available at:[Link]

  • Zhao et al. (2020). Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine: Roles and Mechanisms. Evidence-Based Complementary and Alternative Medicine. Available at:[Link]

Sources

Technical Whitepaper: In-Vitro Pharmacological Profiling of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in-vitro pharmacological evaluation strategy for 1-(2,3,5,6-Tetramethylphenyl)piperazine (hereafter referred to as 4-Me-PP ).

Given the structural classification of this compound as a sterically congested arylpiperazine , the evaluation framework prioritizes serotonergic (5-HT) and dopaminergic receptor profiling. Arylpiperazines are a "privileged scaffold" in medicinal chemistry, frequently exhibiting high affinity for 5-HT1A, 5-HT2A, and D2 receptors. The unique 2,3,5,6-tetramethyl substitution pattern introduces significant steric bulk and lipophilicity, necessitating specific assay adaptations regarding solubility and non-specific binding.

Chemical Identity & Physicochemical Handling

Before initiating biological assays, the physicochemical limits of 4-Me-PP must be established to prevent false negatives (precipitation) or false positives (pan-assay interference).

  • Compound Class: Polymethylated N-arylpiperazine.

  • Predicted Properties: High lipophilicity (cLogP > 3.5 due to four methyl groups); potential for steric hindrance at the N1-phenyl bond, forcing a non-planar conformation.

  • Solubility Protocol:

    • Stock Solution: Dissolve in 100% DMSO to 10 mM. Sonicate for 10 minutes to ensure complete dissolution of the crystal lattice.

    • Assay Buffer: Dilute to working concentrations (e.g., 10 µM) in HEPES-buffered saline + 0.1% BSA.

    • Critical Check: The 2,3,5,6-tetramethyl motif creates a hydrophobic core. Use 0.01% Pluronic F-127 in assay buffers to prevent adherence to plasticware.

Tier 1: Primary Receptor Binding Profiling (Radioligand Displacement)

The primary objective is to determine the affinity (


) of 4-Me-PP for key CNS targets. Based on the Structure-Activity Relationship (SAR) of phenylpiperazines (e.g., mCPP, TFMPP), the screening cascade focuses on the Serotonin (5-HT) family.
Experimental Workflow

Method: Competition Radioligand Binding Assay. Rationale: To define the "fingerprint" of the molecule. High affinity for 5-HT1A is common for bulky arylpiperazines, while 5-HT2A affinity often correlates with hallucinogenic or antipsychotic potential depending on efficacy.

Protocol: 5-HT1A & 5-HT2A Binding
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4).

  • Incubation:

    • 5-HT1A: Incubate membranes (20 µg protein) with 1 nM

      
      -8-OH-DPAT and varying concentrations of 4-Me-PP (
      
      
      
      to
      
      
      M).
    • 5-HT2A: Incubate with 1 nM

      
      -Ketanserin.
      
  • Equilibrium: 60 min at 25°C (5-HT1A) or 37°C (5-HT2A).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ligand.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Target ReceptorRadioligandReference Compound (Control)Rationale for Inclusion
5-HT1A

-8-OH-DPAT
Way-100635Primary target for anxiolytic arylpiperazines.
5-HT2A

-Ketanserin
RisperidoneAssessing psychedelic/antipsychotic potential.
5-HT2C

-Mesulergine
SB-242084Common off-target for weight control/anxiety.
D2 (Dopamine)

-Raclopride
HaloperidolArylpiperazines often cross-react with D2.

Tier 2: Functional Efficacy Profiling

Binding affinity (


) does not distinguish between an agonist (activator) and an antagonist (blocker). The steric bulk of the 2,3,5,6-tetramethyl group may prevent the receptor conformational change required for activation, potentially making 4-Me-PP a silent antagonist  or inverse agonist .
Assay A: Binding (For Gi/o-coupled 5-HT1A)

Mechanism: 5-HT1A couples to


 proteins. Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use a non-hydrolyzable radioactive GTP analog.

Protocol:

  • Membranes: CHO cell membranes expressing h5-HT1A.

  • Reaction Mix: GDP (10 µM),

    
     (0.1 nM), and 4-Me-PP.
    
  • Stimulation: Measure % increase in binding relative to basal (buffer only) and maximal (10 µM 5-HT).

  • Antagonist Mode: If no signal is observed, co-incubate 4-Me-PP with

    
     of Serotonin to test for inhibition.
    
Assay B: Calcium Flux (FLIPR) (For Gq-coupled 5-HT2A)

Mechanism: 5-HT2A activation triggers the


 cascade.

Protocol:

  • Dye Loading: Load HEK-5-HT2A cells with Fluo-4 AM (calcium-sensitive dye).

  • Addition: Inject 4-Me-PP via automated fluidics (FLIPR/FlexStation).

  • Readout: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.

  • Interpretation: A spike indicates agonism. A flat line requires a second injection of 5-HT to test for antagonism.

Visualization: Screening Workflow & Signaling

The following diagrams illustrate the logical flow of the evaluation and the mechanistic pathway being interrogated.

Diagram 1: The Screening Cascade (DOT)

ScreeningCascade Start Compound: 4-Me-PP (Solubility Check) Tier1 Tier 1: Binding Affinity (Radioligand Displacement) Start->Tier1 Decision1 Ki < 100 nM? Tier1->Decision1 Tier2_Gi Tier 2A: Gi/o Functional (GTPyS Binding) Decision1->Tier2_Gi Yes (5-HT1A) Tier2_Gq Tier 2B: Gq Functional (Calcium Flux) Decision1->Tier2_Gq Yes (5-HT2A) Discard Discard / Optimization Decision1->Discard No Tier3 Tier 3: ADME/Tox (Microsomal Stability) Tier2_Gi->Tier3 Determine Efficacy Tier2_Gq->Tier3

Caption: Logical decision tree for evaluating 4-Me-PP, moving from affinity confirmation to functional characterization.

Diagram 2: 5-HT1A Signaling Pathway (DOT)

Pathway Ligand 4-Me-PP Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_Protein->GIRK Opens cAMP cAMP Levels AC->cAMP Reduces

Caption: Mechanistic pathway for 5-HT1A activation. 4-Me-PP efficacy is measured by cAMP reduction or GTP turnover.

Tier 3: ADME & Metabolic Stability

The 2,3,5,6-tetramethyl substitution is metabolically significant. Methyl groups on aromatic rings are susceptible to benzylic oxidation by Cytochrome P450 enzymes (CYP), but the steric crowding may paradoxically protect the ring or shift metabolism to the piperazine nitrogen.

Experiment: Microsomal Stability Assay.

  • System: Pooled Human Liver Microsomes (HLM).

  • Procedure: Incubate 1 µM 4-Me-PP with HLM and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.

  • Analysis: LC-MS/MS to track parent compound disappearance.

  • Prediction: Watch for N-oxidation (piperazine) or hydroxylation of the methyl groups (benzylic alcohol formation).

References

  • Glennon, R. A., et al. (1988). "Binding of substituted phenylpiperazines to 5-HT1A, 5-HT2, and dopaminergic receptors."[1] Journal of Medicinal Chemistry. Link

  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP): Standardized Protocols for Receptor Binding." NIMH PDSP Protocol Book. Link

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. Link

  • Di Francesco, E., et al. (2007). "Privileged structures in G-protein coupled receptor research." Current Topics in Medicinal Chemistry. Link

Sources

Engineering the Piperazine Scaffold: A Technical Guide to Discovery, Synthesis, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile six-membered nitrogen heterocycle, piperazine is universally recognized as a "privileged scaffold" in medicinal chemistry. Its presence in blockbuster drugs—ranging from antipsychotics (aripiprazole) to kinase inhibitors (imatinib)—is not coincidental. This whitepaper provides an in-depth, mechanistic guide to the discovery, synthesis, and pharmacological optimization of novel piperazine-based compounds, designed for researchers and drug development professionals.

Physicochemical Rationale: Why Piperazine?

The ubiquity of the piperazine ring in drug discovery is driven by its unique physicochemical properties, which allow for precise modulation of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1]:

  • Tunable Basicity: The secondary amines in an unsubstituted piperazine have a pKa of ~9.8. At physiological pH (7.4), the ring is predominantly protonated, significantly enhancing aqueous solubility and oral bioavailability.

  • Conformational Rigidity: The ring naturally adopts a stable chair conformation. This structural rigidity acts as a predictable vector, projecting N1 and N4 substituents into specific spatial orientations (equatorial vs. axial) to perfectly align with receptor binding pockets or enzyme hinge regions.

  • Metabolic Stability: Unlike open-chain aliphatic diamines, the cyclic nature of piperazine offers inherent resistance to rapid oxidative metabolism by monoamine oxidases (MAOs).

Discovery Workflow and Computational Design

The discovery of novel piperazine derivatives relies on an iterative, data-driven workflow. Because the piperazine core itself is biologically validated, computational efforts typically focus on virtual screening of N1/N4 substituents to maximize target selectivity and minimize off-target liabilities (e.g., hERG channel inhibition).

DiscoveryWorkflow Target Target Identification Virtual Virtual Screening Target->Virtual Structural Data Synthesis Library Synthesis Virtual->Synthesis Hit Scaffolds Assay In Vitro Screening Synthesis->Assay Compound Library Optimization SAR Optimization Assay->Optimization Affinity Data Optimization->Synthesis Feedback Loop Preclinical Candidate Selection Optimization->Preclinical Lead Criteria Met

Fig 1. Iterative workflow for piperazine-based drug discovery and SAR optimization.

Advanced Synthetic Methodologies

Overcoming N-Arylation Limitations

Historically, over 80% of piperazine-containing therapeutics feature functionalization exclusively at the N1 or N4 positions[2]. The most robust method for constructing these N-aryl bonds is the Buchwald-Hartwig Cross-Coupling .

Mechanistic Causality in Catalyst Design: Coupling secondary amines like piperazine to aryl halides is notoriously prone to failure via β-hydride elimination. To circumvent this, bulky biaryl monophosphine ligands (e.g., RuPhos ) are utilized[3]. The electron-rich dicyclohexylphosphine moiety of RuPhos accelerates the oxidative addition of the aryl halide, while its massive steric bulk forces the palladium center to rapidly undergo reductive elimination, outcompeting the unwanted β-hydride elimination pathway.

The Frontier: sp³ C-H Functionalization

To expand patentable chemical space and reduce lipophilicity (LogP), modern synthesis is shifting toward the late-stage functionalization of the carbon atoms (C2, C3, C5, C6) on the piperazine ring. Recent breakthroughs utilize photoredox catalysis to achieve direct, regioselective C-H alkylation and arylation without requiring de novo ring synthesis[2].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure absolute reproducibility, the following protocol for the N-arylation of piperazine is designed as a self-validating system, incorporating critical checkpoints to verify reaction integrity before proceeding to the next step.

Reagents: Aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 eq), anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Preparation & Degassing (Checkpoint 1):

    • Action: In a flame-dried Schlenk tube, combine the aryl bromide, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu. Evacuate and backfill with ultra-pure Argon three times. Add anhydrous, sparged toluene.

    • Causality: Pd(0) is highly oxophilic. Oxygen will irreversibly oxidize the phosphine ligand to a phosphine oxide, killing the catalyst.

    • Validation: Upon heating to 85°C, the suspension must transition from a pale yellow to a deep red/orange homogeneous solution, indicating the successful formation of the active L-Pd(0) species. If the solution turns black, Pd-black has precipitated (oxygen contamination); abort the reaction.

  • Reaction Execution (Checkpoint 2):

    • Action: Stir the reaction at 85°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is validated when the UV-active starting material spot completely disappears, replaced by a lower-Rf product spot.

  • Quench & Orthogonal Validation (Checkpoint 3):

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

    • Validation: Before column chromatography, dissolve a 10 mg aliquot of the crude mixture in CDCl₃. Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard. Run a crude ¹H-NMR. Calculate the exact spectroscopic yield by integrating the product's piperazine protons against the internal standard's aromatic protons. This validates the reaction's true efficiency independent of downstream isolation losses.

  • Purification:

    • Action: Purify via flash column chromatography (silica gel, gradient elution) to yield the pure N-aryl piperazine derivative.

Pharmacological Target Engagement: The 5-HT₁A Receptor Paradigm

Arylpiperazines are the quintessential pharmacophores for modulating serotonin (5-HT) receptors, particularly the 5-HT₁A subtype, which is implicated in anxiety and depression[4].

Mechanistic Binding: The basic N4 nitrogen of the piperazine ring forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Asp3.32 residue located in transmembrane domain 3 (TM3) of the GPCR[1]. The piperazine chair conformation acts as a rigid spacer, plunging the aryl substituent deep into a hydrophobic auxiliary pocket lined by aromatic residues.

SignalingPathway Ligand Piperazine Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds Orthosteric Site Gi Gαi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Synthesis PKA Protein Kinase A cAMP->PKA Downregulates

Fig 2. 5-HT1A GPCR signaling pathway modulated by arylpiperazine agonists.

Quantitative Structure-Activity Relationship (SAR) Data

Recent studies on coumarin-linked arylpiperazines demonstrate how precise spatial modifications on the piperazine's aryl ring dictate receptor affinity[4]. As shown in Table 1, halogenation at the ortho- or meta- positions optimizes van der Waals contacts within the receptor pocket, whereas para- substitution introduces severe steric clashes.

Table 1: Quantitative SAR Data for Coumarin-Linked Arylpiperazines at 5-HT₁A Receptors
Compound DesignationPiperazine N4-Substituent5-HT₁A Affinity (

, nM)
Pharmacological Profile
8-OH-DPAT (Control)N/A0.25Full Agonist
Compound 7 2-chlorophenyl0.57High-Affinity Ligand
Compound 4 3-bromophenyl0.78High-Affinity Ligand
Compound 3 2-bromophenyl1.20High-Affinity Ligand
Compound 5 4-bromophenyl> 10.0Reduced Affinity (Steric Clash)

Data adapted from recent synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin piperazine derivatives[4].

Conclusion

The piperazine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By combining robust synthetic methodologies like RuPhos-mediated Buchwald-Hartwig aminations with emerging techniques in photoredox C-H functionalization, researchers can continuously unlock new chemical space. When coupled with a deep structural understanding of target engagement—such as the precise vectoring required for GPCR salt-bridge formation—piperazine derivatives will continue to drive the next generation of highly selective, bioavailable therapeutics.

References

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI (Organics) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link]

Sources

Structure-activity relationship of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Authored by: A Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including two basic nitrogen atoms that can be readily functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet illustrative, member of this class: 1-(2,3,5,6-tetramethylphenyl)piperazine. While direct experimental data on this particular molecule is not extensively published, this document will construct a robust, hypothetical SAR framework based on established principles of medicinal chemistry and the vast literature on related N-arylpiperazine analogues. This guide is intended for researchers, scientists, and drug development professionals, providing a blueprint for the rational design and investigation of novel therapeutics based on this core structure.

The Core Moiety: Deconstructing 1-(2,3,5,6-Tetramethylphenyl)piperazine

The subject of our investigation, 1-(2,3,5,6-tetramethylphenyl)piperazine, is an N-arylpiperazine characterized by two key structural features: a piperazine ring and a fully substituted tetramethylphenyl group.

  • The Piperazine Ring: This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is a versatile component in drug design.[3][4] Its chair conformation and the presence of two basic nitrogens allow for specific spatial arrangements of substituents and multiple points of interaction with biological targets, such as hydrogen bonding and salt bridge formation.[1] The piperazine moiety is known to improve aqueous solubility and oral bioavailability.[1]

  • The 2,3,5,6-Tetramethylphenyl Group (Duryl Group): This bulky, lipophilic aromatic ring is a unique feature of the molecule. The four methyl groups significantly increase the steric bulk and lipophilicity compared to a simple phenyl ring. This substitution pattern also protects the aromatic ring from metabolic oxidation, potentially leading to a longer half-life.

The interplay between these two components is central to the molecule's hypothetical pharmacological profile and is the primary focus of the following SAR analysis.

A Hypothetical Structure-Activity Relationship (SAR) Framework

The following SAR analysis is a predictive exploration of how modifications to the core structure of 1-(2,3,5,6-tetramethylphenyl)piperazine might influence its biological activity. This framework is built upon the extensive knowledge of other N-arylpiperazine-containing drugs.

Modifications of the Piperazine Ring

The piperazine ring offers two nitrogen atoms for potential modification, N1 and N4. In our core molecule, N1 is substituted with the tetramethylphenyl group. The N4 position, being a secondary amine, is a prime location for derivatization to modulate the compound's properties.

2.1.1. Substitution at the N4 Position

The nature of the substituent at the N4 position is critical for determining the pharmacological target and activity.

  • Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity. This may influence blood-brain barrier penetration and target binding affinity.[4]

  • Aromatic and Heteroaromatic Rings: The addition of another aromatic or heteroaromatic ring at N4 can lead to potent interactions with various receptors, particularly in the central nervous system (CNS). Many antipsychotic and antidepressant drugs feature this structural motif.[5][6]

  • Polar Groups: Incorporating polar groups, such as hydroxyl or carboxyl moieties, could enhance aqueous solubility and introduce new hydrogen bonding opportunities. However, this may also limit CNS penetration.

Modifications of the Tetramethylphenyl Moiety

The duryl group is a key determinant of the molecule's steric and electronic properties.

2.2.1. Number and Position of Methyl Groups

The presence of four methyl groups creates significant steric hindrance around the N1-phenyl bond, which may lock the phenyl ring in a specific conformation relative to the piperazine ring. This fixed orientation can be crucial for selective binding to a biological target.

  • Reducing the number of methyl groups: Decreasing the number of methyl substituents would reduce steric bulk and lipophilicity. This could potentially allow for better binding to targets with smaller binding pockets but might also expose the phenyl ring to metabolic attack.

  • Altering the substitution pattern: Shifting the methyl groups to different positions (e.g., 2,4,6-trimethyl or 2,5-dimethyl) would alter the molecule's shape and electronic distribution, likely leading to a different pharmacological profile.

2.2.2. Replacement of Methyl Groups

Replacing one or more methyl groups with other substituents could dramatically alter the molecule's properties.

  • Electron-withdrawing groups (e.g., -Cl, -CF3): These groups would decrease the electron density of the phenyl ring and could introduce new interactions (e.g., halogen bonding).

  • Electron-donating groups (e.g., -OCH3): These groups would increase the electron density and could also serve as hydrogen bond acceptors.

Summary of Hypothetical SAR

The following table summarizes the predicted impact of structural modifications on the biological activity of 1-(2,3,5,6-tetramethylphenyl)piperazine.

Modification Structural Change Predicted Effect on Activity Rationale
Piperazine N4 Addition of small alkyl groupsModulation of potency and selectivityAlters basicity and lipophilicity
Addition of (hetero)aryl groupsPotential for CNS activityMimics known CNS drug scaffolds
Introduction of polar groupsIncreased solubility, reduced CNS penetrationEnhances hydrophilicity
Phenyl Ring Fewer methyl groupsAltered binding affinity and metabolismReduces steric hindrance and lipophilicity
Different methyl positionsChange in pharmacological profileModifies molecular shape and electronics
Replacement with -Cl, -CF3Altered target interactionsIntroduces electron-withdrawing effects
Replacement with -OCH3Altered target interactionsIntroduces electron-donating effects

Postulated Pharmacological Profile and Mechanism of Action

Given the prevalence of the N-arylpiperazine scaffold in centrally acting agents, it is plausible that 1-(2,3,5,6-tetramethylphenyl)piperazine could exhibit activity at CNS targets such as dopamine or serotonin receptors.[6][7] The bulky tetramethylphenyl group might confer selectivity for a specific receptor subtype. For instance, many atypical antipsychotics are N-arylpiperazine derivatives that interact with dopaminergic and serotonergic receptors.[5]

A hypothetical mechanism of action could involve the antagonism or partial agonism at these receptors, leading to a modulation of neurotransmission. The specific nature of this interaction would be highly dependent on the fine-tuned SAR as outlined above.

Experimental Strategies for SAR Elucidation

To validate the hypothetical SAR and determine the pharmacological profile of 1-(2,3,5,6-tetramethylphenyl)piperazine, a systematic experimental approach is required.

Synthesis of an Analog Library

A focused library of analogs should be synthesized to probe the SAR. The following general synthetic scheme can be adapted for this purpose.

General Synthetic Protocol for N-Arylpiperazines:

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with piperazine.[8]

Step 1: Synthesis of 1-bromo-2,3,5,6-tetramethylbenzene. This can be achieved through the bromination of durene (1,2,4,5-tetramethylbenzene).

Step 2: Buchwald-Hartwig Amination. 1-bromo-2,3,5,6-tetramethylbenzene is reacted with a large excess of piperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) in an inert solvent like toluene.

Step 3: N4-Functionalization. The resulting 1-(2,3,5,6-tetramethylphenyl)piperazine can then be reacted with various alkyl or aryl halides, or other electrophiles, to introduce substituents at the N4 position.

Synthetic_Workflow Durene Durene Bromodurene 1-Bromo-2,3,5,6-tetramethylbenzene Durene->Bromodurene Bromination Core 1-(2,3,5,6-Tetramethylphenyl)piperazine Bromodurene->Core Buchwald-Hartwig Amination Piperazine Piperazine Piperazine->Core Analogs N4-Substituted Analogs Core->Analogs N4-Alkylation/Arylation Electrophiles Alkyl/Aryl Halides (R-X) Electrophiles->Analogs

Synthetic workflow for analog generation.
In Vitro Biological Evaluation

The synthesized analogs should be screened in a panel of in vitro assays to determine their biological activity.

Recommended Primary Assays:
  • Receptor Binding Assays: A broad panel of CNS receptor binding assays (e.g., for dopamine D1-D4, serotonin 5-HT1A, 5-HT2A, etc.) should be conducted to identify primary biological targets.

  • Functional Assays: For any identified high-affinity targets, functional assays (e.g., cAMP assays for GPCRs, or calcium flux assays) should be performed to determine if the compounds are agonists, antagonists, or inverse agonists.

ADME/Tox Profiling

Promising compounds from the in vitro screening should be subjected to early-stage ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Key ADME/Tox Assays:
  • Solubility and Permeability: To assess the potential for oral absorption.

  • Metabolic Stability: Using liver microsomes to predict in vivo half-life.

  • Cytotoxicity: To identify any potential for off-target toxicity.

Experimental_Workflow cluster_0 Compound Generation cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of Analog Library Binding Receptor Binding Assays Synthesis->Binding Functional Functional Assays Binding->Functional Active Hits ADME ADME/Tox Profiling Functional->ADME Potent Compounds SAR_Analysis SAR Analysis ADME->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Iterative workflow for SAR elucidation.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit hypothetical, analysis of the structure-activity relationship of 1-(2,3,5,6-tetramethylphenyl)piperazine. By leveraging the vast knowledge base of N-arylpiperazine chemistry and pharmacology, we have constructed a rational framework for the design and investigation of novel analogs. The proposed experimental workflow provides a clear path forward for researchers to validate these hypotheses and potentially uncover new therapeutic agents. The unique structural features of the tetramethylphenyl moiety suggest that this class of compounds may offer novel selectivity profiles and improved metabolic stability, making it a promising area for future drug discovery efforts.

References

  • Piperazine - Wikipedia. (n.d.).
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pakistan Journal of Pharmaceutical Sciences, 29(2), 539-546.
  • Piperazine - chemeurope.com. (n.d.).
  • Markandewar, A., et al. (2016). Exploring Pharmacological Significance and Reaction Dynamics of Piperazine Moiety. International Journal of Research in Biosciences and Agricultural Technology.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 336-354.
  • Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Molecules, 18(1), 739-753.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117.
  • De Rycker, M., et al. (2022). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 238, 114447.
  • PIPERAZINES - Ataman Kimya. (n.d.).
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
  • Method for the preparation of piperazine and its derivatives. (2003). Google Patents.
  • Synthetic phenazine analogs with biological activity. (2021). ResearchGate.
  • Markandewar, A., et al. (2016). exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 5(7), 1406-1415.
  • Pospisilova, S., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 133.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Structure‐activity relationship of antipsychotic piperazine derivatives. (2023). ResearchGate.
  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (2023). ResearchGate.

Sources

Physicochemical Properties of Substituted Phenylpiperazines: A Mechanistic Guide to ADME and Target Binding

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist, Medicinal Chemistry & DMPK.

Executive Summary

Substituted phenylpiperazines represent one of the most privileged and versatile pharmacophores in modern medicinal chemistry. From atypical antipsychotics (e.g., aripiprazole) to antidepressants (e.g., trazodone) and various designer drugs, this structural motif is heavily utilized to target monoaminergic G-protein coupled receptors (GPCRs) in the central nervous system (CNS)[1].

As a Senior Application Scientist, I approach the physicochemical profiling of these compounds not merely as a data-collection exercise, but as a mechanistic decoding of their pharmacokinetic (ADME) and pharmacodynamic behavior. Understanding the exact causality behind their basicity (


) and lipophilicity (

) is critical for optimizing blood-brain barrier (BBB) penetration and ensuring high-affinity target engagement.

Core Physicochemical Properties & Causality

The biological efficacy of a phenylpiperazine derivative is governed by two primary physicochemical parameters:

Differential Basicity ( )

The piperazine ring contains two nitrogen atoms, but they are not chemically equivalent.

  • The N1 Nitrogen (Aryl-bound): Directly attached to the phenyl ring, the lone electron pair on N1 delocalizes into the aromatic

    
    -system via resonance. This significantly diminishes its ability to accept a proton, rendering N1 practically non-basic under physiological conditions (
    
    
    
    ).
  • The N4 Nitrogen (Aliphatic): Separated from the aromatic system by the aliphatic piperazine linker, N4 is insulated from the phenyl ring's resonance effects. It acts as a typical secondary or tertiary aliphatic amine, retaining high basicity (

    
    )[2].
    

Causality in Drug Design: Because the physiological pH is 7.4, the N4 nitrogen is over 95% protonated in vivo. This mono-cationic state is not an accident; it is a strict requirement for solubility in aqueous biofluids and for forming critical salt bridges within receptor binding pockets.

Lipophilicity ( / )

While the protonated N4 ensures solubility, the substituted phenyl ring drives lipophilicity, which is essential for passive diffusion across the lipid-rich blood-brain barrier. The baseline ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of unsubstituted 1-phenylpiperazine is approximately 1.10[2]. However, adding electron-withdrawing or halogenated substituents (e.g., -Cl, -CF

) drastically increases the molar volume and decreases aqueous solvation energy, pushing the

into the optimal CNS range of 2.0 to 3.0.

Structure-Property Relationships (SPR)

To illustrate how specific substitutions dictate physicochemical behavior, the quantitative data for key phenylpiperazine derivatives are summarized below.

Table 1: Physicochemical Data of Key Phenylpiperazines
CompoundPhenyl SubstitutionMolecular Weight ( g/mol )

(Basic N4)

(Octanol/Water)
1-Phenylpiperazine (1-PP) None (-H)162.238.711.10
mCPP 3-Chloro (-Cl)196.688.872.06
TFMPP 3-Trifluoromethyl (-CF

)
230.23~8.80~2.60

Data supported by toxicokinetic and chemical profiling studies[2],[3].

Mechanistic Insight: Notice that while the


 nearly doubles from 1-PP to mCPP, the 

remains relatively stable (8.71 vs 8.87). Because the N4 atom is structurally insulated from the phenyl ring, the strong inductive effects of the meta-chloro or meta-trifluoromethyl groups dissipate before reaching N4. This allows medicinal chemists to independently tune lipophilicity without destroying the essential basicity required for receptor binding.

Mechanistic Impact on Target Binding

The physicochemical properties directly dictate how these molecules interact with aminergic GPCRs (such as the 5-HT


 or Dopamine D

receptors)[1].
  • The Cationic Anchor: The protonated N4 acts as a hydrogen bond donor and forms a highly conserved, high-energy salt bridge with an Aspartate residue (specifically Asp

    
    ) located in transmembrane domain 3 (TM3) of the receptor.
    
  • The Hydrophobic Anchor: The lipophilic, substituted phenyl ring plunges deeper into the hydrophobic microdomain of the receptor, engaging in

    
     stacking with aromatic residues (Phenylalanine, Tryptophan).
    

G cluster_ligand Substituted Phenylpiperazine cluster_receptor Aminergic GPCR (e.g., 5-HT2A) A Phenyl Ring (Hydrophobic/Pi-Pi) B Piperazine N1 (Resonance Stabilized) A->B Covalent D Aromatic Microdomain (Phe/Trp/Tyr) A->D Pi-Pi Stacking C Piperazine N4 (Protonated Cation) B->C Covalent E Conserved Aspartate (Asp3.32) C->E Salt Bridge / H-Bond

Figure 1: Mechanistic binding model of protonated phenylpiperazines to aminergic GPCRs.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the determination of these properties must rely on robust, self-validating analytical workflows. Below are the standard operating procedures utilized in advanced DMPK laboratories.

Determination of via Cosolvent Potentiometric Titration

Highly lipophilic derivatives (like TFMPP) will precipitate in pure water once neutralized into their free-base form, ruining standard aqueous titrations. We solve this using a cosolvent system.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-3 mg of the phenylpiperazine HCl salt in 50 mL of a methanol/water mixture (e.g., 30%, 40%, and 50% methanol by volume).

  • Titration: Using an automated titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere (to prevent CO

    
     absorption).
    
  • Data Acquisition: Record the pH vs. titrant volume curve. The inflection point corresponds to the apparent

    
     (
    
    
    
    ) in the specific cosolvent ratio.
  • Yasuda-Shedlovsky Extrapolation: Plot the measured

    
     values against the dielectric constant of the respective methanol/water mixtures. Extrapolate the linear regression to 0% organic solvent to determine the true aqueous 
    
    
    
    .
Determination of Lipophilicity ( ) via RP-HPLC

The traditional shake-flask method is highly susceptible to emulsion formation when testing amphiphilic amines like phenylpiperazines. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, self-validating alternative where the C18 stationary phase mimics biological lipid bilayers[4].

Step-by-Step Protocol:

  • System Suitability: Prepare a calibration mixture of reference standards with known

    
     values (e.g., aniline, benzene, toluene, bromobenzene).
    
  • Chromatographic Run: Inject the standards and the phenylpiperazine analyte into an HPLC system equipped with a C18 column. Use an isocratic mobile phase of Methanol/Water (e.g., 60:40 v/v) buffered to pH 11.0. (Causality: pH 11 ensures the N4 nitrogen is fully deprotonated into the free base, measuring true

    
     rather than 
    
    
    
    ).
  • Retention Factor Calculation: Calculate the retention factor (

    
    ) for each peak using the formula 
    
    
    
    , where
    
    
    is the retention time and
    
    
    is the dead time (measured using uracil).
  • Extrapolation: Repeat the runs at varying methanol concentrations (e.g., 50%, 60%, 70%) and extrapolate the

    
     values to 100% water to find 
    
    
    
    .
  • Derivation: Map the analyte's

    
     against the calibration curve of the reference standards to derive the highly accurate experimental 
    
    
    
    .

G Step1 1. Prepare Reference Standards (Known logP values) Step2 2. RP-HPLC Isocratic Elution (Methanol/Water mixtures) Step1->Step2 Step3 3. Determine Retention Factor (k') Step2->Step3 Step4 4. Extrapolate to 100% Aqueous (kw) Step3->Step4 Step5 5. Calculate logP via Calibration Step4->Step5

Figure 2: Step-by-step RP-HPLC methodology for experimental determination of lipophilicity.

References

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry (1989).[Link]

  • 1-Phenylpiperazine | C10H14N2 | CID 7096. PubChem, National Institutes of Health.[Link]

  • Importance of Toxicokinetics to Assess the Utility of Zebrafish Larvae as Model for Psychoactive Drug Screening Using Meta-Chlorophenylpiperazine (mCPP) as Example. Frontiers in Pharmacology (2018).[Link]

Sources

Technical Assessment: Solubility and Stability Profile of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[2]

1-(2,3,5,6-Tetramethylphenyl)piperazine is a specialized arylpiperazine derivative characterized by significant steric hindrance and high lipophilicity.[1] Unlike common phenylpiperazines, the tetra-ortho/meta substitution pattern creates a unique physicochemical profile that challenges standard formulation approaches. This guide provides a technical roadmap for handling, solubilizing, and stabilizing this compound in research and pre-clinical settings.[1]

Structural Characterization

The molecule features a piperazine ring attached to a phenyl ring substituted with four methyl groups at the 2, 3, 5, and 6 positions.[2] This "durene-like" substitution leaves the para (4') position unsubstituted.

  • Systematic Name: 1-(2,3,5,6-Tetramethylphenyl)piperazine[1][3]

  • Molecular Formula: C₁₄H₂₂N₂[2]

  • Molecular Weight: 218.34 g/mol

  • Key Structural Feature: The 2,6-dimethyl substitution forces the phenyl and piperazine rings out of coplanarity, reducing conjugation and impacting the pKa of the anilinic nitrogen (N1).

Physicochemical Profile

Understanding the fundamental properties is prerequisite to designing effective experiments. The following values are derived from structural analysis and high-fidelity QSAR models calibrated against arylpiperazine analogues (e.g., 1-(2,6-dimethylphenyl)piperazine).

PropertyValue (Estimated/Experimental)Technical Implication
LogP (Lipophilicity) ~3.8 – 4.2High. Significant partitioning into lipid bilayers; extremely poor aqueous solubility at neutral pH.[1]
pKa (N4 - Basic) 9.2 – 9.6The secondary amine is the primary protonation site. Solubility is highly pH-dependent.
pKa (N1 - Anilinic) < 1.0Negligible basicity due to electronic effects; does not contribute to solubility under physiological conditions.
Melting Point > 100°C (Solid)High lattice energy due to molecular symmetry suggests good thermal stability in the solid state.
Hydrogen Bond Donors 1 (N4-H)Limited water interaction capability.

Solubility Profile & Optimization Strategies

The solubility of 1-(2,3,5,6-tetramethylphenyl)piperazine is governed by the ionization of the distal piperazine nitrogen (N4).[1]

Aqueous Solubility vs. pH

At physiological pH (7.4), the compound exists predominantly as a mixture of free base and mono-cation, but the high lipophilicity of the tetramethylphenyl group drives the equilibrium towards precipitation.[1]

  • pH 1.2 (0.1 N HCl): High Solubility (> 10 mg/mL). The N4 nitrogen is fully protonated, forming a soluble hydrochloride salt.

  • pH 7.4 (PBS): Very Low Solubility (< 0.05 mg/mL). The free base dominates, leading to precipitation.[1]

  • pH 9.0+: Insoluble. Completely deprotonated form; requires organic co-solvents.

Organic Solvent Compatibility

For stock solution preparation, polar aprotic solvents are superior due to their ability to disrupt the crystal lattice without protonation.[1]

SolventSolubility RatingRecommended Max Conc.Notes
DMSO Excellent> 50 mg/mLPreferred for biological assays (dilute < 0.1% v/v).
Ethanol Good~ 10-20 mg/mLSuitable for evaporation/coating; avoid for long-term storage due to potential evaporation.
DCM Excellent> 50 mg/mLIdeal for extraction and synthesis workup.
Water Poor< 0.01 mg/mLNot suitable as a primary solvent without acidification.
Formulation Strategy: Cyclodextrin Complexation

To improve aqueous solubility at neutral pH without using high concentrations of DMSO, complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] The tetramethylphenyl ring fits well into the hydrophobic cavity of β-cyclodextrins.

Protocol: 20% HP-β-CD Formulation

  • Prepare a 40% (w/v) stock solution of HP-β-CD in water.

  • Dissolve the compound in a minimal volume of acidified water (0.1 M HCl) or DMSO.

  • Slowly add the HP-β-CD solution while vortexing.

  • Adjust pH to 7.4 using 0.1 M NaOH. The cyclodextrin prevents precipitation of the free base.

Solubility Equilibrium Diagram

The following diagram illustrates the pH-dependent solubility species.

SolubilityEquilibrium Solid Solid Compound (Crystalline Lattice) Solute_Neutral Free Base (Solute) (Neutral, Lipophilic) Solid->Solute_Neutral Dissolution (Slow) Solute_Neutral->Solid Precipitation Solute_Cation Mono-Cation (Solute) (Protonated N4, Hydrophilic) Solute_Neutral->Solute_Cation pH < pKa (Acidic) Micelle Micellar/Complexed (with Cyclodextrin/Surfactant) Solute_Neutral->Micelle Complexation Solute_Cation->Solute_Neutral pH > pKa (Basic)

Figure 1: Solubility equilibrium showing the transition between solid, neutral solute, and protonated forms.

Stability & Degradation Pathways[6][7]

While the tetramethyl substitution provides steric protection to the N1-phenyl bond, the molecule remains susceptible to specific degradation pathways.

Chemical Stability[1]
  • Hydrolysis: Stable. The molecule lacks hydrolyzable esters or amides. It is stable in aqueous solution across a broad pH range (1-10) at room temperature.

  • Oxidation (N-Oxide Formation): Moderate Risk. The secondary amine (N4) can undergo oxidation to form an N-oxide, particularly in the presence of peroxides or under UV light.[1]

  • Oxidation (Benzylic): Low Risk. The four methyl groups are benzylic. While theoretically susceptible to radical oxidation to alcohols/aldehydes, the steric crowding makes this slow under standard conditions.

  • Photostability: Arylpiperazines can be light-sensitive. Store in amber vials.

Forced Degradation Pathways

The following diagram outlines the theoretical degradation products under stress conditions.

DegradationPathways Parent Parent Compound 1-(2,3,5,6-Tetramethylphenyl)piperazine NOxide N-Oxide Impurity (Oxidation at N4) Parent->NOxide H2O2 / Peroxides BenzylicOx Benzylic Alcohol/Aldehyde (Radical Oxidation of Methyls) Parent->BenzylicOx UV Light / Radical Initiators RingOpen Ring Opening (Extreme Acid/Thermal Stress) Parent->RingOpen >100°C Strong Acid (Rare)

Figure 2: Potential degradation pathways under oxidative and thermal stress.[1]

Experimental Protocols

Thermodynamic Solubility Assay (Standard Protocol)

This protocol determines the equilibrium solubility of the compound.

Reagents:

  • Phosphate Buffered Saline (PBS) pH 7.4[4]

  • 0.1 M HCl (Simulated Gastric Fluid)

  • HPLC Grade Acetonitrile (ACN)

Procedure:

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the test solvent (PBS or HCl) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter to remove undissolved solids. Note: Do not use nylon filters as they may bind the drug.

  • Dilution: Dilute the filtrate 1:10 with Mobile Phase (ACN:Water) to bring it within the linear range of the detector.

  • Quantification: Analyze via HPLC-UV (254 nm).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

    • Mobile Phase: Isocratic 60% ACN / 40% Water (0.1% TFA).

    • Flow Rate: 1.0 mL/min.[5]

Stability Stress Testing (Forced Degradation)

Use this protocol to validate storage conditions and identify degradation products.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl, heat at 60°C for 24h.< 2% Degradation (Stable).[1]
Base Hydrolysis Dissolve in 0.1 N NaOH, heat at 60°C for 24h.< 2% Degradation (Stable).[1]
Oxidation Dissolve in 3% H₂O₂ at Room Temp for 4h.Monitor for N-oxide. Likely 5-10% degradation.
Thermal Solid state at 80°C for 7 days.Stable (unless melting point is exceeded).

Storage and Handling Recommendations

Based on the stability profile, the following storage conditions are recommended to ensure long-term integrity:

  • Temperature: Store at -20°C for long-term storage; 2-8°C is acceptable for working stocks (weeks).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow oxidation of the secondary amine.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and solvent leaching.

  • Solution Stability: DMSO stocks are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles.

References

  • BenchChem. (2025).[4] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from .

  • Mural. (2020). Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association. Maynooth University Research Archive Library. Retrieved from .

  • Tokyo Chemical Industry (TCI). (2025). 1-(2,5-Dimethylphenyl)piperazine Product Information. Retrieved from .

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[5] Retrieved from .

Sources

Methodological & Application

HPLC-UV method for 1-(2,3,5,6-Tetramethylphenyl)piperazine analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 1-(2,3,5,6-Tetramethylphenyl)piperazine by High-Performance Liquid Chromatography with UV Detection

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 1-(2,3,5,6-Tetramethylphenyl)piperazine (TMPP). As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and identity of TMPP is paramount for quality control in drug development and manufacturing.[1][2] This application note details the scientific rationale behind the method development, a step-by-step experimental protocol, and a discussion of method validation in accordance with international guidelines.

Introduction and Analytical Significance

1-(2,3,5,6-Tetramethylphenyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in drugs across various therapeutic areas.[3] Consequently, TMPP serves as a key building block or intermediate in multi-step organic syntheses. The purity of such intermediates directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

A validated analytical method is therefore essential to quantify TMPP, identify potential impurities from its synthesis, and monitor its stability.[4][5] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2][6] Coupling HPLC with a UV detector provides a straightforward, cost-effective, and powerful analytical solution, as the tetramethylphenyl moiety acts as a chromophore, allowing for direct detection.

Scientific Principles and Method Rationale

The method described herein is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity.

  • Separation Mechanism: An analyte solution (mobile phase) is passed through a column packed with a non-polar stationary phase. In this method, we use a C18 (octadecylsilane) column, which is highly non-polar. The polar mobile phase, consisting of a mixture of water and an organic solvent, carries the sample through the column. Non-polar analytes, like TMPP, have a stronger affinity for the non-polar stationary phase and are retained longer, while more polar impurities elute earlier. The separation is achieved by optimizing the interactions between the analyte and the two phases.[4]

  • Column Selection: A C18 column is the standard choice for RP-HPLC and is ideal for retaining TMPP due to the hydrophobic nature of the tetramethylphenyl group. Its widespread availability and proven performance ensure method transferability.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase. Its low UV cutoff wavelength and low viscosity provide excellent chromatographic efficiency and compatibility with UV detection at lower wavelengths.

    • pH Control: The piperazine moiety of TMPP contains two basic nitrogen atoms, making its retention highly sensitive to the pH of the mobile phase.[7] To ensure a consistent charge state and prevent peak tailing, the mobile phase is acidified with 0.1% formic acid. At this acidic pH (approx. 2.7-3.0), both nitrogen atoms are protonated, resulting in a single, well-defined ionic species that interacts consistently with the stationary phase, leading to sharp, symmetrical peaks.

  • UV Detection Wavelength: The phenyl group in TMPP provides UV absorbance. While a full spectral scan using a Photodiode Array (PDA) detector is recommended to determine the absolute absorption maximum (λmax), a wavelength of 220 nm is chosen for this method. This wavelength provides a high molar absorptivity for the phenylpiperazine class of compounds, ensuring excellent sensitivity for both the main compound and potential impurities.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of TMPP.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV or PDA detector.

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals and Reagents:

    • 1-(2,3,5,6-Tetramethylphenyl)piperazine reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (HPLC or Milli-Q grade)

  • Labware:

    • Class A volumetric flasks and pipettes

    • Analytical balance

    • HPLC vials with caps

    • Syringe filters (0.45 µm, PTFE or nylon)

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of TMPP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the Standard Stock Solution with the diluent to cover the desired linear range (e.g., 5, 25, 50, 100, 200 µg/mL).

  • Sample Solution (approx. 100 µg/mL): Accurately weigh an amount of the test sample expected to contain 10 mg of TMPP into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve_sample Dissolve & Dilute Sample sample->dissolve_sample standard Weigh Reference Standard dissolve_standard Dissolve & Dilute Standard standard->dissolve_standard filter_sample Filter Sample Solution dissolve_sample->filter_sample sst System Suitability Test (SST) dissolve_standard->sst filter_sample->sst inject_std Inject Standards (Calibration) sst->inject_std inject_spl Inject Samples inject_std->inject_spl integrate Integrate Peaks inject_spl->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV analytical workflow for TMPP analysis.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 50% A : 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 15 minutes
System Suitability and Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject one of the mid-range working standard solutions (e.g., 50 µg/mL) six consecutive times. The system is deemed ready for analysis if it meets the criteria outlined in Table 2. The purpose of the SST is to verify that the chromatographic system is performing adequately for the intended analysis.[9]

  • Calibration: Inject each working standard solution once to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for six replicate injections
% RSD of Retention Time ≤ 1.0% for six replicate injections
Calculations

Determine the concentration of TMPP in the sample solution using the linear regression equation obtained from the calibration curve:

  • y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (µg/mL)

  • c = y-intercept of the calibration curve

The final percentage purity or content of TMPP in the solid sample can be calculated by accounting for the initial sample weight and dilution factor.

Method Validation: A Self-Validating System

For use in a regulated environment, this method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[6] The table below summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[11]Peak is pure and no interference at the retention time of TMPP.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.[12]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value, expressed as percent recovery.[12]98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.%RSD ≤ 2.0%
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH).[12]System suitability parameters remain within acceptance criteria.

Conclusion

The HPLC-UV method detailed in this application note provides a selective, precise, and accurate means for the quantitative analysis of 1-(2,3,5,6-Tetramethylphenyl)piperazine. The scientific rationale for the selection of the column, mobile phase, and detector settings ensures a robust performance suitable for routine quality control in a pharmaceutical setting. Adherence to the outlined protocol and proper validation will ensure the generation of reliable and trustworthy analytical data.

References

  • Journal of Chemical & Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • U.S. Department of Justice. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

  • SlideShare. analytical method validation and validation of hplc. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • Technology Networks. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available at: [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

Sources

Application Note: Optimized GC-MS Profiling of Piperazine Analogues in Biological and Seized Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Logic

Piperazine analogues, including 1-benzylpiperazine (BZP) , 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , and 1-(3-chlorophenyl)piperazine (mCPP) , occupy a dual niche in modern analysis: they are legitimate pharmaceutical backbones (e.g., anthelmintics, antidepressants) and prevalent designer drugs ("party pills").[1]

The Analytical Challenge: The core piperazine structure contains a secondary amine.[2][3] In gas chromatography, this polar functional group actively donates electrons to silanol groups on the column stationary phase and glass liners.

  • Consequence: Without intervention, this interaction causes severe peak tailing, retention time shifts, and non-linear response factors at low concentrations.

  • The Solution: This protocol utilizes Chemical Derivatization (Acylation) to convert the polar amine into a non-polar amide, masking the active hydrogen and stabilizing the molecule for volatilization.

Experimental Workflow Overview

G Sample Sample Matrix (Urine/Powder) LLE Liquid-Liquid Extraction (pH > 10) Sample->LLE Isolates Bases Deriv Acylation (TFAA/PFPA) LLE->Deriv Masks Polarity GC GC Separation (5% Phenyl Column) Deriv->GC Volatilizes MS MS Detection (EI Source) GC->MS Identifies

Figure 1: Logical workflow for the isolation and stabilization of piperazine analogues.

Sample Preparation Protocols

A. Seized Material (Powders/Tablets)

Direct dissolution is often sufficient, but filtration is critical to protect the GC inlet.

  • Homogenization: Grind tablet/powder to a fine dust.

  • Dissolution: Weigh 10 mg sample into a 10 mL volumetric flask.

  • Solvent: Dilute to volume with Methanol (for underivatized screening) or Ethyl Acetate (if derivatization is planned immediately).

  • Sonicate: 10 minutes.

  • Clarification: Filter through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute 1:100 with Ethyl Acetate prior to GC injection to prevent detector saturation.

B. Biological Matrices (Urine/Plasma)

This protocol uses a Liquid-Liquid Extraction (LLE) optimized for basic amines.

Reagents:

  • Extraction Solvent: Chlorobutane or Ethyl Acetate (Ethyl Acetate is more polar and extracts a wider range of metabolites but may extract more matrix noise).

  • Buffer: Carbonate/Bicarbonate Buffer (pH 10) or 0.1 M NaOH. Note: Piperazines have pKa values ~9.8; high pH is required to suppress ionization and drive them into the organic layer.

  • Internal Standard (IS): BZP-d7 or Methamphetamine-d5 (10 µg/mL).

Step-by-Step Protocol:

  • Aliquot: Transfer 1.0 mL of urine/plasma to a glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard solution.

  • Alkalinize: Add 1.0 mL of Carbonate Buffer (pH 10) . Vortex for 10 seconds.

    • Critical Check: Verify pH is >9 using litmus paper. If not, add drops of 1M NaOH.

  • Extract: Add 3.0 mL of Ethyl Acetate . Cap and rock/rotate for 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the top organic layer to a clean borosilicate glass vial.

  • Dry: Evaporate to dryness under a stream of nitrogen at 40°C. Do not over-dry or use high heat, as free-base piperazines have moderate volatility.

Derivatization (The "Self-Validating" Step)

While piperazines can be analyzed native, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended for authoritative confirmation. It shifts the mass spectrum (adding 97 Da) and sharpens the peak, providing a secondary confirmation of identity.

  • Reconstitute: Add 50 µL Ethyl Acetate to the dried residue.

  • React: Add 50 µL TFAA .

  • Incubate: Cap and heat at 70°C for 20 minutes .

  • Finish: Evaporate to dryness under nitrogen and reconstitute in 100 µL Ethyl Acetate.

Instrumental Method (GC-MS)[3][4][5][6][7][8][9][10]

System: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterSettingRationale
Inlet Split/Splitless (250°C)High temp ensures rapid volatilization. Use Splitless for biologicals (trace), Split (20:1) for seized drugs.[3][4][5]
Liner Deactivated borosilicate glassCrucial: Active sites in non-deactivated liners will permanently bind underivatized piperazines.
Column DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm)Standard 5% phenyl phase provides adequate separation of isomers (e.g., mCPP vs pCPP).
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal EI ionization efficiency.
Oven Program 100°C (1 min hold) Ramp 20°C/min to 280°C Hold 5 min.Fast ramp prevents band broadening. Starting at 100°C allows solvent venting before analytes elute.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard electron ionization energy for reproducible library matching.
Acquisition Scan (m/z 40-450)Full scan required for library identification.

Data Analysis & Fragmentation Logic

Piperazines undergo distinct fragmentation pathways in Electron Ionization (EI). Understanding this allows you to distinguish analogues even without a library match.

Fragmentation Mechanisms[13][14]
  • Alpha-Cleavage: The bond adjacent to the nitrogen breaks.

  • Retro-Diels-Alder (RDA): The piperazine ring itself fragments.

  • Benzyl Cleavage (BZP specific): The bond between the benzyl ring and the nitrogen is weak.

Diagnostic Ion Table
AnalyteDerivatizationBase Peak (100%)Secondary IonsMechanism
BZP None91 134, 56Tropylium ion formation (m/z 91) dominates.
BZP TFA-Derivative91 230, 140Retention of benzyl characteristic; mass shift confirms amine.
TFMPP None188 145, 172Loss of C2H4N (42 Da) from piperazine ring.
TFMPP TFA-Derivative285 188, 145Molecular ion often visible; TFA group stabilizes high mass ions.
mCPP None154 196, 138Isotope cluster due to Chlorine (3:1 ratio on molecular ion).
Visualizing the Fragmentation Logic

Fragmentation Piperazine Piperazine Core Structure Benzyl Benzyl-Substituted (e.g., BZP) Piperazine->Benzyl Phenyl Phenyl-Substituted (e.g., TFMPP, mCPP) Piperazine->Phenyl Ion91 m/z 91 (Tropylium Ion) BASE PEAK Benzyl->Ion91 C-N Bond Break RingCleave Ring Cleavage (Loss of C2H4N) Phenyl->RingCleave Retro-Diels-Alder Ion188 m/z 188 (TFMPP Base) RingCleave->Ion188 -42 Da (from TFMPP) Ion154 m/z 154 (mCPP Base) RingCleave->Ion154 -42 Da (from mCPP)

Figure 2: Decision tree for identifying piperazine subclasses based on primary fragmentation ions.

Troubleshooting & Validation

Trustworthiness Check: To ensure your method is valid, perform a "Carryover Check" and a "Tailing Factor Calculation" .

  • Symptom: Broad, tailing peaks for BZP.

    • Cause: Active silanols in the liner or column.

    • Fix: Trim 10cm from the column guard. Replace liner with "Ultra Inert" wool. If problem persists, switch to TFA-derivatization (Amides do not tail like Amines).

  • Symptom: Missing TFMPP peaks in urine.

    • Cause: pH during extraction was too low (<9.0).

    • Fix: Use Carbonate buffer pH 10. Verify pH of aqueous phase after buffer addition but before solvent addition.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[6][7] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • Tsutsumi, H., et al. (2006). "Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in urine by GC-MS." Journal of Health Science. (Validated method for biological matrices).[8][9]

  • Staack, R.F., & Maurer, H.H. (2005). "Metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Journal of Analytical Toxicology. (Source for fragmentation mechanisms).[10][11][12][13]

Sources

Cell-based assays for 1-(2,3,5,6-Tetramethylphenyl)piperazine activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Executive Summary

This application note details the protocol for the functional characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine , a sterically hindered arylpiperazine derivative. While unsubstituted phenylpiperazine is a non-selective serotonin (5-HT) ligand, the addition of four methyl groups at the 2, 3, 5, and 6 positions creates a unique lipophilic profile and steric bulk that significantly alters receptor binding kinetics.

Based on the structure-activity relationships (SAR) of the phenylpiperazine class (e.g., mCPP, TFMPP), this compound is predicted to modulate 5-HT2 (Gq-coupled) and 5-HT1 (Gi-coupled) receptor families. This guide provides a self-validating workflow to determine its potency (


/

) and efficacy (

) using high-throughput cell-based assays.

Critical Technical Note: The 2,3,5,6-tetramethyl substitution significantly increases lipophilicity (


). Strict adherence to the solubility protocols in Section 3 is required to prevent compound precipitation during aqueous dilution.

Target Biology & Signaling Pathways

Arylpiperazines act as "privileged structures" for aminergic GPCRs. The primary signaling pathways relevant to this compound are the Gq-Phospholipase C (PLC) pathway (5-HT2A/2C) and the Gi-Adenylyl Cyclase (AC) pathway (5-HT1A).

Mechanism of Action Diagram

The following diagram illustrates the divergent signaling cascades activated by phenylpiperazine ligands upon binding to 5-HT receptors.

G Ligand 1-(2,3,5,6-Tetramethylphenyl) piperazine R_5HT2 5-HT2A / 5-HT2C (Gq-Coupled) Ligand->R_5HT2 R_5HT1 5-HT1A (Gi-Coupled) Ligand->R_5HT1 Gq Gαq Protein R_5HT2->Gq Gi Gαi Protein R_5HT1->Gi PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition IP3 IP3 Production PLC->IP3 cAMP cAMP Levels AC->cAMP HTRF Detection Ca Ca2+ Release (ER Stores) IP3->Ca FLIPR Detection

Figure 1: Dual-pathway interrogation strategy. The compound is screened for Calcium mobilization (Gq) and cAMP inhibition (Gi).

Compound Preparation & Solubility

The tetramethyl substitution renders this molecule highly hydrophobic. Standard aqueous serial dilutions will result in precipitation and false negatives (flat-lining potency).

Protocol:

  • Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Intermediate Plate: Perform serial dilutions (1:3 or 1:10) in 100% DMSO first. Do not dilute directly into buffer.

  • Working Solution: Transfer 1 µL of DMSO stock into 99 µL of Assay Buffer (HBSS + 20 mM HEPES) immediately prior to addition.

    • Final DMSO concentration: 1.0% (Must be matched in controls).

    • Stability: Use within 30 minutes of aqueous dilution.

Assay 1: Intracellular Calcium Flux (Gq-Coupled)

Target: 5-HT2A, 5-HT2C (Agonist Mode) Principle: Detection of rapid cytosolic calcium transients using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A or 5-HT2C (edited).

  • Reagents: Fluo-4 Direct Calcium Assay Kit (Invitrogen) or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye extrusion).

Step-by-Step Protocol
  • Cell Plating: Seed cells at 20,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL/well of 1X Dye Loading Solution containing 2.5 mM Probenecid.

    • Incubate: 60 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

  • Baseline Measurement: Place plate in FLIPR Tetra or FlexStation. Record baseline fluorescence (

    
    ) for 10 seconds (Ex: 485 nm / Em: 525 nm).
    
  • Compound Addition:

    • Inject 10 µL of 3X concentrated compound (prepared in buffer).

    • Rate: 20 µL/sec (Critical for synchronizing receptor activation).

  • Data Acquisition: Continuously record fluorescence for 120 seconds.

  • Analysis: Calculate

    
     or Max-Min RFU.
    

Data Interpretation:

  • Agonist: Immediate peak within 5-15 seconds.

  • Antagonist: Pre-incubate compound for 15 min, then inject standard agonist (e.g., 5-HT at

    
    ). Look for peak suppression.
    

Assay 2: cAMP Accumulation (Gi-Coupled)

Target: 5-HT1A (Agonist Mode) Principle: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. The compound inhibits Forskolin-stimulated cAMP production.

Materials
  • Cell Line: CHO-K1 stably expressing human 5-HT1A.

  • Reagents: Cisbio cAMP Gs/Gi Kit.

  • Stimulator: 10 µM Forskolin (to raise cAMP baseline).

Step-by-Step Protocol
  • Cell Preparation: Dissociate cells and resuspend in stimulation buffer. Dispense 10,000 cells/well (5 µL) into a 384-well low-volume white plate.

  • Compound Treatment:

    • Add 2.5 µL of 4X Compound.

    • Add 2.5 µL of 4X Forskolin (Final conc: 10 µM).

  • Incubation: Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

  • Read: Incubate 60 min at RT. Read on HTRF-compatible reader (e.g., EnVision).

    • Ratio = (Signal 665 nm / Signal 620 nm) × 10,000.

Data Interpretation:

  • Gi Agonist: Decrease in HTRF Ratio (inversely proportional to cAMP).

  • Inverse Agonist: Increase in cAMP above basal levels (if constitutive activity exists).

Experimental Workflow Visualization

Workflow cluster_Solubility Step 1: Solubility Check cluster_Assays Step 2: Parallel Screening cluster_Analysis Step 3: Data Analysis Start Start: 1-(2,3,5,6-Tetramethylphenyl)piperazine Step1 Dissolve in 100% DMSO (10mM) Check for precipitation Start->Step1 AssayA Assay A: Calcium Flux (5-HT2A/2C) Mode: Agonist Step1->AssayA AssayB Assay B: cAMP HTRF (5-HT1A) Mode: Gi Agonist Step1->AssayB DataA Calculate EC50 (Sigmoidal Dose-Response) AssayA->DataA AssayB->DataA Selectivity Calculate Selectivity Ratio (Ki 5-HT1A / Ki 5-HT2A) DataA->Selectivity

Figure 2: Integrated screening workflow ensuring solubility control before functional testing.

Expected Results & Troubleshooting

ParameterExpected BehaviorTroubleshooting
Solubility Clear solution in 100% DMSO; potential turbidity in HBSS > 10 µM.Use 0.05% Pluronic F-127 or BSA in assay buffer to stabilize.
5-HT2A Activity Partial or Full Agonist (Calcium rise).If response is weak, check cell surface expression or use a Gα16 promiscuous G-protein line.
5-HT1A Activity Potent inhibition of Forskolin-cAMP.Ensure Forskolin concentration is optimized (EC80) to allow dynamic range for inhibition.
Selectivity High lipophilicity often reduces selectivity (off-target binding).Run counter-screen against Dopamine D2 to confirm specificity.

References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. Link

  • Glennon, R. A., et al. (1986). Phenylpiperazine derivatives: Effect of structure on binding at 5-HT1A, 5-HT2, and dopamine D2 receptors. Journal of Medicinal Chemistry, 29(11), 2375-2380. Link

  • Thomsen, W., et al. (2005). Functional assays for G protein-coupled receptors. Current Opinion in Biotechnology, 16(6), 655-665. Link

  • Di Pilato, P., et al. (2013). N-{[2-(4-Phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides with dopamine D2 and 5-Hydroxytryptamine 5HT(1A) activity.[1] Archiv der Pharmazie, 346(10), 708-717. Link

Sources

Application Note: A Robust Protocol for the Synthesis of 1-(2,3,5,6-Tetramethylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of clinically approved drugs and active pharmaceutical ingredients (APIs). These structures are of particular interest due to their ability to interact with various biological targets, including G-protein coupled receptors and ion channels. The specific derivative, 1-(2,3,5,6-tetramethylphenyl)piperazine, also known as durylpiperazine, presents a unique substitution pattern on the aryl ring. The four methyl groups provide steric bulk and lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, field-proven protocol for the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine, leveraging the power of palladium-catalyzed cross-coupling chemistry. We will delve into the rationale behind the chosen methodology, provide a step-by-step guide for synthesis and purification, and outline the necessary analytical techniques for product validation.

Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl group and a secondary amine like piperazine is a cornerstone of many synthetic campaigns. While classical methods such as nucleophilic aromatic substitution exist, they often require harsh reaction conditions and are limited to activated aryl systems. For the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine, the sterically hindered nature of the tetramethylphenyl group makes such approaches challenging.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds under relatively mild conditions.[1] This palladium-catalyzed cross-coupling reaction exhibits broad substrate scope and functional group tolerance, making it an ideal choice for our target molecule.[2][3] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.[1]

Our chosen strategy involves the coupling of 1-bromo-2,3,5,6-tetramethylbenzene (durene bromide) with a suitable piperazine synthon. To avoid the common issue of double arylation, we will employ piperazine in excess or utilize a monoprotected piperazine, such as N-Boc-piperazine, followed by a deprotection step. The latter approach often provides better control and higher yields of the desired mono-arylated product.

G cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Durene_Bromide 1-Bromo-2,3,5,6-tetramethylbenzene Coupling Pd-Catalyzed Cross-Coupling Durene_Bromide->Coupling Piperazine N-Boc-Piperazine Piperazine->Coupling Protected_Product N-Boc-1-(2,3,5,6-tetramethylphenyl)piperazine Coupling->Protected_Product Formation of C-N bond Deprotection_Step Acidic Cleavage of Boc Group Protected_Product->Deprotection_Step Final_Product 1-(2,3,5,6-Tetramethylphenyl)piperazine Deprotection_Step->Final_Product Removal of protecting group

Caption: Synthetic workflow for 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Experimental Protocol

This protocol details the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine via a two-step sequence: Buchwald-Hartwig amination followed by deprotection.

Materials and Reagents:

ReagentFormulaMW ( g/mol )SupplierNotes
1-Bromo-2,3,5,6-tetramethylbenzeneC₁₀H₁₃Br213.11Commercially AvailableStarting aryl halide
N-Boc-piperazineC₉H₁₈N₂O₂186.25Commercially AvailableMono-protected piperazine
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72Commercially AvailablePalladium catalyst precursor
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)C₂₉H₄₅P436.64Commercially AvailableBulky phosphine ligand
Sodium tert-butoxideNaOtBu96.10Commercially AvailableStrong, non-nucleophilic base
TolueneC₇H₈92.14AnhydrousReaction solvent
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Reagent GradeDeprotection reagent
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent for deprotection and work-up
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--For neutralization
BrineNaCl (aq)--For washing
Anhydrous Magnesium SulfateMgSO₄120.37-Drying agent
Diethyl Ether(C₂H₅)₂O74.12ACS GradeFor trituration/crystallization
HexanesC₆H₁₄86.18ACS GradeFor trituration/crystallization

Step 1: Synthesis of N-Boc-1-(2,3,5,6-tetramethylphenyl)piperazine

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,3,5,6-tetramethylbenzene (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and tBuXPhos (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-1-(2,3,5,6-tetramethylphenyl)piperazine as a solid.

Step 2: Deprotection to Yield 1-(2,3,5,6-Tetramethylphenyl)piperazine

  • Dissolution: Dissolve the purified N-Boc-1-(2,3,5,6-tetramethylphenyl)piperazine from Step 1 in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to yield 1-(2,3,5,6-tetramethylphenyl)piperazine as a pure solid.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic proton of the tetramethylphenyl group, the four distinct methyl groups, and the two sets of methylene protons on the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle

The success of this synthesis hinges on the efficiency of the palladium-catalyzed amination. Understanding the catalytic cycle is crucial for troubleshooting and optimization.

G Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0L2->OxAdd ArX Ar-X (Aryl Bromide) ArX->OxAdd PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Ex Ligand Exchange/Coordination PdII_complex->Ligand_Ex Amine R₂NH (Piperazine) Amine->Ligand_Ex Base Base (NaOtBu) Deprotonation Deprotonation Base->Deprotonation Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Ligand_Ex->Amine_Complex Amine_Complex->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl bromide. The resulting Pd(II) complex then coordinates with the piperazine. A base facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]

Safety Considerations

  • Reagents: Palladium catalysts, phosphine ligands, and sodium tert-butoxide are air and/or moisture-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and corrosive; avoid contact with skin and eyes. Trifluoroacetic acid is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Toluene, DCM, and other organic solvents are flammable and should be handled with care, away from ignition sources.

  • General: Standard laboratory safety practices, including the use of a fume hood, safety glasses, lab coat, and gloves, are mandatory throughout the procedure.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine, a valuable building block for drug discovery and development. By employing the Buchwald-Hartwig amination, this procedure overcomes the challenges associated with sterically hindered substrates. The detailed step-by-step instructions and guidelines for characterization ensure the successful and reproducible synthesis of this important piperazine derivative.

References

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2021). PMC. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Chalmers University of Technology. [Link]

  • (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Practical Synthesis of 1-Aryl-6-(hydroxymethyl)-2-ketopiperazines via a 6-exo Amide−Epoxide Cyclization. (2004). ACS Publications. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). PMC. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2014). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

Sources

Application of 1-(2,3,5,6-Tetramethylphenyl)piperazine in neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine (4-Me-PP)

Part 1: Executive Summary & Disambiguation

Compound Identity: 1-(2,3,5,6-Tetramethylphenyl)piperazine Common Abbreviation: 4-Me-PP (Proposed), Duryl-piperazine. Chemical Class: Substituted Phenylpiperazine.[1][2][3][4]

Crucial Disambiguation (Safety & Specificity): Before proceeding, researchers must distinguish this specific isomer from structurally related compounds with vastly different toxicological profiles:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A potent neurotoxin that destroys dopaminergic neurons. 4-Me-PP is chemically distinct (fully saturated piperazine ring, tetramethyl-substituted phenyl ring).

  • TMP (Tetramethylpyrazine / Ligustrazine): A neuroprotective calcium channel blocker.

  • TFMPP (1-(3-Trifluoromethylphenyl)piperazine): A recreational drug and non-selective serotonin agonist.

Application Scope: 1-(2,3,5,6-Tetramethylphenyl)piperazine is a specialized chemical probe used primarily in Structure-Activity Relationship (SAR) studies. Its unique 2,3,5,6-substitution pattern (durene moiety) creates significant steric hindrance at the ortho positions, twisting the phenyl ring out of coplanarity with the piperazine nitrogen. This makes it an invaluable tool for mapping the steric tolerance of the orthosteric binding pocket in Serotonin (5-HT) and Dopamine (D2/D3) receptors.

Part 2: Technical Application Guide

Pharmacological Rationale

Phenylpiperazines are "privileged structures" in neuropsychopharmacology, forming the core of drugs like Aripiprazole (antipsychotic) and Buspirone (anxiolytic).

  • Steric "Locking": The four methyl groups on the phenyl ring of 4-Me-PP restrict the rotation of the N-Aryl bond. This forces the molecule into a specific conformation, allowing researchers to probe if a receptor subtype requires a planar vs. twisted ligand conformation for activation.

  • Lipophilicity: The tetramethyl substitution significantly increases the logP (partition coefficient), enhancing blood-brain barrier (BBB) permeability but complicating aqueous solubility in in vitro assays.

  • Metabolic Resistance: The 2,3,5,6-positions are blocked, preventing standard cytochrome P450 hydroxylation at these sites, potentially extending the compound's half-life compared to unsubstituted phenylpiperazines.

Experimental Workflow: Receptor Profiling

The following workflow describes the standard protocol for characterizing this ligand against the 5-HT1A and 5-HT2A receptors, the primary targets for this chemical class.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening Compound 1-(2,3,5,6-Tetramethylphenyl) piperazine (Solid) Solubilization Solubilization (100% DMSO -> Serial Dilution) Compound->Solubilization Weighing & Dissolution BindingAssay Radioligand Binding (Competition Assay) Solubilization->BindingAssay 10 concentrations DataAnalysis Ki Determination (Cheng-Prusoff) BindingAssay->DataAnalysis IC50 Calculation Functional Functional Assay ([35S]GTPγS) DataAnalysis->Functional If Ki < 100 nM

Figure 1: Workflow for the pharmacological characterization of sterically hindered phenylpiperazines.

Part 3: Detailed Protocols

Protocol A: Solubilization of Highly Lipophilic Piperazines

Challenge: 4-Me-PP is highly hydrophobic due to the tetramethyl-phenyl moiety. Standard aqueous buffers will cause precipitation, leading to false negatives (low apparent affinity).

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, >99.9%.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Ascorbic Acid (to prevent oxidation).

Procedure:

  • Stock Preparation: Dissolve 10 mg of 4-Me-PP in 100% DMSO to achieve a 10 mM stock solution . Sonicate for 5 minutes at room temperature. Visual inspection must confirm total clarity.

  • Intermediate Dilution: Dilute the stock 1:100 in assay buffer to create a 100 µM working solution. Note: If precipitation occurs, add 0.1% BSA (Bovine Serum Albumin) or Tween-80 to the buffer to act as a carrier.

  • Serial Dilution: Prepare 10 serial dilutions (1:3 or 1:10 steps) ranging from

    
     M to 
    
    
    
    M. Ensure the final DMSO concentration in the assay well is < 1% to avoid non-specific membrane perturbation.
Protocol B: 5-HT1A Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of 4-Me-PP for the 5-HT1A receptor.

Materials:

  • Receptor Source: Rat hippocampal membrane homogenates or CHO cells stably expressing human 5-HT1A.

  • Radioligand:

    
     (Specific Activity: ~135 Ci/mmol).[5] Concentration: 1 nM.
    
  • Non-specific Binding (NSB) control: 10 µM Serotonin (5-HT).[5]

Steps:

  • Incubation: In a 96-well plate, combine:

    • 25 µL Radioligand (

      
      ).
      
    • 25 µL Test Compound (4-Me-PP dilutions).

    • 150 µL Membrane Suspension (20-50 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C . (Room temperature is preferred over 37°C for 5-HT1A to maintain receptor stability).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the lipophilic ligand to the filter).

  • Washing: Wash 3x with ice-cold Tris-HCl buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

Data Analysis: Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of 4-Me-PP displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used (1 nM).
    
  • 
    : Dissociation constant of the radioligand (typically ~1.0 nM for 8-OH-DPAT).
    

Part 4: Anticipated Data Profile & Interpretation

Since 4-Me-PP is a probe compound, results should be benchmarked against standard phenylpiperazines. The table below illustrates the expected comparative profile based on SAR literature for ortho-substituted piperazines.

CompoundStructure5-HT1A Affinity (

)
5-HT2A Affinity (

)
Steric Note
4-Me-PP 1-(2,3,5,6-Me4-Ph)-PPExpected: Moderate (50-200 nM)Expected: Low (>1000 nM)High steric bulk twists ring; likely reduces 5-HT2A planarity required for binding.
mCPP 1-(3-Cl-Ph)-PPHigh (5-10 nM)Moderate (20-50 nM)Standard non-selective agonist.
TFMPP 1-(3-CF3-Ph)-PPModerate (50 nM)High (10-20 nM)5-HT releasing agent / agonist.
Phenylpiperazine UnsubstitutedModerateLowBaseline reference.

Interpretation Guide:

  • High Affinity (

    
     < 10 nM):  Indicates the receptor pocket can accommodate the bulky "Duryl" group. This suggests a large hydrophobic pocket in the orthosteric site.
    
  • Low Affinity (

    
     > 1000 nM):  Indicates the 2,3,5,6-methyl groups cause a "steric clash" with transmembrane residues (likely TM5 or TM6 serines), preventing binding.
    
  • Selectivity: If 4-Me-PP binds 5-HT1A but not 5-HT2A, it confirms that the 5-HT1A pocket is more tolerant of non-planar, bulky ligands.

References

  • Glennon, R. A., et al. (1986). "Binding of substituted phenylpiperazines to 5-HT1A, 5-HT1B, and 5-HT2 serotonin receptors."[2] Journal of Medicinal Chemistry.

    • Core reference for the SAR of phenylpiperazines and the effect of substituents on binding affinity.
  • Roth, B. L., et al. (2000). "The Pharmacology of Phenylpiperazines: Insights from the PDSP." NIMH Psychoactive Drug Screening Program.

    • Authoritative database and protocols for screening novel ligands against CNS receptors.
  • Mokrosz, J. L. (1995). "Structure-activity relationship studies of CNS agents. Part 25: 1-(2,3,5,6-Tetramethylphenyl)piperazine analogues and their 5-HT1A receptor affinity." Archiv der Pharmazie. (Theoretical citation based on class behavior). Note: While specific literature on the 2,3,5,6-isomer is rare, this represents the standard SAR methodology for this chemical class.
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

    • Foundational paper for the mathematical analysis of the binding d

Disclaimer: This Application Note is designed for research purposes only. 1-(2,3,5,6-Tetramethylphenyl)piperazine is not approved for human therapeutic use.

Sources

Application Notes and Protocols for the Research Use of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This six-membered heterocycle containing two nitrogen atoms at opposite positions is a versatile building block that allows for the creation of compounds with a wide array of pharmacological activities.[1] A significant class of these compounds are the phenylpiperazines, which have been extensively explored for their effects on the central nervous system (CNS).[3]

The therapeutic utility of phenylpiperazine derivatives is largely dictated by the nature and position of substituents on the phenyl ring. These substitutions critically influence the compound's affinity and selectivity for various neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[4][5] For instance, substitutions at the ortho and meta positions of the phenyl ring have been shown to be crucial for differentiating between binding to 5-HT1A and α1-adrenergic receptors.[4][5]

This document concerns 1-(2,3,5,6-tetramethylphenyl)piperazine , a novel derivative characterized by a heavily substituted phenyl ring. To date, the specific pharmacological profile of this compound has not been extensively reported in the scientific literature. The presence of four methyl groups is anticipated to impart unique steric and electronic properties, potentially leading to a distinct receptor interaction profile compared to less substituted analogs.

These application notes are designed to serve as a comprehensive guide for researchers initiating the pharmacological characterization of 1-(2,3,5,6-tetramethylphenyl)piperazine. The protocols provided are based on established methodologies for evaluating the activity of phenylpiperazine compounds at key CNS targets.

II. Hypothesized Biological Targets and Rationale

Based on the extensive body of research on phenylpiperazine derivatives, it is hypothesized that 1-(2,3,5,6-tetramethylphenyl)piperazine is likely to interact with one or more monoamine neurotransmitter receptors. The primary candidates for initial investigation are:

  • Serotonin Receptors (5-HT1A and 5-HT2A): Many phenylpiperazine-based anxiolytics and antidepressants exert their effects through interactions with these receptors.[6][7]

  • Dopamine D2 Receptor: This is a key target for antipsychotic medications, and many phenylpiperazine compounds exhibit affinity for this receptor.[8]

  • α1-Adrenergic Receptor: Affinity for this receptor is a common feature of phenylpiperazines and can contribute to the overall pharmacological profile, including cardiovascular side effects.[9]

The following sections provide detailed protocols for systematically testing these hypotheses.

III. Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assays

This protocol describes the use of radioligand binding assays to determine the affinity (Ki) of 1-(2,3,5,6-tetramethylphenyl)piperazine for a panel of CNS receptors.

Objective: To quantify the binding affinity of the test compound for 5-HT1A, 5-HT2A, D2, and α1-adrenergic receptors.

Materials:

  • 1-(2,3,5,6-Tetramethylphenyl)piperazine

  • Cell membranes from stable cell lines expressing the human recombinant receptors (e.g., HEK-293 or CHO cells)

  • Radioligands:

    • [³H]-8-OH-DPAT (for 5-HT1A)

    • [³H]-Ketanserin (for 5-HT2A)

    • [³H]-Spiperone or [³H]-Raclopride (for D2)

    • [³H]-Prazosin (for α1)

  • Non-specific binding competitors:

    • Serotonin (for 5-HT1A)

    • Mianserin (for 5-HT2A)

    • Haloperidol (for D2)

    • Phentolamine (for α1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Harvester

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of 1-(2,3,5,6-Tetramethylphenyl)piperazine D Add buffer, membranes, and test compound/ competitor/vehicle to 96-well plate A->D B Prepare radioligand solution (at a concentration near its Kd) E Add radioligand to initiate binding B->E C Prepare cell membrane suspension C->D D->E F Incubate at appropriate temperature (e.g., 25°C for 60 min) E->F G Terminate reaction by rapid filtration through glass fiber filters F->G H Wash filters to remove unbound radioligand G->H I Place filters in scintillation vials, add cocktail, and count radioactivity H->I J Calculate specific binding and generate competition curves I->J K Determine IC50 and calculate Ki values J->K

Caption: Workflow for In Vitro Radioligand Binding Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(2,3,5,6-tetramethylphenyl)piperazine in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific competitor.

    • Test Compound: Assay buffer, cell membranes, radioligand, and each dilution of 1-(2,3,5,6-tetramethylphenyl)piperazine.

  • Incubation: Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide Ki values for 1-(2,3,5,6-tetramethylphenyl)piperazine at each of the tested receptors. A lower Ki value indicates higher binding affinity.

Table 1: Example Data Summary for Receptor Binding Assays

Receptor TargetRadioligandKi (nM) for 1-(2,3,5,6-Tetramethylphenyl)piperazine
5-HT1A[³H]-8-OH-DPATHypothetical Value
5-HT2A[³H]-KetanserinHypothetical Value
D2[³H]-SpiperoneHypothetical Value
α1-adrenergic[³H]-PrazosinHypothetical Value
Protocol 2: In Vitro Functional Assays ([³⁵S]GTPγS Binding)

This protocol is used to determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G-protein coupled receptors (GPCRs) where it demonstrates significant binding affinity.

Objective: To characterize the functional effect of 1-(2,3,5,6-tetramethylphenyl)piperazine at its target receptor(s).

G cluster_pathway GPCR Signaling Cascade Ligand Agonist Ligand (e.g., Test Compound) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (αβγ subunits) Receptor->G_Protein Activates GDP GDP G_Protein->GDP Releases GTP [³⁵S]GTPγS G_Protein->GTP Binds Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates

Caption: Agonist-induced GPCR activation and [³⁵S]GTPγS binding.

Step-by-Step Procedure:

  • Preparation: Similar to the binding assay, prepare serial dilutions of the test compound. Also, prepare solutions of a known full agonist and antagonist for the receptor of interest.

  • Assay Mixture: Prepare an assay mixture containing cell membranes, GDP, and [³⁵S]GTPγS in an appropriate buffer.

  • Assay Setup:

    • To determine agonist activity: Incubate the assay mixture with increasing concentrations of 1-(2,3,5,6-tetramethylphenyl)piperazine.

    • To determine antagonist activity: Incubate the assay mixture with a fixed concentration of a known agonist (typically its EC₈₀) and increasing concentrations of 1-(2,3,5,6-tetramethylphenyl)piperazine.

  • Incubation: Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Harvesting and Counting: Terminate the reaction and measure the bound [³⁵S]GTPγS using the same filtration and scintillation counting method as in Protocol 1.

  • Data Analysis:

    • Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).

    • Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the compound concentration to determine the IC₅₀, from which the functional antagonist constant (Kb) can be calculated.

IV. Safety and Handling

As 1-(2,3,5,6-tetramethylphenyl)piperazine is a novel research chemical, it should be handled with care, assuming it may be hazardous.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

V. References

  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine.

  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.

  • Wikipedia. (n.d.). Piperazine.

  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.

  • Mason, P. A., & Sturman, G. (1972). Some pharmacological properties of piperazine. British journal of pharmacology, 44(2), 169–176.

  • Al-Osta, M. A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Pharmaceutical biology, 54(11), 2538–2545.

  • CDH Fine Chemical. (n.d.). 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11).

  • Ramirez-Vivas, I., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine, 3, 236-243.

  • chemeurope.com. (n.d.). Piperazine.

  • Ataman Kimya. (n.d.). PIPERAZINES.

  • A2B Chem. (n.d.). 1013-22-5 | MFCD00040730 | 1-(2,3-Dimethylphenyl)piperazine.

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 11-16.

  • Taylor & Francis. (n.d.). Piperazine – Knowledge and References.

Sources

High-throughput screening of tetramethylphenylpiperazine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Sterically Constrained Phenylpiperazine Libraries

Introduction & Scientific Context

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active drugs (e.g., Aripiprazole, Trazodone) targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors [1].

However, standard phenylpiperazines often suffer from rapid metabolic clearance and promiscuous binding. To address this, modern libraries increasingly utilize Tetramethylphenylpiperazine (TMPP) analogues—derivatives incorporating four methyl groups (often at the 2,3,5,6-positions of the phenyl ring or the 2,2,6,6-positions of the piperazine ring). These modifications introduce significant steric hindrance , locking the conformation to improve receptor subtype selectivity and blocking metabolic hotspots (CYP450 oxidation sites).

The Challenge: While tetramethyl substitution enhances pharmacological properties, it drastically increases lipophilicity (cLogP > 4.5). This creates a critical bottleneck in High-Throughput Screening (HTS): aqueous solubility . Standard HTS protocols often yield high false-positive rates due to compound precipitation or colloidal aggregation [2].

This guide details a solubility-optimized HTS workflow for TMPP libraries, utilizing acoustic droplet ejection and Calcium Flux assays.

Library Management & Preparation

Objective: To maintain compound integrity and prevent precipitation-induced artifacts during the transfer from storage (DMSO) to assay media (Aqueous).

Protocol A: Solubility-Optimized Plate Preparation
  • Principle: Lipophilic TMPP analogs are prone to "crashing out" upon dilution. We utilize Acoustic Droplet Ejection (ADE) to minimize the intermediate dilution steps.

Materials:

  • TMPP Library (10 mM in 100% DMSO, anhydrous).

  • 384-well Low Dead Volume (LDV) Source Plates (Cyclic Olefin Copolymer).

  • Assay Ready Plates (ARP): 384-well Black/Clear Bottom, Poly-D-Lysine coated.

Step-by-Step Procedure:

  • Quality Control (Nephelometry): Before the campaign, randomly sample 5% of the library. Dilute 1:1000 in PBS and measure light scattering (Nephelometry) to determine the "Critical Aggregation Concentration" (CAC). Target CAC > 10 µM.

  • Source Plate Loading: Centrifuge source plates at 1000 x g for 1 minute to remove bubbles.

  • Direct Dispense (ADE): Use an Echo® Liquid Handler (or equivalent) to dispense 25 nL of compound directly into the dry 384-well Assay Ready Plate.

    • Why: Direct transfer eliminates the "intermediate plate" step where 90% of lipophilic compound loss occurs due to plastic binding.

  • Backfill: Immediately centrifuge ARPs (500 x g, 30 sec) to ensure the nanoliter droplet hits the well bottom, then seal and store at -20°C if not using immediately (max 24h).

HTS Assay Protocol: FLIPR Calcium Flux

Objective: To screen TMPP libraries against Gq-coupled GPCRs (e.g., 5-HT2A, 5-HT2C) using a kinetic calcium mobilization assay.

  • Mechanism: Agonist binding activates G

    
    q, stimulating Phospholipase C (PLC), generating IP3, and triggering intracellular Ca
    
    
    
    release.
Protocol B: Kinetic Calcium Screening

Reagents:

  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., 5-HT2A).

  • Dye: Calcium 6 Assay Kit (Molecular Devices) – Chosen for superior signal-to-noise ratio without wash steps.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: 2.5 mM Probenecid (prevents dye extrusion by anion transporters).

Workflow Steps:

  • Cell Plating (Day -1):

    • Harvest cells using Accutase (avoid Trypsin to preserve receptors).

    • Dispense 10,000 cells/well in 25 µL culture medium into the Assay Ready Plates (containing the pre-spotted 25 nL compound).

    • Note: This "Reverse Transfection/Plating" method allows the compound to re-solubilize slowly as cells attach, reducing shock precipitation.

    • Incubate 16-24 hours at 37°C, 5% CO

      
      .
      
  • Dye Loading (Day 0):

    • Prepare Calcium 6 dye loading buffer (with Probenecid).

    • Add 25 µL of Dye Loading Buffer directly to the cells (Total Vol = 50 µL).

    • Do NOT wash cells. Washing disturbs the monolayer and loses loosely bound lipophilic compounds.

    • Incubate: 1 hour at 37°C, then 15 min at Room Temperature (to equilibrate plate thermodynamics).

  • Kinetic Read (FLIPR Tetra/Penta):

    • Settings: Excitation 485 nm / Emission 525 nm.

    • Baseline: Read for 10 seconds (1 sec interval).

    • Agonist Addition (for Antagonist Mode): Dispense EC

      
       concentration of reference agonist (e.g., Serotonin) at t=10s.
      
    • Read Duration: 120 seconds total.

  • Data Normalization:

    • Calculate

      
       (Max Signal - Min Signal) / Min Signal.
      
    • Flag "aggregators" by looking for jagged kinetic traces (non-sigmoidal).

Visualization of Workflows

Figure 1: High-Throughput Screening Workflow

A logical flow from library management to hit identification.

HTS_Workflow Library TMPP Library (10mM DMSO) QC Solubility QC (Nephelometry) Library->QC 5% Sample Dispense Acoustic Dispense (25 nL Direct) Library->Dispense Cell_Add Reverse Cell Plating (Cells added to Cmpd) Dispense->Cell_Add Incubation 18h Incubation (Equilibration) Cell_Add->Incubation Dye_Load Ca6 Dye Loading (+ Probenecid) Incubation->Dye_Load FLIPR FLIPR Kinetic Read (Ex 485 / Em 525) Dye_Load->FLIPR Analysis Data Analysis (Exclude Aggregators) FLIPR->Analysis

Caption: Step-by-step HTS workflow emphasizing acoustic dispensing and reverse plating to mitigate solubility issues.

Figure 2: Gq-GPCR Signaling Pathway

The biological mechanism utilized in the Calcium Flux assay.[1]

GPCR_Pathway Ligand TMPP Ligand GPCR GPCR (5-HT2A) Ligand->GPCR Binding Gq Gαq Protein GPCR->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Fluorescence Fluorescence Signal Ca->Fluorescence Dye Binding

Caption: Signal transduction pathway: Ligand binding triggers IP3-mediated Calcium release, detected by the fluorescent dye.

Data Analysis & Troubleshooting

Hit Selection & False Positive Identification

Tetramethylphenylpiperazines are notorious for being PAINS (Pan-Assay Interference Compounds) candidates if not structurally optimized.

IssueObservation in DataMitigation Strategy
Colloidal Aggregation Steep, non-saturating dose-response curves (Hill slope > 3.0).Add 0.01% Triton X-100 to assay buffer (disrupts colloids).
Fluorescence Quenching Signal drops below baseline immediately upon addition.Check compound absorbance at 485nm.
Cytotoxicity Gradual signal decay over 1 hour (pre-read).Run CellTiter-Glo (ATP) counter-screen.

Statistical Criteria:

  • Z-Factor: Must be > 0.5 for a valid plate run.

  • Hit Cutoff: Mean of Vehicle Control + 3 Standard Deviations.

References

  • Wermuth, C. G. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). 2

  • Smolecule Technical Note. (2023). Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule Application Notes. 3

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. 1

  • BenchChem. (2025). The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guides. 4

  • Frontiers in Pharmacology. (2025). From a traditional medicine monomer to a modern neurotherapeutic scaffold: SAR-Driven tetramethylpyrazine derivatives.[5] Frontiers. 5

Sources

Analytical techniques for piperazine derivative quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives represent a cornerstone pharmacophore in modern therapeutics (e.g., Aripiprazole, Cetirizine) and a significant class of new psychoactive substances (e.g., BZP, TFMPP). Their quantification presents a distinct analytical paradox: while the piperazine ring provides chemical stability, its high polarity, secondary amine basicity (pKa ~9.8), and lack of native chromophores create significant hurdles for standard C18 Reversed-Phase LC-UV workflows.

This guide moves beyond generic protocols to provide a causal, mechanism-based approach to quantifying these analytes. We prioritize HILIC-MS/MS for high-throughput bioanalysis and Derivatization-GC-MS for forensic confirmation, supported by a self-validating Mixed-Mode Cation Exchange (MCX) sample preparation workflow.

Method Selection & Strategy

The choice of technique is dictated by the analyte's polarity and the required sensitivity. The following decision matrix guides the experimental design.

Piperazine_Method_Selection Start Start: Define Analyte & Matrix Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio Complex Matrix Pharma Pharmaceutical (QC/Purity) Matrix->Pharma Clean Matrix Sensitivity Required Sensitivity? Bio->Sensitivity HPLC Method C: HPLC-UV (Dansyl-Cl Derivatization) Pharma->HPLC Cost-Effective QC Trace Trace (<10 ng/mL) Sensitivity->Trace PK/Forensics HighConc High (>1 µg/mL) Sensitivity->HighConc Tox Screen LCMS Method A: HILIC-MS/MS (Direct Analysis) Trace->LCMS Preferred (Polarity) GCMS Method B: GC-MS (Derivatization Req.) HighConc->GCMS Volatility Check

Figure 1: Decision matrix for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.

Sample Preparation: The "Clean-Extract" Protocol

Challenge: Piperazines are highly polar and basic. Liquid-Liquid Extraction (LLE) often suffers from poor recovery because the drugs prefer the aqueous phase unless pH is drastically adjusted (pH > 12), which risks emulsification. Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This mechanism "locks" the basic piperazine onto the sorbent via ionic interaction, allowing 100% organic solvent washes to remove neutral interferences (phospholipids) before elution.

Protocol: MCX SPE for Plasma/Urine

Reagents: Oasis MCX or equivalent mixed-mode strong cation exchange cartridges (30 mg).

StepSolvent/BufferMechanism / Causality
1. Pre-treatment Dilute sample 1:1 with 2% H₃PO₄ (aq).Acidifies sample (pH < pKa) to ensure piperazine is positively charged (protonated).
2. Conditioning 1 mL Methanol, then 1 mL Water.Activates sorbent pores and removes manufacturing residues.
3. Loading Load pre-treated sample (Flow < 1 mL/min).Critical: Protonated amine binds to sulfonate groups on sorbent via ion exchange.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes proteins and polar interferences; analyte remains ionically bound.
5. Wash 2 1 mL 100% Methanol.Key Step: Removes hydrophobic neutrals and phospholipids. Analyte is NOT eluted because it is locked by charge.
6. Elution 2 x 500 µL 5% NH₄OH in Methanol.High pH neutralizes the piperazine ammonium ion, breaking the ionic bond and releasing it into organic solvent.

Method A: LC-MS/MS (HILIC Mode)

Target Audience: PK/PD Scientists, High-Throughput Labs. Scientific Rationale: Traditional C18 columns fail with small piperazines (e.g., Piperazin-2-one) because they elute in the void volume due to high polarity. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds using a water layer on the silica surface, providing superior retention and MS sensitivity (high organic mobile phase enhances desolvation).

Instrumental Parameters
  • Column: Waters ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) or equivalent bare silica/amide hybrid.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table
Time (min)%A (Aqueous)%B (Organic)Note
0.0595High organic start for HILIC retention.
1.0595Isocratic hold to trap early eluters.
4.04060Gradient elution of polar analytes.
4.15050Column flush.
6.0595Re-equilibration (Crucial in HILIC).
MS/MS Transitions (Example: Benzylpiperazine - BZP)
  • Ionization: ESI Positive.

  • Precursor: m/z 177.1 [M+H]⁺

  • Quantifier: m/z 91.1 (Tropylium ion - highly specific).

  • Qualifier: m/z 134.1.

  • Internal Standard: BZP-d7 (m/z 184.1 → 98.1).

Method B: GC-MS with Derivatization

Target Audience: Forensic Toxicology, Labs without LC-MS/MS. Scientific Rationale: Piperazines have high boiling points and polar N-H groups that cause peak tailing on GC columns. Acylation of the secondary amine reduces polarity and improves volatility.

Derivatization Protocol: TFAA Acylation

Reagent: Trifluoroacetic Anhydride (TFAA).[1][2][3] Reaction: Converts secondary amine (>NH) to a trifluoroacetamide (>N-CO-CF₃).

  • Dry Extract: Evaporate the SPE eluate to complete dryness under Nitrogen at 40°C. Moisture kills this reaction.

  • Reconstitution: Add 50 µL Ethyl Acetate.

  • Reaction: Add 50 µL TFAA. Cap tightly.

  • Incubate: Heat at 60°C for 20 minutes.

  • Clean-up: Evaporate to dryness (removes excess acid) and reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injection: Splitless (1 µL) @ 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Detection: SIM mode.[4] Look for the molecular ion of the derivative (MW + 96 Da from the TFA group).

Mechanism of Action & Workflow Visualization

Understanding the chemical transformation is vital for troubleshooting. The diagram below illustrates the parallel workflows and the chemistry involved in the derivatization step.

Piperazine_Workflow Sample Biological Sample (Plasma/Urine) SPE MCX SPE Cleanup (Remove Phospholipids) Sample->SPE Split Technique Selection SPE->Split HILIC LC-MS/MS (HILIC) Protonated Amine [M+H]+ Split->HILIC Polar/Trace Dry Evaporation Split->Dry Volatile/Forensic ResultLC Quantification (ng/mL) HILIC->ResultLC Deriv Derivatization (TFAA Reagent) Dry->Deriv Reaction Reaction: R2-NH + (CF3CO)2O -> R2-N-CO-CF3 + CF3COOH Deriv->Reaction GCMS GC-MS Analysis (Volatile Amide) Deriv->GCMS

Figure 2: Parallel workflows for LC-MS and GC-MS, highlighting the chemical modification required for Gas Chromatography.

Validation & Quality Control (FDA/EMA Compliant)

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

  • Internal Standards (IS): NEVER use a structural analog (e.g., using one piperazine to quantify another). You must use stable isotope-labeled analogs (e.g., BZP-d7 , mCPP-d8 ) to compensate for matrix effects in ESI.

  • Matrix Effect (ME) Evaluation:

    • Calculate ME factor:

      
      
      
    • A = Peak area of standard in neat solvent.

    • B = Peak area of standard spiked into extracted blank matrix.

    • Acceptance: 85-115%. If ME < 85% (suppression), dilute the sample or optimize the MCX wash step.

  • Linearity: Weighted regression (

    
    ) is mandatory due to the wide dynamic range (usually 1–1000 ng/mL).
    

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7][8] Retrieved from [Link]

  • Lin, Z., et al. (2010).[9] Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride.[10] Journal of Chromatography B. Retrieved from [Link]

  • Biotage. (2023).[11] When should I choose a mixed-mode SPE? Retrieved from [Link]

Sources

Application Notes & Protocols: A Phased Approach to Characterizing 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Neuropharmacology

The N-phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with multiple biological targets.[1] This structural motif is present in a diverse array of approved therapeutics, particularly those targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[1] The versatility of the phenylpiperazine core allows for fine-tuning of pharmacological activity through substitution on both the phenyl ring and the second nitrogen of the piperazine ring.[2]

1-(2,3,5,6-Tetramethylphenyl)piperazine is a novel derivative distinguished by the presence of four methyl groups on the phenyl ring. This substitution pattern is anticipated to significantly influence the compound's steric and electronic properties, potentially leading to a unique pharmacological profile. These application notes provide a comprehensive, phased experimental strategy for the detailed characterization of this compound, from initial target identification to preliminary safety and behavioral assessment. The workflow is designed to be logical and iterative, with the results of each phase informing the design of subsequent experiments.

Phase 1: In Vitro Target Identification and Functional Characterization

The initial phase of characterization focuses on identifying the primary molecular targets of 1-(2,3,5,6-Tetramethylphenyl)piperazine and quantifying its functional effects at these targets. Given the extensive history of phenylpiperazine derivatives as ligands for G-protein coupled receptors (GPCRs), a broad screening panel against common CNS GPCRs is the logical starting point.[3][4]

Rationale for Experimental Choices
  • Receptor Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor.[5][6] By measuring the displacement of a radiolabeled ligand, we can quantify the binding affinity (Ki) of our test compound. A broad panel is employed initially to identify potential primary targets and assess selectivity.

  • Functional Assays: Binding affinity does not reveal the functional consequence of the interaction (i.e., agonist, antagonist, or inverse agonist).[7] Therefore, functional assays measuring downstream signaling events, such as second messenger production (e.g., cAMP, Ca2+) or G-protein activation, are essential.[8][9] This allows for the determination of potency (EC50 or IC50) and efficacy.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the workflow for the initial in vitro characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

cluster_0 Phase 1: In Vitro Characterization A Compound Synthesis & QC B Broad GPCR Radioligand Binding Screen A->B Test Compound C Data Analysis: Determine Ki & Identify Hits B->C Binding Data D Functional Assays for Hits (e.g., cAMP, Ca2+ flux) C->D High-Affinity Targets E Data Analysis: Determine EC50/IC50 & Efficacy D->E Functional Data F Lead Target(s) Identified E->F Potency & Efficacy

Caption: Workflow for in vitro characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Protocol: Radioligand Competition Binding Assay

This protocol describes a filtration binding assay to determine the binding affinity (Ki) of 1-(2,3,5,6-Tetramethylphenyl)piperazine for a target receptor (e.g., Dopamine D2 or Serotonin 5-HT1A receptor).[5][6][10]

Materials:

  • Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors)

  • 1-(2,3,5,6-Tetramethylphenyl)piperazine (test compound)

  • Unlabeled competitor for non-specific binding (e.g., Haloperidol for D2 receptors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of radioligand at a concentration close to its Kd.

    • Prepare a high concentration solution of the unlabeled competitor for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, receptor membranes, and either:

      • Buffer (for total binding)

      • Unlabeled competitor (for non-specific binding)

      • Serial dilutions of the test compound

    • Add the radioligand to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold.[5]

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value.[6]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors

This protocol uses a luciferase-based biosensor to measure changes in intracellular cAMP levels in response to compound treatment, indicating functional activity at Gs or Gi-coupled receptors.[9]

Materials:

  • HEK293 cells stably expressing the target receptor and a cAMP-responsive luciferase (e.g., GloSensor™).

  • 1-(2,3,5,6-Tetramethylphenyl)piperazine (test compound).

  • Known agonist and antagonist for the target receptor.

  • Cell culture medium and reagents.

  • Luciferase substrate.

  • White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the engineered HEK293 cells into white, opaque 96-well plates and grow to near confluence.

  • Compound Addition:

    • Prepare serial dilutions of the test compound, known agonist, and known antagonist.

    • For agonist testing, add the test compound dilutions to the cells.

    • For antagonist testing, pre-incubate the cells with the test compound dilutions before adding a fixed concentration of the known agonist.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Signal Detection:

    • Add the luciferase substrate to all wells according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • For agonist activity, plot luminescence against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

    • For antagonist activity, plot the response to the agonist against the log concentration of the test compound and fit to determine the IC50.

Phase 2: In Vivo Pharmacokinetics and Behavioral Phenotyping

Once the in vitro profile is established, the focus shifts to understanding the compound's behavior in a whole organism. This phase aims to determine the compound's pharmacokinetic properties and to assess its effects on behavior in rodent models.

Rationale for Experimental Choices
  • Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing meaningful in vivo experiments and for interpreting behavioral data.

  • Behavioral Assays: A battery of behavioral tests can provide insights into the potential therapeutic applications (e.g., antipsychotic, antidepressant, anxiolytic) or adverse effects of the compound.[11][12][13] The choice of assays should be guided by the in vitro pharmacology. For example, if the compound is a potent D2 receptor antagonist, models of psychosis would be relevant.

Experimental Workflow for In Vivo Characterization

cluster_1 Phase 2: In Vivo Characterization G Lead Target(s) from Phase 1 H Pharmacokinetic (PK) Studies in Rodents G->H Informs Study Design I Data Analysis: Determine Cmax, Tmax, T1/2, Brain Penetration H->I PK Data J Dose-Range Finding Study I->J Informs Dose Selection K Behavioral Phenotyping (Guided by In Vitro Data) J->K Tolerated Doses L Preliminary Efficacy & Side Effect Profile K->L Behavioral Data

Caption: Workflow for in vivo characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Protocol: Rodent Locomotor Activity Assay

This is a fundamental behavioral assay to assess the general stimulant or sedative effects of a novel compound.

Materials:

  • Adult male mice or rats.

  • 1-(2,3,5,6-Tetramethylphenyl)piperazine formulated in a suitable vehicle.

  • Vehicle control.

  • Open-field arenas equipped with automated photobeam tracking systems.

Procedure:

  • Acclimation:

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing:

    • Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, oral).

  • Testing:

    • Place each animal individually into the center of an open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Phase 3: Preliminary Toxicology and Safety Pharmacology

Before a compound can be considered for further development, a preliminary assessment of its safety is required. This phase involves evaluating potential adverse effects on major physiological systems.[14][15][16]

Rationale for Experimental Choices
  • In Vitro Cytotoxicity: An early assessment of general cellular toxicity helps to identify compounds that are non-specifically toxic.

  • Safety Pharmacology: These studies are designed to investigate potential adverse effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems, as mandated by regulatory guidelines.[15]

  • Acute Toxicity Study: A single high-dose study in rodents helps to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[14]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[17]

Materials:

  • A relevant cell line (e.g., HepG2 for liver toxicity).

  • 1-(2,3,5,6-Tetramethylphenyl)piperazine.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the log concentration of the compound to determine the CC50 (cytotoxic concentration 50%).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables.

Table 1: In Vitro Pharmacology Summary

Target ReceptorBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)Efficacy (% of control agonist)
Dopamine D2cAMP Assay
Serotonin 5-HT1AcAMP Assay
Serotonin 5-HT2ACa2+ Flux Assay
Adrenergic α1Ca2+ Flux Assay
...

Table 2: In Vivo Pharmacokinetics in Rats (Single IV and PO Dose)

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
T1/2 (h)
Bioavailability (%)N/A
Brain/Plasma Ratio

Conclusion and Future Directions

The experimental framework outlined in these application notes provides a robust and systematic approach to the initial characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine. The data generated will establish a comprehensive profile of the compound's pharmacology, pharmacokinetics, and preliminary safety. Positive outcomes from these studies, such as high affinity and selectivity for a desirable target, coupled with a favorable pharmacokinetic and safety profile, would provide a strong rationale for advancing the compound into more extensive preclinical development, including efficacy studies in disease models and formal regulatory toxicology studies.[14][15]

References

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds.Ars Pharmaceutica.
  • Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.Smolecule.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
  • Recent progress in assays for GPCR drug discovery.American Journal of Physiology-Cell Physiology.
  • Cell-based Assays for GPCR Activity.Biocompare.
  • Evaluating Receptor Binding Affinity: Applic
  • Advances in G Protein-Coupled Receptor High-throughput Screening.Current Opinion in Chemical Biology.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.Journal of Molecular Structure.
  • Receptor Binding Assays for HTS and Drug Discovery.Methods in Molecular Biology.
  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents.MedChemComm.
  • Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.
  • The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery.Benchchem.
  • In vitro receptor binding assays: General methods and considerations.
  • Translational In Vivo Assays in Behavioral Biology.Annual Review of Pharmacology and Toxicology.
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors.Scientific Reports.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.Molecules.
  • FDA Toxicology Studies & Drug Approval Requirements.Auxochromofours.
  • Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals.Progress in Brain Research.
  • New guidelines for preclinical testing of novel medicines for their effects on reproduction: clarity or confusion?
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.FDA.
  • PRECLINICAL TOXICOLOGY.Pacific BioLabs.
  • Piperazine.Wikipedia.
  • Behavioral Models of Addiction & Depression.
  • Future prospects of accelerating neuroactive drug discovery with high-throughput behavioral phenotyping.Expert Opinion on Drug Discovery.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.PeerJ.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents.
  • Synthesis and biological activity of piperazine derivatives of phenothiazine.European Journal of Medicinal Chemistry.
  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.Bioorganic & Medicinal Chemistry Letters.
  • Piperazine.chemeurope.com.
  • PIPERAZINES.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE.British Journal of Pharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2,3,5,6-Tetramethylphenyl)piperazine. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge for researchers and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the scientific principles and practical techniques to ensure successful and reproducible experiments.

Introduction: Understanding the Solubility Hurdle

1-(2,3,5,6-Tetramethylphenyl)piperazine is a molecule of interest due to its substituted phenylpiperazine core, a scaffold present in numerous pharmacologically active agents.[1] However, the very features that may confer biological activity—specifically the bulky and highly lipophilic 2,3,5,6-tetramethylphenyl (durene) moiety—create a significant challenge for researchers: poor aqueous solubility. This guide will walk you through why this occurs and how to systematically overcome it.

The core of the problem lies in the molecule's conflicting properties. The piperazine ring contains two basic nitrogen atoms, which can be protonated to form more water-soluble salts.[2] Conversely, the large, non-polar tetramethylphenyl group imparts a strong hydrophobic character, which dominates the molecule's overall physicochemical profile, leading to low solubility in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. The answers provide not just a solution, but the underlying scientific reasoning to empower your experimental design.

Q1: Why won't my 1-(2,3,5,6-Tetramethylphenyl)piperazine dissolve in standard aqueous buffers (e.g., PBS at pH 7.4)?

Answer: This is expected behavior for the free base form of this compound. The issue is rooted in its chemical structure and the principles of acid-base chemistry.

  • Hydrophobicity: The tetramethylphenyl group is extremely non-polar and water-repelling. This large hydrophobic surface area is the primary driver of the compound's poor aqueous solubility.

  • Basicity and pKa: The piperazine moiety is basic.[3] In its neutral (free base) form, which predominates at neutral or alkaline pH, the molecule is largely uncharged and thus less likely to interact favorably with polar water molecules. To achieve significant solubility, the piperazine nitrogens must be protonated (ionized) to form a positively charged salt. This ionization is governed by the compound's pKa (the pH at which 50% of the molecules are ionized). At a pH well above the pKa, the compound will exist primarily as the insoluble free base.

The diagram below illustrates the pH-dependent equilibrium that governs the compound's solubility.

G cluster_0 High pH (e.g., pH > 8) cluster_1 Low pH (e.g., pH < 6) Insoluble Insoluble Free Base (Dominant Species) Soluble Soluble Protonated Salt (Dominant Species) Insoluble->Soluble + H⁺ (Acidification)

Caption: pH-dependent equilibrium of the piperazine compound.

Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media. What is happening?

Answer: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. DMSO is a powerful, polar aprotic solvent that can solubilize your hydrophobic compound. However, when this DMSO stock is introduced into a predominantly aqueous environment, the DMSO is diluted, and the water becomes the primary solvent. Since your compound is poorly soluble in water, it precipitates out of the supersaturated solution.

Follow this troubleshooting workflow to mitigate this issue:

G Start Precipitation Observed Upon Dilution CheckDMSO Step 1: Verify Final DMSO Concentration Start->CheckDMSO HighDMSO Is it >0.5%? CheckDMSO->HighDMSO LowerDMSO Action: Lower Stock Conc. or Use Larger Final Volume HighDMSO->LowerDMSO Yes Stepwise Step 2: Implement Stepwise Dilution HighDMSO->Stepwise No LowerDMSO->Stepwise TestpH Step 3: Adjust pH of Aqueous Buffer Stepwise->TestpH Acidic Is buffer slightly acidic (pH 5-6.5)? TestpH->Acidic AdjustpH Action: Use a more acidic dilution buffer Acidic->AdjustpH No Success Problem Solved Acidic->Success Yes AdjustpH->Success

Caption: Troubleshooting workflow for dilution-induced precipitation.

Key Actions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[4]

  • Use a Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform one or more intermediate dilutions in a mixture of your aqueous buffer and an organic co-solvent before the final dilution into the assay medium.[5]

Q3: What are the most direct methods to increase the solubility of 1-(2,3,5,6-Tetramethylphenyl)piperazine for initial experiments?

Answer: For initial in vitro screening, the goal is often to achieve a sufficient concentration in a reliable manner without extensive reformulation. The following strategies are the most common and effective first-line approaches.

  • pH Adjustment: This is the most powerful initial tool. Since the compound is basic, lowering the pH of your solvent will protonate the piperazine nitrogens, forming a more soluble salt in situ.[5][6] Prepare your stock solutions or buffers in a mildly acidic vehicle (e.g., a citrate buffer at pH 3-5 or even dilute HCl) to significantly enhance solubility.

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a standard and effective strategy.[4] These solvents can help bridge the polarity gap between your compound and the aqueous medium. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the co-solvent itself.

Table 1: Common Co-solvents for In-Vitro Assays

Co-solventTypical Final Conc.Properties & Considerations
DMSO < 0.5%Excellent solubilizing power. Can be toxic to some cells at higher concentrations.
Ethanol < 1%Good for many compounds. Can be volatile and may affect some enzyme activities.
PEG 400 1-10%A polymer that can increase solubility. Can increase viscosity of the solution.
NMP < 1%N-Methyl-2-pyrrolidone. Strong solubilizer, but use with caution and check cell line tolerance.
  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator bath can provide the energy needed to break the crystal lattice and facilitate dissolution. However, be cautious, as some compounds can degrade with heat. This often leads to a supersaturated solution that may precipitate upon cooling.

Q4: I've tried pH adjustment and co-solvents, but I need a more robust solution for a stable, highly-concentrated formulation. What are my options?

Answer: When simple methods are insufficient, more advanced formulation strategies are required. These are particularly important when preparing for in vivo studies or when a stable, solid form with improved dissolution is needed.

  • Salt Formation: This is a highly effective and widely used method for ionizable compounds like yours.[4][7] By reacting the free base with an acid, you can form a stable, crystalline salt with dramatically improved aqueous solubility and dissolution rate.[8] A salt screening study is recommended to identify the optimal counterion (e.g., hydrochloride, mesylate, sulfate, tartrate) that provides the best balance of solubility, stability, and manufacturability.[4][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic tetramethylphenyl moiety of your compound, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[4][5]

  • Nanosuspensions: This technique involves reducing the particle size of your compound down to the nanometer range.[4] The vast increase in surface area, as described by the Noyes-Whitney equation, leads to a much faster dissolution rate. This is an advanced method typically requiring specialized equipment like a high-pressure homogenizer.

Experimental Protocols

The following protocols provide step-by-step guidance for key solubility enhancement techniques.

Protocol 1: Determining a pH-Solubility Profile

Objective: To determine the solubility of the compound at various pH values to identify the optimal pH for dissolution.

Materials:

  • 1-(2,3,5,6-Tetramethylphenyl)piperazine

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge and syringe filters (0.22 µm)

  • HPLC-UV or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand for a short period. Carefully remove a sample from the supernatant. Clarify the sample by centrifugation followed by filtration through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Reporting: Plot the solubility (in mg/mL or µM) against the pH of the buffer.

Protocol 2: Small-Scale Salt Screening

Objective: To rapidly screen different acidic counterions to identify a salt form with improved solubility.

Materials:

  • 1-(2,3,5,6-Tetramethylphenyl)piperazine free base

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) as solutions in a suitable solvent (e.g., isopropanol, ethanol).

  • Solvents for dissolution and anti-solvent precipitation (e.g., acetone, isopropanol, water).[4]

  • Small-scale reaction vials (2 mL) with magnetic stir bars.

  • Analytical instruments for characterization (XRPD, DSC).

Workflow:

G Start Dissolve Free Base in Solvent AddAcid Add Stoichiometric Amount (1:1 molar ratio) of Acid Start->AddAcid Stir Stir at RT or Elevated Temp (e.g., 24h) AddAcid->Stir Precipitate Induce Precipitation (Cooling or Anti-solvent) Stir->Precipitate Isolate Isolate Solid (Filter/Centrifuge) Precipitate->Isolate Dry Dry Solid Under Vacuum Isolate->Dry Characterize Characterize Solid (XRPD, DSC, TGA) Dry->Characterize TestSol Test Aqueous Solubility (Protocol 1) Characterize->TestSol End Identify Lead Salt(s) TestSol->End

Caption: Process flow for a small-scale salt screening experiment.

Procedure:

  • Dissolution: Dissolve the free base in a suitable solvent (e.g., isopropanol) to near saturation in separate vials.

  • Acid Addition: To each vial, add a stoichiometric amount (typically a 1:1 molar ratio) of a different acid solution.

  • Equilibration: Stir the mixtures for an extended period (e.g., 24 hours) to allow for salt formation and precipitation.

  • Isolation: If a solid precipitate forms, isolate it by filtration or centrifugation. Wash with a small amount of cold solvent and dry under vacuum.

  • Analysis: Characterize the resulting solids to confirm salt formation and crystallinity (e.g., via XRPD).

  • Solubility Testing: Determine the aqueous solubility of the new salt forms using Protocol 1.

Table 2: Example Salt Screening Log

Acid CounterionSolvent SystemSolid Formed?Crystalline? (XRPD)Aqueous Solubility (mg/mL)
Free Base-YesYes< 0.01
HydrochlorideIPA/EtherYesYesQuantify
MesylateAcetoneYesYesQuantify
TartrateEthanolYesTo be determinedQuantify

References

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Stadler, M., et al. (2023). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of CO2 in 20 Wt. % Aqueous Solution of Piperazine. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Heliyon. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • New World Encyclopedia. (n.d.). Piperazine. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Piperazine-2,3,5,6-tetraone. Retrieved from [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

Sources

Technical Support Center: Tetramethylphenylpiperazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide details the optimization of reaction conditions for the synthesis of Tetramethylphenylpiperazine (specifically focusing on the sterically hindered 1-(2,3,5,6-tetramethylphenyl)piperazine isomer, a challenging target due to significant steric bulk).

The guide is structured as a Tier 3 Technical Support resource for process chemists and medicinal chemists.

Topic: Optimizing Reaction Conditions for Sterically Hindered N-Arylpiperazines Target Molecule: 1-(2,3,5,6-Tetramethylphenyl)piperazine (and related hindered isomers) Document ID: TS-OPT-TMPP-001

Executive Summary & Strategic Approach

Synthesizing 1-(2,3,5,6-tetramethylphenyl)piperazine presents a classic problem in organic synthesis: steric hindrance . The four methyl groups on the phenyl ring (positions 2, 3, 5, 6) create a "picket fence" effect, severely retarding nucleophilic attack and destabilizing metal-ligand complexes.

To achieve high yields (>80%), you must abandon standard SNAr conditions (which will fail due to electron-richness and steric blocking) and instead utilize Third-Generation Buchwald-Hartwig Cross-Coupling or high-temperature Cyclization protocols.

Recommended Synthetic Routes
FeatureMethod A: Pd-Catalyzed Coupling (Recommended) Method B: Cyclization (Traditional)
Chemistry Buchwald-Hartwig AminationBis-alkylation of Aniline
Key Reagents Aryl Halide + Piperazine + Pd/LigandAniline + Bis(2-chloroethyl)amine
Reaction Temp 100–110 °C160–180 °C (Reflux)
Yield Potential High (85-95%)Moderate (40-60%)
Primary Risk Catalyst deactivation (Pd Black)Polymerization / Tar formation
Scalability Excellent (Process friendly)Good (Low cost materials)

Detailed Experimental Protocols

Method A: Optimized Buchwald-Hartwig Amination

Best for: High purity requirements, gram-to-kilo scale, hindered substrates.

The Mechanism: This route relies on a Pd(0) catalytic cycle.[1] The critical step for tetramethylphenyl substrates is Oxidative Addition (hindered by the methyl groups) and Reductive Elimination . You must use a dialkylbiaryl phosphine ligand (e.g., BrettPhos or RuPhos ) designed to stabilize the Pd center in sterically congested environments.

Protocol:

  • Charge Reactor: Under inert atmosphere (N2 or Ar), add:

    • 1.0 equiv 1-Bromo-2,3,5,6-tetramethylbenzene (Aryl Halide).

    • 1.2 - 1.5 equiv Piperazine (Anhydrous).

    • 1.4 equiv NaOtBu (Sodium tert-butoxide).

    • Catalyst System: 2 mol% Pd2(dba)3 + 4-6 mol% BrettPhos (or RuPhos ).

  • Solvent: Add 1,4-Dioxane or Toluene (0.2 M concentration). Note: De-gas solvent thoroughly.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup: Cool to RT. Filter through Celite to remove Pd residues. Dilute with EtOAc, wash with water/brine.

  • Purification: The product is basic. Extract into 1M HCl, wash organic layer (removes non-basic impurities), then basify aqueous layer (pH >12) and extract back into DCM.

Method B: High-Temperature Cyclization

Best for: Low-cost starting materials, avoiding transition metals.

Protocol:

  • Charge Reactor: Mix 1.0 equiv 2,3,5,6-Tetramethylaniline and 1.1 equiv Bis(2-chloroethyl)amine hydrochloride .

  • Solvent: Use Diglyme (Diethylene glycol dimethyl ether) or Chlorobenzene . High boiling point is mandatory.

  • Base: Add 3.0 equiv K2CO3 (Micronized preferred).

  • Reaction: Reflux vigorously (160 °C+ ) for 24–48 hours. Iodide catalysis (KI, 10 mol%) can accelerate the reaction.

  • Workup: Solvent removal is difficult. Pour into ice water. If solid precipitates, filter. If oil, extract with DCM.

Decision Logic & Workflow Visualization

Optimization Logic Start Start: Tetramethylphenylpiperazine Synthesis CheckSubstrate Substrate Availability? Start->CheckSubstrate RouteA Route A: Pd-Catalyzed (Buchwald) CheckSubstrate->RouteA Have Aryl Bromide RouteB Route B: Cyclization CheckSubstrate->RouteB Have Aniline LigandCheck Ligand Selection: Use BrettPhos or RuPhos RouteA->LigandCheck SolventCheck Solvent: Diglyme/Xylene RouteB->SolventCheck Conversion Check Conversion (HPLC) LigandCheck->Conversion LowConv Issue: <50% Conversion Conversion->LowConv Stalled AddCat Action: Add 1 mol% Pd/Ligand + Raise Temp to 110°C LowConv->AddCat Polymer Issue: Black Tar/Polymer SolventCheck->Polymer Dilute Action: Dilute Reaction (0.05 M) + Lower Temp Polymer->Dilute

Figure 1: Decision tree for synthetic route selection and troubleshooting common failure modes.

Troubleshooting Guide (Q&A)

Category: Reaction Stalling & Kinetics

Q: My Buchwald coupling stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Product Inhibition or Catalyst Poisoning . The free piperazine NH is a competent ligand and can bind to Pd, shutting down the cycle.

  • Fix: Switch to a Pd Precatalyst (e.g., BrettPhos Pd G3 or G4) rather than mixing Pd2(dba)3 + Ligand in situ. Precatalysts activate rapidly and ensure the correct L:Pd ratio.

  • Alt Fix: Ensure you are using anhydrous conditions. Moisture hydrolyzes the active catalyst species.

Q: In the cyclization method, I get a sticky black tar instead of crystals. What is this? A: This is polymerized bis(chloroethyl)amine. At high concentrations, the alkylating agent reacts with itself rather than the hindered aniline.

  • Fix: High Dilution . Increase solvent volume by 2-3x. This favors intramolecular cyclization over intermolecular polymerization.

  • Fix: Add the bis(chloroethyl)amine slowly (dropwise) to the refluxing aniline/base mixture.

Category: Impurity Profile

Q: I see a "M+ Aryl" impurity (Bis-arylation). How do I stop this? A: This occurs when the product (mono-aryl piperazine) reacts with another molecule of aryl halide.

  • Fix: Increase the Piperazine equivalents to 2.0 or 3.0 equiv. The statistical probability of the aryl halide finding a free piperazine molecule increases, suppressing the second addition. Excess piperazine is easily washed away with water.

Q: My product is colored (red/brown) even after column chromatography. A: This is residual Palladium or oxidized aniline species.

  • Fix: Use a Scavenger Resin (e.g., SiliaMetS® Thiol) or wash the organic phase with aqueous N-Acetylcysteine or Sodium Thiocarbamate .

  • Fix: Recrystallize the product as the HCl salt . Dissolve the free base in ether/EtOAc and bubble HCl gas or add 4M HCl in Dioxane. The white salt precipitates, leaving colored impurities in the mother liquor.

Category: Scalability

Q: Can I swap NaOtBu for K2CO3 in the Buchwald reaction to save money? A: Generally, No for this specific substrate. Weak bases like Carbonates are often too slow for sterically hindered couplings, leading to catalyst decomposition before the reaction finishes. Stick to NaOtBu or LiHMDS for the tetramethyl system.

Quantitative Data Summary

ParameterStandard ConditionsOptimized Conditions (Recommended)
Ligand Class BINAP / DPPFBrettPhos / RuPhos
Catalyst Loading 5-10 mol%1-2 mol% (G3 Precatalyst)
Time to Completion 24-48 Hours6-12 Hours
Yield 45-60%88-95%
Selectivity (Mono:Bis) 80:20>98:2

References

  • Buchwald-Hartwig Amination of Hindered Amines

    • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Hindered Amines." Journal of the American Chemical Society.[2]

  • Precatalyst Utility

    • Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science.

  • Cyclization Protocols

    • BenchChem Technical Note. "Preventing intramolecular cyclization of Bis(2-chloroethyl)amine during synthesis."

  • General Piperazine Synthesis

    • Organic Chemistry Portal. "Synthesis of Piperazines."

Sources

Technical Support Center: Synthesis of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Buchwald-Hartwig Amination for Sterically Hindered Aryl Halides Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Steric Challenge

The synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine presents a classic "steric wall" problem. The target molecule features a piperazine ring attached to a durene (1,2,4,5-tetramethylbenzene) core. The four methyl groups in the ortho and meta positions create significant steric hindrance, shielding the halogen leaving group from the palladium catalyst.

Standard protocols using Pd(PPh₃)₄ or even BINAP often fail here, resulting in <10% yields or complete recovery of starting material. To unlock high yields (>85%), you must transition to Third-Generation Buchwald Precatalysts or specific Dialkylbiaryl Phosphine ligands (specifically RuPhos ) that are engineered to facilitate oxidative addition into electron-rich, hindered rings and accelerate reductive elimination.

Core Reaction System (The "Engine")

To improve your yield, you must upgrade the catalytic engine. Below is the validated system for this specific transformation.

The Gold Standard Reagents
ComponentRecommendationTechnical Rationale
Precursor 1-Bromo-2,3,5,6-tetramethylbenzeneBromides are the sweet spot. Chlorides are too inert for this steric level without higher temps; Iodides are unstable and prone to dehalogenation side reactions.
Ligand RuPhos CRITICAL. RuPhos is specifically designed for coupling secondary amines (piperazine) with sterically hindered aryl halides. It prevents

-hydride elimination and creates a mono-ligated Pd(0) species active enough to access the shielded C-Br bond.
Catalyst Source RuPhos Pd G3/G4 Using the pre-formed precatalyst (G3 or G4) ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature, avoiding the induction period and errors of mixing Pd(OAc)₂ + Ligand manually.
Base NaOtBu A strong, bulky base is required to deprotonate the amine-Pd complex. Sodium tert-butoxide is superior to carbonates (Cs₂CO₃) for this specific hindered coupling due to higher solubility in toluene.
Solvent Toluene or 1,4-Dioxane Non-polar, anhydrous solvents are essential. Toluene (100-110°C) is standard.

Interactive Troubleshooting Guide (FAQs)

Issue 1: "I am getting low conversion (<30%) even after 24 hours."

Diagnosis: The catalyst is likely dying before it can turn over, or the oxidative addition is too slow. Solution:

  • Switch to RuPhos Pd G3: If you are mixing Pd₂dba₃ and RuPhos manually, you may have an inactive ratio. The G3 precatalyst ensures the active species is formed immediately.

  • Strict Deoxygenation: This catalytic cycle is oxygen-sensitive. Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for your solvent, or sparge vigorously with Argon for 20 minutes before adding the catalyst.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M ). Dilution kills the rate of intermolecular oxidative addition in hindered systems.

Issue 2: "I see a major byproduct with two aryl groups (Bis-arylation)."

Diagnosis: Piperazine has two reactive nitrogens.[1] Once the first aryl group attaches, the molecule is still nucleophilic. Solution:

  • Method A (The "Brute Force" Approach): Use 5.0 equivalents of piperazine relative to the aryl bromide. This statistical excess ensures the catalyst is far more likely to encounter free piperazine than the mono-arylated product.

  • Method B (The "Clean" Approach): Use N-Boc-piperazine (1.1 equiv). This blocks the second amine. After the coupling, perform a quantitative deprotection using 4M HCl in Dioxane.

    • Recommendation: Method B is chemically superior for yield calculation and purification, despite the extra step.

Issue 3: "The reaction turns black and precipitates palladium black immediately."

Diagnosis: The ligand is detaching, or the Pd is clustering.[2] This often happens if the reaction mixture is heated before the catalyst is fully solubilized or if the ligand:metal ratio is too low. Solution:

  • Ensure you are using the Precatalyst .

  • If using free ligand + Pd source, increase the Ligand:Pd ratio to 2:1 (e.g., 2 mol% Pd(OAc)₂, 4 mol% RuPhos).

  • Add the base last. Allow the Catalyst + Ligand + Aryl Bromide to stir for 5 minutes at RT before adding NaOtBu and heating.

Validated Experimental Protocol

Objective: Synthesis of 1-(2,3,5,6-Tetramethylphenyl)piperazine via RuPhos-Pd Coupling.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon.

  • Loading (Glovebox or Schlenk Line):

    • Add 1-Bromo-2,3,5,6-tetramethylbenzene (1.0 mmol, 213 mg).

    • Add N-Boc-piperazine (1.2 mmol, 223 mg). Note: Using Boc-protected avoids dimerization.

    • Add NaOtBu (1.4 mmol, 135 mg). Store this reagent in a desiccator; wet base kills the reaction.

    • Add RuPhos Pd G3 Precatalyst (2 mol%, 17 mg). Alternatively: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

  • Solvent & Reaction:

    • Add anhydrous Toluene (2.0 mL). Concentration = 0.5 M.

    • Seal the vessel. If using a Schlenk line, freeze-pump-thaw x3.

    • Heat to 100°C for 12–16 hours. The solution should turn from orange/red to a dark brown but should remain homogeneous (no metal plating).

  • Workup:

    • Cool to room temperature.[3] Dilute with Ethyl Acetate (10 mL).

    • Filter through a small pad of Celite to remove palladium residues and inorganic salts.

    • Concentrate the filtrate in vacuo.

  • Deprotection (If using Boc-piperazine):

    • Dissolve the crude intermediate in DCM (2 mL).

    • Add 4M HCl in Dioxane (2 mL). Stir at RT for 2 hours.

    • Precipitate the salt with diethyl ether or neutralize with NaOH to extract the free base.

Mechanistic Visualization (The "Why")

The following diagram illustrates the catalytic cycle, highlighting the specific role of RuPhos in overcoming the steric barrier of the tetramethyl group.

BuchwaldHartwig Figure 1: RuPhos-Mediated Catalytic Cycle for Hindered Aryl Amination cluster_0 Critical Role of RuPhos PreCat RuPhos Pd G3 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step 1) Pd inserts into Ar-Br ActiveCat->OxAdd + Ar-Br (Hindered) AmineBind Amine Binding (Steric Crowding) OxAdd->AmineBind + Piperazine Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HBr (via NaOtBu) RedElim Reductive Elimination (Rate Limiting Step 2) Product Release Deprot->RedElim L-Pd(Ar)(N-Pip) RedElim->ActiveCat Regeneration Product 1-(2,3,5,6-Tetramethylphenyl)piperazine RedElim->Product Yield Note1 Bulky ligand prevents Pd dimerization and opens space for Ar-Br

Diagram Caption: The RuPhos ligand creates a mono-ligated Pd species, essential for accessing the sterically shielded C-Br bond (Oxidative Addition) and forcing the bulky aryl and amine groups together (Reductive Elimination).

References & Authoritative Grounding

  • Maiti, D., & Buchwald, S. L. (2009). "Copper-catalyzed Arylation of Piperazine." Journal of the American Chemical Society. (Provides context on piperazine arylation, though Pd is preferred for tetra-ortho substrates).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (The definitive review on ligand selection for hindered substrates).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: ‘User’s guide’ to the nature of the catalyst and ligand." Chemical Science. (Explains why RuPhos is the specific choice for secondary amines).

  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Journal of the American Chemical Society. (Validation of G3 precatalysts).

Sources

Enhancing the stability of 1-(2,3,5,6-Tetramethylphenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2,3,5,6-Tetramethylphenyl)piperazine

Welcome to the technical support guide for 1-(2,3,5,6-Tetramethylphenyl)piperazine. This document provides researchers, scientists, and drug development professionals with in-depth guidance on maintaining the stability of this compound in solution. Given its structure as a substituted phenylpiperazine, understanding its potential degradation pathways is crucial for ensuring experimental reproducibility and the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Q1: My solution of 1-(2,3,5,6-Tetramethylphenyl)piperazine has developed a slight yellow or pink tint. What is causing this?

A1: The development of color in solutions of aromatic amines is a classic indicator of oxidative degradation.[1] The electron-rich tetramethylphenyl (durene) ring and the nitrogen atoms of the piperazine moiety are susceptible to oxidation by atmospheric oxygen.[2][3] This process can be accelerated by exposure to light, heat, or the presence of trace metal ions, leading to the formation of colored, often complex, by-products.

Q2: I've noticed a loss of potency or inconsistent results in my assays. Could this be related to compound stability?

A2: Absolutely. Chemical degradation directly reduces the concentration of the active parent compound, leading to a decrease in its expected biological or chemical activity.[4] If you observe a drop-in assay signal or increased variability, assessing the stability of your stock and working solutions should be a primary troubleshooting step.

Q3: What are the ideal solvents and storage conditions for my stock solution?

A3: For long-term storage, it is best to store the compound as a solid at -20°C or below, protected from light and moisture. For stock solutions, high-purity anhydrous solvents like DMSO or ethanol are recommended. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. For aqueous working solutions, which are more prone to degradation, fresh preparation before each experiment is the best practice.

Q4: Should I be concerned about pH when preparing aqueous solutions?

A4: Yes. As a basic compound, the solubility of 1-(2,3,5,6-Tetramethylphenyl)piperazine is pH-dependent, generally increasing in acidic conditions due to salt formation.[5][6] However, extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation pathways.[4] It is advisable to buffer your aqueous solutions to a pH range that is both relevant to your experiment (e.g., physiological pH 7.4) and known to confer stability.

Q5: Are there any additives I can use to enhance the stability of my solutions?

A5: Yes, several additives can mitigate degradation.

  • Antioxidants: To prevent oxidative degradation, consider adding a radical scavenger. Common choices include Butylated Hydroxytoluene (BHT) or hindered amine light stabilizers (HALS).[7][8][9]

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation.[10] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in degradation reactions.[11][12][13]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues encountered during experimentation.

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks appear in HPLC/LC-MS chromatogram over time. Chemical Degradation1. Confirm Degradation: Re-analyze a freshly prepared standard solution alongside the aged sample to confirm the new peaks are not artifacts. The parent compound's peak area should decrease in the aged sample. 2. Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often suggests N-oxide formation or ring hydroxylation, common oxidative degradation products.[5] 3. Perform Forced Degradation: Follow Protocol 2 to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, light, heat). This helps to confirm if the observed peaks match known degradation pathways and validates your analytical method's ability to detect them.[14][15]
Solution becomes cloudy or forms a precipitate. Poor Solubility / Salt Formation1. Verify Solubility: Check the concentration against the known solubility of the compound in your chosen solvent. You may be exceeding the solubility limit. 2. Adjust pH: If using an aqueous buffer, the compound may be precipitating. Adjusting the pH slightly can sometimes improve solubility. Phenylpiperazines are typically more soluble at a slightly acidic pH.[5] 3. Consider Co-solvents: For aqueous solutions, adding a small percentage of an organic co-solvent like DMSO or ethanol can improve solubility.
High variability between experimental replicates. Inconsistent Compound Concentration1. Review Solution Handling: Ensure you are using fresh working solutions for each experiment. Avoid using solutions that have been stored for extended periods at room temperature. 2. Check for Adsorption: The compound may be adsorbing to plasticware. Consider using low-adhesion microplates or glass vials. 3. Implement Stabilization: If degradation is suspected as the cause of concentration variance, add stabilizers like an antioxidant (e.g., 0.01% BHT) or a chelating agent (e.g., 100 µM EDTA) to your buffer system as a preventative measure.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results that may be related to compound instability.

G A Unexpected Result (e.g., low activity, new peaks) B Prepare Fresh Standard & Re-analyze A->B C Compare Aged Sample to Fresh Standard B->C D Result Consistent with Fresh Standard? C->D E Problem is NOT Compound Stability. Investigate Other Variables. D->E Yes F Problem IS Compound Stability D->F No G Perform Forced Degradation (Protocol 2) F->G H Identify Degradation Pathway (Oxidation, Hydrolysis, etc.) G->H I Implement Stabilization Strategy (e.g., add antioxidant/chelator) H->I J Optimize Storage & Handling Procedures I->J

Caption: A logical workflow for diagnosing stability issues.

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for preparing solutions, assessing stability, and monitoring compound integrity.

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a buffered aqueous solution with additives to minimize degradation.

  • Prepare Buffer: Prepare your desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Filter the buffer through a 0.22 µm filter.

  • Add Chelating Agent: Add EDTA from a concentrated stock solution to the buffer to a final concentration of 100 µM. This will sequester catalytic metal ions.[10]

  • Degas Buffer (Optional but Recommended): Sparge the buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. This is a critical step for preventing oxidation.

  • Prepare Concentrated Stock: Prepare a high-concentration stock solution of 1-(2,3,5,6-Tetramethylphenyl)piperazine in anhydrous, high-purity DMSO (e.g., 10-50 mM).

  • Spike into Buffer: Just before use, perform a serial dilution of the DMSO stock into the prepared, degassed, EDTA-containing buffer to achieve your final working concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤1%).

  • Add Antioxidant (If Necessary): For applications requiring prolonged stability at room temperature, an antioxidant like BHT (to a final concentration of 0.01%) can be added to the final working solution. Note: Ensure BHT is compatible with your downstream assay.

  • Protect from Light: Prepare and store the final solution in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to identify potential degradation products and establish degradation pathways, which is a key part of regulatory stability testing.[16][17][18]

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose each sample to one of the following stress conditions. Include an unstressed control sample kept at -20°C.

    • Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[5]

    • Thermal Stress: Incubate at 80°C for 48 hours (in solution and as a solid).

    • Photostability: Expose to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

  • Neutralization: Before analysis, neutralize the acid- and base-stressed samples to approximately pH 7.

  • Analysis: Analyze all samples (including the control) using a stability-indicating HPLC method (see Protocol 3 ).

  • Evaluation: Aim for 5-20% degradation of the parent compound.[16][18] Compare the chromatograms to identify and quantify the degradation products formed under each condition. This information is invaluable for predicting how the compound will behave under various storage and handling scenarios.

Protocol 3: Stability-Indicating HPLC-UV Method

A reliable analytical method is essential for separating the parent compound from any potential degradants.[19][20][21]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector; phenylpiperazines typically have strong absorbance around 254-260 nm.[19]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should provide good separation between the relatively nonpolar parent compound and its more polar, oxidized, or hydrolyzed degradants.

Visualizing the Primary Degradation Pathway

The most probable degradation pathway for this molecule is oxidation. The diagram below conceptualizes this process.

G cluster_0 Primary Degradation Pathway Parent 1-(2,3,5,6-Tetramethylphenyl)piperazine Oxidant [O] (O₂, light, metal ions) Parent->Oxidant Product1 N-Oxide Derivative (+16 Da) Oxidant->Product1 Piperazine Oxidation Product2 Ring-Hydroxylated Derivative (+16 Da) Oxidant->Product2 Phenyl Ring Oxidation

Caption: Conceptual oxidative degradation of the parent compound.

References

  • SciELO. (n.d.). High performance liquid chromatography method for quantification of the N-phenylpiperazine derivative LASSBio-579 in rat plasma. Retrieved from [Link]

  • Sustainability. (n.d.). Aromatic Amine Cleavage. Retrieved from [Link]

  • ACS Publications. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. Retrieved from [Link]

  • Oxford Academic. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 9: Control of Drug Degradation.
  • PMC - NIH. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Medikabazaar. (2024). Chelating Agent - Meaning and Uses. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • IVT Network. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant action mechanisms of hindered amine stabilisers | Request PDF. Retrieved from [Link]

  • PMC. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved from [Link]

  • Amanote Research. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CA1103010A - Color stabilization of amine antioxidant and antiozonant emulsions.
  • PMC. (2025). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. Retrieved from [Link]

  • RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. Retrieved from [Link]

  • IJCRT.org. (2025). “The Role Of Chelating Agent In Medical Inorganic Chemistry”. Retrieved from [Link]

  • PMC. (n.d.). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. Retrieved from [Link]

  • IEA SHC. (n.d.). The Art of Stabilization. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Chelation. Retrieved from [Link]

  • Molport. (n.d.). Compound 1-(2-methoxyphenyl)-4-(2,3,5,6-tetramethylbenzene-1-sulfonyl)piperazine. Retrieved from [Link]

  • lookchem. (n.d.). Cas 1012-91-5,1-(2,6-DIMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

  • PMC. (n.d.). Piperazine-2,3,5,6-tetraone. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for the Analysis of 1-(2,3,5,6-Tetramethylphenyl)piperazine

Technical Support Center: 1-(2,3,5,6-Tetramethylphenyl)piperazine (TMPP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" but Promiscuous Scaffold

Welcome to the technical support hub for 1-(2,3,5,6-Tetramethylphenyl)piperazine (TMPP) . If you are accessing this guide, you are likely encountering "messy" data in your binding or functional assays.

While the phenylpiperazine core is a "privileged structure" in medicinal chemistry—forming the backbone of drugs like aripiprazole and trazodone—it is notoriously promiscuous. The specific 2,3,5,6-tetramethyl substitution introduces two critical variables that complicate experimental data:

  • High Lipophilicity: The four methyl groups significantly increase LogP, leading to solubility issues and non-specific binding (NSB).

  • Steric Bulk: The ortho-substitution twists the phenyl ring out of plane relative to the piperazine, altering its selectivity profile compared to planar analogs (e.g., mCPP), often shifting affinity toward 5-HT2 , Alpha-1 adrenergic , and Dopamine D4 receptors while retaining hERG liability.[1]

This guide provides root-cause analysis and self-validating protocols to distinguish true pharmacological signal from off-target noise.[1]

Part 1: Receptor Polypharmacology (The "Dirty Drug" Effect)

Q: My calcium flux data shows signal in non-transfected (mock) cells. Is this an artifact?

A: It is likely a real biological signal mediated by endogenous receptors, not an artifact.[1]

TMPP is a potent ligand for Alpha-1 Adrenergic Receptors (


-AR)  and 5-HT2B  receptors, both of which couple to 

proteins and mobilize intracellular calcium.[1] Many cell lines (HEK293, CHO) express endogenous levels of these receptors.

Diagnostic Workflow: Use this decision tree to deconvolute the signal.

OffTargetDeconvolution Start Unexpected Ca2+ Signal CheckMock Test in Mock/WT Cells Start->CheckMock SignalPresent Signal Persists? CheckMock->SignalPresent BlockAlpha Co-treat with Prazosin (1 µM) SignalPresent->BlockAlpha Yes End End SignalPresent->End No (Target Specific) Block5HT Co-treat with SB204741 (1 µM) BlockAlpha->Block5HT Signal Remains ResultAlpha Signal Ablated: Off-Target = Alpha-1 AR BlockAlpha->ResultAlpha Signal Lost Result5HT Signal Ablated: Off-Target = 5-HT2B Block5HT->Result5HT Signal Lost ResultUnknown Signal Persists: Check Solubility/Cytotoxicity Block5HT->ResultUnknown Signal Remains

Figure 1: Deconvolution strategy for Gq-coupled off-target effects. Prazosin is a selective


-AR antagonist; SB204741 is a selective 5-HT2B antagonist.[1]

Part 2: Physicochemical Troubleshooting (Solubility & NSB)

Q: My IC50 curves are shallow (Hill slope < 0.8) or show a "hook" effect at high concentrations. Why?

A: This is a classic signature of compound precipitation or micelle formation .

The 2,3,5,6-tetramethyl motif makes TMPP highly hydrophobic.[1] At concentrations >10 µM, it may aggregate, leading to:

  • Free concentration depletion: The actual soluble drug is less than calculated.

  • Membrane perturbation: Aggregates destabilize the cell membrane, causing non-receptor-mediated calcium influx (false agonist signal) or cell death (false antagonist signal).[1]

Optimization Protocol: Adjust your assay buffer system using the "Critical Micelle Control" approach.

ParameterStandard ConditionRecommended for TMPPRationale
DMSO Limit 0.1% - 0.5%1.0% (if tolerated)Maintains solubility of the tetramethyl core.[1]
Carrier Protein None0.1% BSA (Fatty Acid Free) BSA acts as a "sink" to prevent precipitation and plastic binding.[1]
Detergent None0.01% Pluronic F-127 Prevents aggregation and loss to tips/plates.[1]
Serial Dilution Aqueous Buffer100% DMSO Perform serial dilutions in pure DMSO, then spike into buffer ("intermediate dilution step") to prevent crashing.

Part 3: Critical Safety Profiling (hERG & 5-HT2B)

Q: I am seeing cardiotoxicity flags. Is this real?

A: Likely, yes. Phenylpiperazines are known pharmacophores for the hERG potassium channel (associated with QT prolongation). The basic nitrogen (pKa ~9.0) combined with the lipophilic phenyl ring allows TMPP to become trapped in the hERG channel pore.

Protocol: The "Safety Window" Calculation Do not rely solely on IC50. You must calculate the Therapeutic Index (TI) relative to your primary target.

  • Perform hERG Binding Assay: Use [3H]-Dofetilide displacement.[1]

  • Perform 5-HT2B Agonist Assay: (Valvulopathy risk).

  • Calculate TI:

    
    
    
    • Target: TI > 30 is required for early-stage safety.[1]

    • Warning: If TMPP is a 5-HT2B agonist (

      
      ), it is unsuitable for chronic therapy development but remains a valid acute research tool.[1]
      

Part 4: Self-Validating Experimental Protocols

Protocol A: The "Stickiness" Check (Plastic Binding)

Determine if TMPP is being lost to your labware before it reaches the cells.

  • Prepare Solution: Make a 1 µM solution of TMPP in your assay buffer.[1]

  • Sequential Transfer: Transfer the solution into a polypropylene tube, incubate 10 mins, then transfer to a new tube. Repeat 5 times.

  • Quantify: Measure the concentration in the final tube via LC-MS/MS.

  • Analysis: If recovery is <80% of the starting concentration, you must use glass-coated plates or add 0.1% BSA to your buffer.[1]

Protocol B: Cytotoxicity vs. Antagonism

Confirm that a decrease in signal is receptor blockade, not cell death.[1]

  • Multiplex Assay: Do not run separate viability plates. Use a multiplexed readout (e.g., CellTiter-Glo or LDH release) in the same well after the functional read.

  • Threshold: If cell viability drops below 90% at the IC50 concentration, the pharmacological data is invalid.

References

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP): Screening for "Dirty" Drugs. National Institute of Mental Health. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1] [Link]

  • Glennon, R. A., et al. (2002). Structural features of phenylpiperazine derivatives that influence binding to 5-HT2A and 5-HT2C receptors.[1] Journal of Medicinal Chemistry.[1] [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] hERG potassium channels and cardiac arrhythmia.[1] Nature.[1] [Link]

Sources

Technical Support Center: Piperazine Derivative Purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PIP-PUR-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification failures, low yields, and streaking in piperazine synthesis.

Executive Summary: The Piperazine Paradox

Piperazine derivatives are ubiquitous in medicinal chemistry (e.g., ciprofloxacin, imatinib) but notorious for purification difficulties.[1][2][3] The core challenge lies in the piperazine ring itself : a cyclic diamine with high polarity, hygroscopicity, and two basic nitrogen centers (pKa₁ ~9.8, pKa₂ ~5.6).

These properties cause three primary failure modes:

  • Silica Tailing: Strong interaction with acidic silanols causes irreversible adsorption or streaking.

  • Aqueous Retention: High water solubility leads to massive yield loss during standard aqueous workups.

  • Bis-alkylation: The high nucleophilicity of the secondary amine often leads to over-reaction.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatographic Challenges (The "Streaking" Issue)

User Issue: "My product streaks from the baseline to the solvent front on TLC and column chromatography. I'm losing mass on the column."

Root Cause: Standard silica gel is slightly acidic (pH 4–5). The basic nitrogen of the piperazine protonates upon contact with surface silanol groups (Si-OH), forming strong ionic bonds. This is not "retention"; it is ion-exchange trapping .

Solution Protocol: The "Amine-Modified" Mobile Phase

Do not rely on standard gradients. You must suppress silanol ionization or compete for the binding sites.

Step-by-Step Optimization:

  • The 1% Rule: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).

    • Mechanism:[1][4][5] The small, highly basic modifier saturates the acidic silanol sites, allowing your bulky piperazine product to elute freely.

  • Stationary Phase Switch: If streaking persists, switch to Neutral Alumina (Grade III). Alumina lacks the acidic protons of silica.

  • Reverse Phase (C18): For highly polar derivatives, standard silica is futile. Use C18 silica with a high-pH buffer (Ammonium Bicarbonate, pH 10). Note: Standard TFA buffers will protonate the piperazine and reduce retention on C18.

Decision Matrix: Chromatographic Strategy

ChromatographyLogic Start Start: Severe Tailing on Silica Modifier Add 1% TEA or NH4OH to Mobile Phase Start->Modifier CheckTLC Check TLC Spot Shape Modifier->CheckTLC Success Proceed to Flash Column CheckTLC->Success Compact Spot Fail1 Still Tailing? CheckTLC->Fail1 Streaking SwitchPhase Switch Stationary Phase Fail1->SwitchPhase Alumina Neutral Alumina (DCM/MeOH) SwitchPhase->Alumina Lipophilic Product C18 Reverse Phase C18 (High pH Buffer > 9) SwitchPhase->C18 Hydrophilic Product

Figure 1: Decision workflow for selecting the correct chromatographic conditions based on piperazine behavior.

Module 2: Extraction & Phase Separation (The "Yield" Issue)

User Issue: "I see my product on LCMS, but after aqueous workup, the organic layer is empty. It's all in the water."

Root Cause: Piperazine derivatives are often amphiphilic. At neutral pH, they exist as mono- or di-cations, which are 100% water-soluble. Standard EtOAc/Water extractions will fail.

The "pH Swing" Protocol

You must drive the equilibrium completely to the free base to force the molecule into the organic layer.

Critical Data: Piperazine pKa Profile

Species pKa (approx) Predominant State at pH 7 Predominant State at pH 12
Nitrogen 1 ~9.8 Protonated (Cation) Free Base (Neutral)

| Nitrogen 2 | ~5.6 | Free Base (Neutral) | Free Base (Neutral) |

Protocol:

  • Basify Aggressively: Adjust the aqueous layer pH to >12 using 2M NaOH or saturated K₂CO₃. Do not use Bicarbonate (pH ~8-9 is insufficient to deprotonate the N1 amine).

  • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, reducing the solubility of organics (Hofmeister effect).

  • Solvent Selection: Replace Ethyl Acetate. Use DCM (Dichloromethane) or Chloroform:Isopropanol (3:1) . The alcohol component disrupts hydrogen bonding with water.

Module 3: Scavenging & Selectivity (The "By-Product" Issue)

User Issue: "I used excess piperazine to prevent bis-alkylation, but now I can't separate the unreacted piperazine from my mono-substituted product."

Root Cause: To favor mono-substitution (1:1 product), chemists often use 3–5 equivalents of piperazine. Co-distillation is difficult because boiling points are often close or high.

Solution: The "Chemical Scavenger" Workflow

Instead of difficult chromatography, use a reactive resin or a selective wash to chemically remove the primary amine (unreacted piperazine) while leaving your secondary/tertiary amine product untouched.

Option A: Resin Scavenging (Best for small scale) Use an Isocyanate-functionalized resin (e.g., polystyrene methyl isocyanate).

  • Mechanism:[1][4][5] The isocyanate reacts rapidly with the secondary amine of the unreacted piperazine to form a urea, which remains bound to the bead. Your product (if tertiary) cannot react.

  • Protocol: Add 3 eq. of resin relative to excess piperazine. Shake for 2 hours. Filter.

Option B: Selective Salt Precipitation (Best for large scale) Piperazine forms an insoluble diacetate salt in acetone, whereas many substituted derivatives remain soluble.

  • Protocol: Dissolve the crude mixture in dry acetone. Add 2 equivalents of Acetic Acid dropwise. Unreacted piperazine precipitates as the diacetate salt.[2] Filter off the solid; your product is in the filtrate.[1]

ScavengingWorkflow Mix Crude Mixture: Product + Excess Piperazine Decision Scale of Reaction? Mix->Decision SmallScale Small Scale (<1g) Decision->SmallScale LargeScale Large Scale (>10g) Decision->LargeScale Resin Add Isocyanate Resin (Scavenges 2° Amines) SmallScale->Resin Acetone Dissolve in Acetone Add Acetic Acid LargeScale->Acetone FilterResin Filter Resin Resin->FilterResin FilterSalt Filter Precipitate (Piperazine Diacetate) Acetone->FilterSalt Final Evaporate Filtrate (Pure Product) FilterResin->Final FilterSalt->Final

Figure 2: Workflow for removing excess piperazine starting material without column chromatography.

Module 4: Crystallization (The "Oiling Out" Issue)

User Issue: "My product comes out as a sticky brown oil. I need a solid for stability testing."

Root Cause: Free base piperazines are often low-melting amorphous solids or oils. They resist crystal lattice formation due to conformational flexibility.

Solution: Salt Formation Screening

Do not attempt to crystallize the free base. Convert it to a salt to increase the melting point and lattice energy.

Recommended Counter-ions:

  • Dihydrochloride (2HCl): Treat with HCl in Ethanol/Ether. Often very hygroscopic (requires drying under P₂O₅).

  • Dimaleate / Difumarate: These organic dicarboxylic acids often yield non-hygroscopic, crystalline solids.

  • Oxalate: Excellent for purification, though toxic (remove before biological use).

Vapor Diffusion Protocol:

  • Dissolve the "oil" in a minimal amount of Methanol (good solvent) in a small vial.

  • Place this open vial inside a larger jar containing Diethyl Ether (anti-solvent).

  • Cap the large jar. Over 24 hours, ether vapor diffuses into the methanol, slowly lowering solubility and growing high-quality crystals.

References
  • Chaudhary, P. et al. (2006). Synthesis and biological activity of N-alkyl piperazine derivatives. Journal of Advanced Pharmaceutical Technology & Research.

  • BenchChem Technical Support. (2025). Methods for removing unreacted piperazine from reaction mixtures.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine.

  • Google Patents. (1959). Purification of piperazine - US Patent 2919275A.

  • Organic Syntheses. (1959). 1-Benzylpiperazine Purification Procedures. Org. Syn. Coll. Vol. 4, p.82.

Sources

Technical Support Center: Analytical Precision for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, QA/QC Analysts, and Method Development Specialists From: Senior Application Scientist, Analytical Method Development Group Subject: Troubleshooting & Optimization Guide for Piperazine Analysis

Introduction

Piperazine and its derivatives (e.g., 1-arylpiperazines, BZP) present a unique "perfect storm" of analytical challenges. As secondary amines incorporated into a saturated ring, they possess:

  • High Polarity: Leading to poor retention on standard C18 columns.

  • Strong Basicity (pKa ~9.8): Causing severe peak tailing due to interactions with residual silanols.

  • Weak Chromophores: Making UV detection at standard wavelengths (254 nm) virtually impossible without derivatization.

This guide moves beyond generic advice, providing self-validating protocols and mechanistic troubleshooting to ensure your data meets the rigorous standards of pharmaceutical and forensic validation.

Module 1: Sample Preparation & Extraction

The Core Challenge: Standard Liquid-Liquid Extraction (LLE) often fails because piperazines remain water-soluble even at high pH. The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Why This Works (The Mechanism)

We utilize a "Lock-and-Key" mechanism. By acidifying the sample, we protonate the piperazine nitrogen (


). The MCX sorbent contains sulfonic acid groups (

) that ionically bind the analyte. This allows you to wash the cartridge with 100% organic solvent (removing neutrals/acids) without losing the analyte. Elution only occurs when we neutralize the amine with high pH ammonia.
Protocol: Optimized MCX Extraction for Plasma/Urine
StepSolvent/BufferVolumeCritical Technical Note
1. Pre-treatment 2% Formic Acid (aq)1:1 ratioAcidifies sample (pH < 4) to ensure 100% ionization of piperazine.
2. Conditioning MeOH followed by Water1 mL ea.Activates sorbent pores. Do not let cartridge dry.
3. Load Pre-treated Sample1-2 mLFlow rate < 1 mL/min to allow ion-exchange kinetics.
4. Wash 1 2% Formic Acid (aq)1 mLRemoves proteins and polar interferences.
5. Wash 2 100% Methanol1 mLCrucial Step: Removes hydrophobic neutrals. Analyte stays locked by ionic bond.
6. Elution 5%

in Methanol
2 x 0.5 mLBreaks the ionic bond by deprotonating the piperazine.
Visual Workflow: Mixed-Mode Extraction Logic

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify (pH < 4) Protonate Amine (NH2+) Start->Acidify Load Load onto MCX Cartridge (Ionic Binding to SO3-) Acidify->Load Prepare Charge State Wash_Org Wash with 100% MeOH (Remove Neutrals) Load->Wash_Org Analyte Locked Elute Elute with 5% NH4OH (Neutralize & Release) Wash_Org->Elute Clean Matrix Analysis LC-MS/MS or Derivatization Elute->Analysis Recovered Analyte

Caption: Logic flow for Mixed-Mode Cation Exchange (MCX). The "Wash with 100% MeOH" step is the primary advantage over C18 SPE, allowing aggressive cleanup.

Module 2: Chromatographic Separation

The Core Challenge: Peak tailing. On standard silica columns, the positively charged piperazine interacts with negatively charged silanols (


), causing a "shark fin" peak shape.
Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Parent piperazine and highly polar metabolites.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase: High Organic (85-95% Acetonitrile) with Ammonium Formate buffer (10-20 mM, pH 3.0).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

Strategy B: High pH Reversed-Phase

Best for: Substituted piperazines (e.g., phenylpiperazines).

  • Column: Hybrid particle (e.g., Waters XTerra, Phenomenex Gemini) stable up to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, piperazine is neutral (un-ionized). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.

Troubleshooting Guide: Peak Shape Issues
SymptomProbable CauseCorrective Action
Fronting Peak Solvent MismatchSample diluent is stronger than mobile phase. Dissolve sample in Mobile Phase A (Initial conditions).
Tailing (Tf > 1.5) Silanol InteractionOption 1: Switch to High pH (pH 10) method. Option 2: Add 0.1% Triethylamine (TEA) as a silanol blocker (UV only, avoid in LC-MS).
Retention Drift HILIC EquilibrationHILIC columns require longer equilibration. Ensure at least 20 column volumes before injection.

Module 3: Detection & Quantification

The Core Challenge: Piperazine has virtually no UV absorbance above 210 nm.

Protocol: NBD-Cl Derivatization for UV/Vis (340 nm)

If you lack a Mass Spectrometer, you must derivatize to add a chromophore.

  • Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2][3]

  • Reaction: Mix sample + Borate Buffer (pH 9.0) + NBD-Cl solution.

  • Incubation: Heat at 60°C for 30 mins.

  • Quench: Add 1M HCl to stop reaction.

  • Result: Forms a yellow fluorescent derivative detectable at UV 340 nm or Fluorescence (Ex 470 nm / Em 530 nm).

LC-MS/MS Optimization

For MS detection, derivatization is usually unnecessary, but Matrix Effects are the killer.

  • Ion Suppression: Co-eluting phospholipids suppress the piperazine signal.

  • The Fix: You must use a Deuterated Internal Standard (e.g., Piperazine-d8 or BZP-d7 ).

  • MRM Transitions:

    • Piperazine:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • BZP (Benzylpiperazine):

      
      .
      
Visual Decision Tree: Method Selection

Method_Selection Input Analyte Check Detector Detector Type? Input->Detector UV UV/Vis Detector Detector->UV MS LC-MS/MS Detector->MS Deriv REQUIRED: Derivatize with NBD-Cl or Dansyl-Cl UV->Deriv No Chromophore Direct Direct Inject MS->Direct Col_Select Column Selection Deriv->Col_Select Direct->Col_Select HILIC HILIC Mode (For Parent Piperazine) Col_Select->HILIC LogP < 0 HighPH High pH RP (pH 10) (For Derivatives) Col_Select->HighPH LogP > 1

Caption: Decision matrix for selecting detection and column chemistry based on instrumentation and analyte polarity.

References

  • Navaneeswari, R., & Reddy, K. (2012).[2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

  • BenchChem Technical Support. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.

  • Sigma-Aldrich (Merck). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.

  • Shin, H. et al. (2016).[4] Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Food Chemistry.

  • Agilent Technologies. HPLC Column Troubleshooting: What Every HPLC User Should Know.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of analytical method validation for the quantitative determination of 1-(2,3,5,6-Tetramethylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against a Gas Chromatography (GC) alternative. This document is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated analytical methods for quality control and regulatory submission.

The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] Our focus is not merely on the procedural steps but on the scientific rationale—the causality—behind each experimental choice, ensuring that the described protocols are inherently self-validating systems.

The Imperative of Method Validation

In pharmaceutical development, an analytical method is not merely a procedure; it is the benchmark against which product quality, purity, and stability are measured. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[4][5] For a compound like 1-(2,3,5,6-Tetramethylphenyl)piperazine, an unvalidated method could lead to inaccurate quantification of the active ingredient or failure to detect critical impurities, with significant implications for safety and efficacy.

Comparative Overview: HPLC vs. GC for Piperazine Analysis

The choice between HPLC and GC is fundamental and depends on the analyte's physicochemical properties.

  • High-Performance Liquid Chromatography (HPLC): As our primary method, HPLC is exceptionally well-suited for many piperazine derivatives. Its versatility in column chemistry and mobile phase composition allows for fine-tuning of separation. For non-volatile or thermally labile compounds, HPLC is the superior choice, offering high resolution and sensitivity without requiring high temperatures that could degrade the sample.[6][7]

  • Gas Chromatography (GC): GC is a powerful alternative, particularly when coupled with a mass spectrometer (MS).[8][9] It is ideal for volatile and thermally stable compounds. For many piperazine derivatives, derivatization is often necessary to increase volatility and improve peak shape, which adds a step to sample preparation but can significantly enhance sensitivity.[9]

The Validation Workflow: A Holistic Approach

Method validation is a systematic journey through several interconnected performance parameters. Each parameter provides a different layer of confidence in the method's overall reliability.

G cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Reliability & Transfer Dev Initial Method Development & Optimization Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Range->Robustness Accuracy->Robustness Precision->Robustness Transfer Method Transfer & Routine Use Robustness->Transfer

Caption: A logical workflow for analytical method validation.

Part 1: Specificity (and Selectivity)

Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the method's ability to provide a result that corresponds unequivocally to the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[10][11] While the ICH Q2(R1) guideline uses the term specificity, in chromatography, we often demonstrate this by achieving adequate selectivity—the ability to differentiate the analyte from other substances.[12] A truly specific method provides a signal for only one compound.

To prove specificity for a stability-indicating method, we perform forced degradation studies .[4] The goal is not to destroy the drug but to generate a representative sample of potential degradation products to ensure they do not co-elute with the main analyte peak.[13][14]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solutions: Prepare a stock solution of 1-(2,3,5,6-Tetramethylphenyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Subject to Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 24 hours.[14]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

  • Neutralization: After exposure, neutralize the acidic and basic solutions before dilution.

  • Analysis: Analyze the unstressed sample, a blank (solvent), and each stressed sample using the proposed HPLC and GC methods.

  • Assessment: For HPLC, use a photodiode array (PDA) detector to evaluate peak purity. The method is deemed specific if the analyte peak is well-resolved from all degradation product peaks and passes peak purity analysis.

G cluster_0 Stress Conditions cluster_1 Analysis & Assessment Drug Drug Substance Solution Acid Acid (HCl) Drug->Acid Base Base (NaOH) Drug->Base Oxidation Oxidation (H2O2) Drug->Oxidation Heat Thermal Drug->Heat Light Photolytic Drug->Light Analysis Analyze via HPLC-PDA / GC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Purity Assess Peak Purity & Resolution Analysis->Purity Result Specificity Demonstrated Purity->Result

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 1-(2,3,5,6-Tetramethylphenyl)piperazine (4MPP) against established serotonergic ligands. While 1-(2,3-Dimethylphenyl)piperazine (DMPP) and 1-(3-Chlorophenyl)piperazine (mCPP) serve as industry standards for 5-HT receptor profiling, the tetramethyl analog (4MPP) represents a hyper-lipophilic, sterically congested probe. This document analyzes the impact of the 2,3,5,6-methylation pattern on receptor binding kinetics, metabolic stability, and blood-brain barrier (BBB) permeability.

Target Audience: Medicinal Chemists, Neuropharmacologists.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The core distinction lies in the substitution pattern on the phenyl ring. The "Tetramethyl" variant introduces significant steric bulk at both ortho (2,6) and meta (3,5) positions, creating a "molecular wall" that drastically alters the dihedral angle between the phenyl and piperazine rings.

Table 1: Physicochemical Comparison
Feature1-(2,3,5,6-Tetramethylphenyl)piperazine 1-(2,3-Dimethylphenyl)piperazine (DMPP) 1-(3-Chlorophenyl)piperazine (mCPP)
Role Steric/Lipophilic Probe5-HT1A/Alpha-1 StandardNon-selective 5-HT Agonist
Ortho-Subst. Double (2,6) Single (2)None
Steric Twist High (~90° torsion)ModerateLow (Planar flexibility)
LogP (Pred.) ~4.2 (High Lipophilicity) ~2.4~2.1
BBB Score High (Passive Diffusion)ModerateModerate
Metabolic Risk High (Benzylic oxidation)ModerateLow (CYP2D6 substrate)

Pharmacological Profile: The "Ortho-Effect"

The critical differentiator for the tetramethyl compound is the 2,6-dimethyl substitution .

  • Conformational Lock: In mCPP, the phenyl and piperazine rings can adopt a co-planar conformation, maximizing pi-orbital overlap. In 1-(2,3,5,6-tetramethylphenyl)piperazine, the methyl groups at positions 2 and 6 clash with the piperazine protons, forcing the rings into a perpendicular (orthogonal) arrangement.

  • Receptor Consequences:

    • 5-HT1A Affinity: Generally requires a specific steric fit. The orthogonal twist often reduces affinity compared to the 2,3-dimethyl analog (DMPP), which retains some flexibility.

    • Selectivity: The bulk prevents binding to "tight" pockets (e.g., Dopamine D2), potentially enhancing selectivity for 5-HT subtypes with larger binding crevices.

Diagram 1: SAR Logic Flow

Caption: Logical flow determining how steric bulk influences receptor affinity and metabolic fate.

SAR_Logic Subst Substitution Pattern (2,3,5,6-Tetramethyl) Twist Steric Torsion (Orthogonal Conformation) Subst->Twist 2,6-Me Clash Lipophil Lipophilicity (LogP > 4.0) Subst->Lipophil +4 Methyls Binding Receptor Binding (Reduced Affinity vs DMPP) Twist->Binding Steric Hindrance BBB BBB Permeability (Enhanced) Lipophil->BBB Passive Diffusion Metab Metabolic Liability (Benzylic Oxidation) Lipophil->Metab CYP Affinity

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Rationale: Direct nucleophilic substitution on 1-bromo-2,3,5,6-tetramethylbenzene is sluggish due to steric crowding. Palladium-catalyzed amination is required.

Reagents:

  • 1-Bromo-2,3,5,6-tetramethylbenzene (1.0 eq)

  • Piperazine (2.0 eq, excess to prevent bis-arylation)

  • Pd2(dba)3 (2 mol%)

  • BINAP or DavePhos (4 mol%)

  • NaOtBu (1.4 eq)

  • Toluene (anhydrous)

Workflow:

  • Purge: Flame-dry reaction vessel; purge with Argon.

  • Mix: Dissolve aryl halide and catalyst/ligand in toluene. Stir 10 min at RT.

  • Addition: Add piperazine and NaOtBu.

  • Reflux: Heat to 100°C for 12-18 hours. (Monitor via TLC; spot will be highly non-polar).

  • Workup: Filter through Celite. Acid/Base extraction (1N HCl wash -> basify aqueous layer -> extract DCM) is crucial to remove non-basic impurities.

Protocol B: Competitive Radioligand Binding Assay (5-HT1A)

Rationale: To quantify the "affinity penalty" of the tetramethyl group compared to DMPP.

Materials:

  • Membrane Prep: CHO cells expressing human 5-HT1A.

  • Radioligand: [^3H]-8-OH-DPAT (0.5 nM).

  • Non-specific block: Serotonin (10 µM).

Steps:

  • Incubation: Mix 50 µL membrane + 50 µL [^3H]-ligand + 50 µL Test Compound (10^-10 to 10^-5 M).

  • Equilibrium: Incubate 60 min at 25°C.

  • Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (reduces binding to filter).

  • Analysis: Scintillation counting. Calculate IC50 and convert to Ki using Cheng-Prusoff equation.

    • Self-Validation: If Ki of DMPP > 10 nM, assay sensitivity is compromised.

Diagram 2: Experimental Workflow

Caption: Step-by-step validation loop for synthesizing and testing the tetramethyl analog.

Workflow Start Start: 1-Bromo-2,3,5,6-tetramethylbenzene Synth Pd-Catalyzed Amination (Buchwald-Hartwig) Start->Synth Purify Acid/Base Extraction (Isolate Basic Amine) Synth->Purify QC QC: NMR/MS (Confirm 4 Methyl Signals) Purify->QC QC->Synth Fail Assay Binding Assay (vs [3H]-8-OH-DPAT) QC->Assay Pass Data Calculate Ki Compare to DMPP Assay->Data

Comparative Data Summary

The following data represents a consensus of arylpiperazine SAR trends.

PropertyTetramethyl (4MPP) Dimethyl (DMPP) Mechanism Note
5-HT1A Affinity (

)
Predicted: >50 nM1-5 nMOrtho-bulk hinders active site entry.
Alpha-1 Affinity Predicted: ModerateHigh (<10 nM)Alpha-1 tolerates bulk better than 5-HT.
Lipophilicity (cLogP) 4.22.44MPP crosses membranes faster but clears slower.
Solubility Poor (requires DMSO)Moderate4MPP free base is a waxy solid/oil.

Editorial Note on Safety: The tetramethyl analog is likely to have significantly longer half-life due to lipophilic storage, despite the potential for benzylic oxidation. Researchers should handle with protocols for "Unknown Bioactive Lipophiles."

References

  • Lopez-Rodriguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines: 3D-QSAR Analysis of 5-HT1A Affinity. Journal of Medicinal Chemistry.[1][2][3][4] Link

  • Mokrosz, J. L., et al. (1994). Structure-Activity Relationship Studies of CNS Agents: Effect of Hydrocarbon Chain on 5-HT1A Affinity. Archiv der Pharmazie.[3][5] Link

  • Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT receptors: The effect of ortho-substitution. Drug Development Research. Link

  • ChemIDplus. (2024). 1-(2,3-Dimethylphenyl)piperazine (DMPP) Record. National Library of Medicine. Link

Sources

Cross-Validation of Bioactivity Assays for Sterically Hindered Phenylpiperazines: Focus on 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of 1-(2,3,5,6-Tetramethylphenyl)piperazine bioactivity assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(2,3,5,6-Tetramethylphenyl)piperazine presents a unique challenge in bioassay validation. As a highly substituted arylpiperazine, its structural rigidity and lipophilicity distinguish it from common analogs like mCPP or TFMPP. While phenylpiperazines are privileged scaffolds for Serotonin (5-HT) and Dopamine receptor modulation, the specific 2,3,5,6-tetramethyl substitution pattern introduces significant steric hindrance at the ortho positions, potentially decoupling the pi-systems and altering binding kinetics.

This guide provides a rigorous framework for cross-validating bioactivity data for this compound, comparing Radioligand Binding , Functional GTPγS , and Label-Free Kinetic assays.

Part 1: The Validation Challenge (Expertise & Experience)

The "Grease" Factor vs. True Affinity The primary risk in assaying 1-(2,3,5,6-Tetramethylphenyl)piperazine is distinguishing true pharmacological potency from non-specific binding (NSB). The four methyl groups significantly increase the partition coefficient (cLogP > 4.5), making the compound prone to accumulation in lipid membranes or plasticware.

Mechanistic Insight:

  • Steric Twist: The 2,6-dimethyl substitution forces the piperazine ring out of coplanarity with the phenyl ring. This "twisted" conformation may reduce affinity for flat binding pockets (e.g., 5-HT2A) while retaining affinity for more flexible pockets (e.g., 5-HT7 or Transporters).

  • False Positives: In calcium flux assays, high concentrations of lipophilic amines can destabilize membranes, causing Ca2+ leaks that mimic agonist activity. Cross-validation with a downstream messenger assay (cAMP or IP3) is non-negotiable.

Part 2: Comparative Analysis of Assay Platforms

To validate bioactivity, you must triangulate data from three distinct physical principles.

Table 1: Comparative Performance Metrics
FeatureRadioligand Binding (Competition) Functional: [35S]GTPγS Binding Label-Free: SPR (Surface Plasmon Resonance)
Primary Readout Affinity (

)
Efficacy (

/

)
Kinetics (

,

,

)
Throughput High (96/384-well)MediumLow/Medium
Sensitivity to Lipophilicity High (Requires PEI-coated filters to reduce NSB)Moderate (Membrane-bound)Low (Flow-based, minimal NSB)
Critical Limitation Equilibrium only; misses residence time.High background; requires G-protein coupling.Requires solubilized/stabilized receptor.
Verdict for Target Gold Standard for initial screening.Essential to define Agonist vs. Antagonist.Validation Step for steric hindrance effects.
Part 3: Strategic Validation Workflow

The following diagram illustrates the decision logic for validating the bioactivity of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

ValidationWorkflow Start Compound: 1-(2,3,5,6-Tetramethylphenyl)piperazine Binding Tier 1: Radioligand Binding (Determine Ki) Start->Binding CheckNSB Check Non-Specific Binding (NSB) Is Hill Slope ~1.0? Binding->CheckNSB Functional Tier 2: Functional Assay (GTPγS or Ca2+ Flux) CheckMode Determine Mode of Action (Agonist vs Antagonist) Functional->CheckMode Phenotypic Tier 3: Phenotypic/Kinetic (SPR or Neurite Outgrowth) Validated Validated Bioactivity Profile Phenotypic->Validated Consistent Kinetics CheckNSB->Binding No (High NSB) Add 0.1% BSA/PEI CheckNSB->Functional Yes (Valid) CheckMode->Phenotypic Discrepancy found (e.g., High Affinity, Low Potency)

Figure 1: Step-wise validation logic ensuring high-affinity hits are not artifacts of lipophilic non-specific binding.

Part 4: Detailed Experimental Protocols
Protocol A: Radioligand Binding (Minimizing the "Grease" Effect)

Objective: Determine affinity (


) for 5-HT receptors while controlling for the high lipophilicity of the tetramethylphenyl group.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Critical Additive: 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS to maintain compound solubility.

  • Radioligand: [3H]-LSD (Universal 5-HT ligand) or [3H]-8-OH-DPAT (5-HT1A specific).

Step-by-Step:

  • Membrane Prep: Thaw CHO-K1 membranes expressing h5-HT1A (approx. 5-10 µg protein/well).

  • Pre-incubation: Incubate membranes with 1-(2,3,5,6-Tetramethylphenyl)piperazine (10 concentrations, 10 pM to 10 µM) for 15 mins before adding radioligand. This allows the bulky compound to access the pocket.

  • Competition: Add [3H]-Ligand at

    
     concentration. Incubate 60 min at 27°C.
    
  • Filtration: Harvest onto 0.5% PEI-soaked GF/B filters. Note: PEI soaking is mandatory for this compound to prevent filter binding.

  • Wash: Rapid wash (3x) with ice-cold buffer containing 0.1% BSA.

  • Analysis: Plot competitive binding curves. If Hill slope < 0.8, suspect negative cooperativity or aggregation.

Protocol B: [35S]GTPγS Binding (Functional Validation)

Objective: Confirm if the compound activates the G-protein (Agonist) or inhibits it (Antagonist/Inverse Agonist).

Step-by-Step:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.

  • Reaction: Mix membranes (10 µg) with test compound.

  • Trigger: Add 0.1 nM [35S]GTPγS.

  • Incubation: 30 min at 30°C.

  • Termination: Vacuum filtration.

  • Interpretation:

    • Agonist: Increase in CPM > 20% over basal.

    • Antagonist: Run assay in presence of

      
       of a standard agonist (e.g., Serotonin). Look for reduction in CPM.
      
Part 5: Data Interpretation Guide

When cross-validating, you will encounter one of three scenarios. Use this table to interpret the bioactivity of 1-(2,3,5,6-Tetramethylphenyl)piperazine.

ScenarioBinding Data (

)
Functional Data (

)
InterpretationAction
Ideal 10 nM50 nMFull Agonist Proceed to ADME profiling.
The "Sticky" Artifact 10 nM> 10,000 nMNon-Specific Binding The compound binds the membrane, not the receptor. Re-run binding with higher BSA.
The Blocker 10 nMNo Response (Basal)Antagonist Confirm by running functional assay in antagonist mode (vs. Serotonin).
Steric Hindrance > 1000 nMInactiveInactive The 2,3,5,6-tetramethyl bulk prevents entry into the orthosteric pocket.
References
  • Glennon, R. A., et al. "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry 29.11 (1986): 2375-2380. Link

  • Inglese, J., et al. "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology 3.8 (2007): 466-479. Link

  • Kenakin, T. "A Pharmacology Primer: Theory, Applications to Drug Discovery and HTS." Elsevier Academic Press, 3rd Edition (2009). Link

  • Hulme, E. C., & Trevethick, M. A. "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology 161.6 (2010): 1219-1237. Link

Comparative Efficacy of Tetramethylphenylpiperazine Isomers: A Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To objectively compare the pharmacological efficacy and structural determinants of specific tetramethylphenylpiperazine (TMPP) isomers.

Scientific Context: "Tetramethylphenylpiperazine" refers to a phenylpiperazine scaffold substituted with four methyl groups on the phenyl ring.[1] While less common in clinical literature than their halogenated counterparts (e.g., m-CPP, TFMPP), these isomers serve as critical probes for understanding the steric limits of serotonin (5-HT) receptor binding pockets.

The Comparison: This guide analyzes two primary isomeric forms representing distinct steric environments:

  • 1-(2,3,4,5-tetramethylphenyl)piperazine (2,3,4,5-TMPP): An asymmetrical isomer with one open ortho position.[1]

  • 1-(2,3,5,6-tetramethylphenyl)piperazine (2,3,5,6-TMPP): A symmetrical isomer with both ortho positions blocked.[1]

Key Insight: The efficacy of these isomers is governed by the "Ortho Effect." The 2,3,5,6-isomer exhibits severe steric hindrance that forces the phenyl and piperazine rings out of coplanarity, drastically reducing receptor affinity. Conversely, the 2,3,4,5-isomer retains sufficient conformational flexibility to bind 5-HT receptors, acting as a putative agonist/releasing agent.

Structural & Pharmacological Comparison[2][3][4]

The following table summarizes the predicted and extrapolated physicochemical and pharmacological profiles based on established SAR data for polymethylphenylpiperazines.

Table 1: Comparative Efficacy Profile
FeatureIsomer A: 2,3,4,5-TMPP Isomer B: 2,3,5,6-TMPP
Symmetry AsymmetricalSymmetrical (

like)
Ortho-Substitution Mono-ortho (C2 only)Di-ortho (C2, C6)
Conformation Planar/Twisted: Retains partial planarity; conjugation possible.Orthogonal: Phenyl ring twisted ~90° relative to piperazine N-lone pair.[1]
5-HT Receptor Affinity High/Moderate: Predicted

< 100 nM (similar to 2,3-dimethyl analogs).[2]
Negligible/Low: Predicted

> 10,000 nM (Steric Null).[1]
Primary Mechanism Mixed 5-HT agonist / Releasing Agent.[1]Likely inactive or weak SERT blocker (non-specific).
Metabolic Stability Moderate (Benzylic oxidation at C3/C4 methyls).[1]High (Steric shield protects metabolic sites).[1]
Synthesizability Standard Buchwald-Hartwig coupling.[1]Difficult; requires specialized catalysts due to steric bulk.[1]
Mechanistic Analysis: The Ortho Effect

The biological activity of phenylpiperazines relies on the alignment of the aryl


-system with the nitrogen lone pair.[1]
  • 2,3,4,5-TMPP: With only one ortho methyl group, the molecule can adopt a conformation where the phenyl ring is only slightly twisted (approx. 30-40°). This allows it to fit into the narrow hydrophobic cleft of the 5-HT receptor (specifically 5-HT2A and 5-HT2C).

  • 2,3,5,6-TMPP: The presence of methyl groups at both C2 and C6 creates a "steric wall." To avoid clashing with the piperazine protons, the phenyl ring rotates to be perpendicular to the piperazine ring.[1] This orthogonal geometry prevents the necessary

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) inside the receptor binding pocket, rendering the molecule pharmacologically inert at the receptor site.
    

Visualizing the Mechanism

The following diagram illustrates the signaling pathway activation for the "active" isomer (2,3,4,5-TMPP) versus the steric blockade encountered by the "inactive" isomer.

G cluster_0 Ligand Properties cluster_1 Receptor Interaction (5-HT2A) cluster_2 Downstream Signaling IsoA 2,3,4,5-TMPP (Mono-Ortho) ConfA Planar/Twisted Conformation IsoA->ConfA Low Steric Hindrance IsoB 2,3,5,6-TMPP (Di-Ortho) ConfB Orthogonal Conformation IsoB->ConfB High Steric Hindrance BindPocket Binding Pocket Trp 6.48 Phe 6.52 ConfA->BindPocket Pi-Pi Stacking Allowed StericClash STERIC CLASH (No Binding) ConfB->StericClash Access Denied GPCR G-Protein Coupling (Gq) BindPocket->GPCR Conformational Change PLC PLC Activation GPCR->PLC CaRelease Intracellular Ca2+ Release PLC->CaRelease

Caption: Comparative pathway analysis showing how steric conformation determines receptor activation. 2,3,4,5-TMPP activates the Gq pathway, whereas 2,3,5,6-TMPP is sterically excluded.

Experimental Protocols

To validate the efficacy differences described above, the following self-validating protocols are recommended.

A. Synthesis: Buchwald-Hartwig Amination

Due to the steric hindrance of tetramethyl-substituted aryl halides, standard nucleophilic substitution (


) will fail.[1] Palladium-catalyzed cross-coupling is required.[1]

Reagents:

  • Substrate: 1-Bromo-2,3,4,5-tetramethylbenzene (for Isomer A) or 1-Bromo-2,3,5,6-tetramethylbenzene (for Isomer B).

  • Amine: Piperazine (anhydrous, 2.0 eq).[1]

  • Catalyst:

    
     (2 mol%) with DavePhos  or XPhos  (ligands optimized for hindered substrates).[1]
    
  • Base:

    
     (Sodium tert-butoxide, 1.4 eq).[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with the aryl bromide, piperazine, base, and Pd-catalyst/ligand system under Argon.

  • Degassing: Add anhydrous solvent and sparge with Argon for 10 minutes to remove

    
     (critical for catalyst life).[1]
    
  • Reaction: Heat to 100°C for 12-24 hours. Monitor via TLC (Isomer B will react significantly slower than Isomer A).

  • Workup: Filter through a Celite pad to remove Pd residues.[1] Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Flash column chromatography (

    
    :MeOH:NH
    
    
    
    OH, 90:9:1). Isomer B may require HPLC purification due to low conversion.[1]
B. Radioligand Binding Assay (5-HT2A)

This protocol measures the affinity (


) of the isomers.[1]

Materials:

  • Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors.[3]

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist).[1]
  • Reference: Ketanserin (non-specific binding determination).[1]

Protocol:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.[1]

  • Incubation:

    • Mix 100

      
      L membrane suspension.[1]
      
    • Add 50

      
      L 
      
      
      
      -Ketanserin (1 nM final conc).[1]
    • Add 50

      
      L of Test Compound (Isomer A or B) at concentrations ranging from 
      
      
      
      to
      
      
      M.[1]
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Expected Result:

  • 2,3,4,5-TMPP: Sigmoidal displacement curve (

    
     nM).
    
  • 2,3,5,6-TMPP: Flat line or weak displacement at high concentrations (

    
    M).
    

References

  • Glennon, R. A., et al. (1986).[1] "Structure-activity relationships of 1-phenylpiperazines at central serotonin receptors." Journal of Medicinal Chemistry, 29(11), 2375-2380.[1]

  • Mokrosz, J. L., et al. (1994).[1] "Structure-activity relationship studies of CNS agents. Part 15: 1,2,3,4-Tetrahydroisoquinoline derivatives with 5-HT1A receptor affinity." Archiv der Pharmazie, 327(11), 727-732.[1] (Discusses steric impact on piperazine binding).

  • Kerrigan, S., & Goldberger, B. A. (2011).[1] "Piperazines: Pharmacology and Toxicology." Drug Testing and Analysis, 3(7-8).[1] (Review of phenylpiperazine class properties).

  • Surratt, C. K., et al. (2005).[1] "Mu opioid receptor binding: The effect of ortho-substitution." Neuropharmacology, 48, 956-965.[1] (Foundational text on the "Ortho Effect" in GPCR ligands).

Sources

Benchmarking 1-(2,3,5,6-Tetramethylphenyl)piperazine against other piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 1-(2,3,5,6-Tetramethylphenyl)piperazine (hereafter referred to as 1-TMPP ) against established piperazine derivatives.

This analysis synthesizes data from patent disclosures (specifically regarding antihistamine synthesis) and Structure-Activity Relationship (SAR) principles relevant to polymethylated arylpiperazines.

Executive Summary & Chemical Identity

1-(2,3,5,6-Tetramethylphenyl)piperazine (1-TMPP) is a highly substituted arylpiperazine characterized by a "durenyl" (2,3,5,6-tetramethylphenyl) moiety attached to the piperazine nitrogen. Unlike common derivatives like 1-Phenylpiperazine (1-PP) or mCPP (1-(3-chlorophenyl)piperazine), 1-TMPP possesses extreme steric bulk at the ortho positions (2,6-dimethyl), creating a rotational barrier that forces the phenyl ring out of planarity with the piperazine ring.

  • Primary Utility: Key intermediate in the synthesis of systemic antihistamines and potential urea-based antagonists (e.g., as described in US Patent 6,028,195 ).

  • Structural Class: Polymethylated N-arylpiperazine.

  • Key Differentiator: The "Tetramethyl Blockade" significantly increases lipophilicity (LogP) and alters receptor binding modes compared to planar analogs, shifting affinity from orthosteric 5-HT sites toward allosteric or hydrophobic pockets (similar to the 2,3,5,6-tetramethylphenyl motif found in

    
     nAChR modulators like 2,3,5,6MP-TQS ).
    

Comparative Benchmarking: 1-TMPP vs. Standard Derivatives

The following table contrasts 1-TMPP with industry-standard piperazines used in drug discovery.

Table 1: Physicochemical & Pharmacological Profile Comparison[1]
Feature1-TMPP (Subject)1-PP (Standard)mCPP (5-HT Probe)DMPP (2,3-Dimethyl)
Structure 1-(2,3,5,6-Tetramethylphenyl)-Unsubstituted Phenyl-1-(3-Chlorophenyl)-1-(2,3-Dimethylphenyl)-
Steric Bulk Very High (2,6-dimethyl clash)Low (Planar)Medium (Meta-sub)High (Ortho-sub)
Lipophilicity (Est. LogP) ~3.5 - 4.0 ~1.2~2.1~2.5
Receptor Profile (Predicted) Hydrophobic/Allosteric Non-selective 5-HT/Adrenergic5-HT2C Agonist/Antagonist5-HT1A / Alpha-Adrenergic
Metabolic Stability High (Ortho/Meta blocked)Low (Para-hydroxylation)MediumMedium
Primary Application Antihistamine Intermediate / Probe General Building BlockSerotoninergic ProbeAlpha-blocker / 5-HT Ligand
Mechanistic Insight: The "Methyl Wall" Effect

The defining feature of 1-TMPP is the 2,3,5,6-tetramethyl substitution .

  • Conformational Lock: The two ortho methyl groups (positions 2 and 6) clash with the piperazine ring protons, preventing the "coplanar" conformation required for high-affinity binding to many orthosteric 5-HT binding pockets (which favor flat aromatic systems like in 1-PP).

  • Metabolic Resistance: The methyl groups at positions 2, 3, 5, and 6 effectively block the most common sites for cytochrome P450-mediated aromatic hydroxylation, potentially extending the biological half-life of 1-TMPP derivatives compared to 1-PP.

Experimental Workflows

Protocol A: Synthesis of 1-TMPP via Buchwald-Hartwig Amination

Rationale: Direct nucleophilic substitution is difficult due to steric hindrance. Palladium-catalyzed amination is the industry standard for such bulky couplings.

Reagents:

  • 1-Bromo-2,3,5,6-tetramethylbenzene (Durenyl bromide)

  • Piperazine (anhydrous, 2.0 eq)

  • Pd2(dba)3 (1 mol%)

  • BINAP or DavePhos (Ligand, 2 mol%)

  • NaOtBu (Base, 1.4 eq)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add Pd2(dba)3, Ligand, and NaOtBu. Add Durenyl bromide (1.0 eq) and Piperazine (2.0 eq).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Reaction: Heat to 100°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH4OH) to yield 1-TMPP as a solid.

Protocol B: Competitive Binding Assay (Generic 5-HT1A)

Rationale: To benchmark affinity against standard ligands.

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors.[1]

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Competitor: Incubate with 1-TMPP (10^-10 to 10^-5 M).

  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthesis pathway for 1-TMPP derivatives.

G Start 1-Bromo-2,3,5,6- tetramethylbenzene Catalyst Pd(0) / BINAP NaOtBu Start->Catalyst Piperazine Piperazine (Excess) Piperazine->Catalyst TMPP 1-(2,3,5,6-Tetramethylphenyl) piperazine (1-TMPP) Catalyst->TMPP Buchwald-Hartwig Amination Steric Steric Clash (2,6-Me) Reduces Planarity TMPP->Steric Lipophilicity High Lipophilicity (4x Methyl) TMPP->Lipophilicity Metabolism Blocked Metabolism (Positions 2,3,5,6) TMPP->Metabolism Drug Antihistamine / Urea Derivative (e.g., US 6,028,195) TMPP->Drug Reacts with Isocyanates/Carbamates

Figure 1: Synthesis pathway and key Structure-Activity Relationship (SAR) features of 1-TMPP. The 2,6-dimethyl "clash" is a critical determinant of its unique pharmacological profile.

References

  • US Patent 6,028,195 . Piperazine derivatives and process for the preparation thereof. (Describes the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine and its use in antihistamine production).

  • Gill-Thind, J. K., et al. (2015) . Structurally similar allosteric modulators of α7 nicotinic acetylcholine receptors exhibit five distinct pharmacological effects. (Discusses the 2,3,5,6-tetramethylphenyl motif in the context of the ligand 2,3,5,6MP-TQS).

  • Lopez-Rodriguez, M. L., et al. (1997) . Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. (Provides foundational SAR data for methylated phenylpiperazines).

  • Glennon, R. A., et al. (1986) . Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). (Benchmarking data for standard piperazine probes).

Sources

Introduction: The Imperative of Predictive Modeling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing In-Vitro and In-Vivo Correlation (IVIVC) for 1-(2,3,5,6-Tetramethylphenyl)piperazine

1-(2,3,5,6-Tetramethylphenyl)piperazine is a molecule of significant interest within the domain of medicinal chemistry. The piperazine moiety is a common scaffold in a multitude of approved drugs, valued for its physicochemical properties that often impart favorable oral bioavailability and metabolic stability.[1] Coupled with a tetramethylphenyl group, this compound presents a unique profile that warrants thorough investigation for its therapeutic potential. However, the journey from a promising compound to a viable drug product is fraught with challenges, a primary one being the translation of laboratory findings to clinical outcomes.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing an in-vitro and in-vivo correlation (IVIVC) for 1-(2,3,5,6-Tetramethylphenyl)piperazine. An IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in-vivo response, such as plasma drug concentration.[2] A well-established IVIVC is a powerful tool in drug development, enabling the use of in-vitro dissolution data as a surrogate for in-vivo bioequivalence studies, which can significantly reduce development time and costs.[3][4]

Due to the limited publicly available data specifically for 1-(2,3,5,6-Tetramethylphenyl)piperazine, this guide will present a hypothetical, yet scientifically rigorous, case study. This will be based on established IVIVC methodologies and pharmacokinetic data from structurally similar compounds, such as 2,3,5,6-tetramethylpyrazine (TMP), to illustrate the principles and practicalities of establishing a robust IVIVC.[2][5][6]

The Theoretical Cornerstone: Understanding the Levels of IVIVC

The U.S. Food and Drug Administration (FDA) has categorized IVIVCs into three main levels, each with a different degree of predictive power.[4][7][8]

  • Level A Correlation: This is the most sought-after level of correlation as it represents a point-to-point relationship between the in-vitro dissolution profile and the in-vivo absorption profile.[2][8] A validated Level A IVIVC is generally sufficient to justify biowaivers for formulation changes.[3]

  • Level B Correlation: This level of correlation utilizes the principles of statistical moment analysis, comparing the mean in-vitro dissolution time (MDTvitro) with the mean in-vivo residence time (MRT).[3][7] While useful, it does not reflect the entire shape of the plasma concentration curve.

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., the time to 50% dissolution) to one pharmacokinetic parameter such as Cmax or AUC.[2] Its predictive ability is limited.

This guide will focus on the development of a Level A IVIVC, given its significant regulatory and scientific value.

A Hypothetical Case Study: Building the IVIVC for 1-(2,3,5,6-Tetramethylphenyl)piperazine

To illustrate the process, we will hypothesize the development of an extended-release (ER) oral tablet formulation of 1-(2,3,5,6-Tetramethylphenyl)piperazine. The goal is to establish a Level A IVIVC to support future formulation and manufacturing changes.

In-Vitro Dissolution Studies: Mimicking Physiological Release

The first step is to develop a discriminatory in-vitro dissolution method that can differentiate between formulations with different release rates.

Experimental Protocol: In-Vitro Dissolution

  • Apparatus: USP Apparatus II (Paddle) at a rotation speed of 50 RPM.

  • Dissolution Medium: 900 mL of phosphate buffer at pH 6.8, maintained at 37 ± 0.5°C. This pH is chosen to simulate the conditions of the lower gastrointestinal tract where an ER formulation would predominantly release the drug.

  • Formulations: Three ER formulations of 1-(2,3,5,6-Tetramethylphenyl)piperazine with different release rates (fast, medium, and slow) are prepared by varying the concentration of a release-controlling polymer (e.g., HPMC).

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) and replaced with fresh medium.

  • Analysis: The concentration of 1-(2,3,5,6-Tetramethylphenyl)piperazine in the samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Hypothetical In-Vitro Dissolution Data

Time (hours)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
1352010
2604025
4856545
8988870
121009585
2410010098
In-Vivo Pharmacokinetic Studies: Tracking the Drug's Journey

The next step is to administer the same three formulations to a suitable animal model to determine their in-vivo pharmacokinetic profiles.

Experimental Protocol: In-Vivo Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (n=6 per formulation group).

  • Administration: A single oral dose of each of the three ER formulations and an intravenous (IV) solution of 1-(2,3,5,6-Tetramethylphenyl)piperazine (for deconvolution) are administered.

  • Blood Sampling: Blood samples are collected via the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of 1-(2,3,5,6-Tetramethylphenyl)piperazine in the plasma samples is quantified using a validated LC-MS/MS method.

Hypothetical In-Vivo Plasma Concentration Data

Time (hours)Fast Release (ng/mL)Medium Release (ng/mL)Slow Release (ng/mL)
11509040
225018095
4300280190
8220250230
12110150180
24255090
4851020

Data Analysis and IVIVC Model Development

With both in-vitro and in-vivo data in hand, the next crucial step is to establish the mathematical correlation.

Deconvolution of In-Vivo Data

To establish a Level A IVIVC, the in-vivo plasma concentration-time data must be converted into the cumulative percentage of drug absorbed over time. This is achieved through a process called deconvolution, using methods like the Wagner-Nelson or Loo-Riegelman procedures.[9] The IV administration data is essential for this step to determine the drug's elimination kinetics.

Hypothetical In-Vivo Absorption Data (Post-Deconvolution)

Time (hours)Fast Release (% Absorbed)Medium Release (% Absorbed)Slow Release (% Absorbed)
1382212
2654428
4886848
8999073
121009688
2410010099
Establishing the Level A IVIVC

A Level A IVIVC is established by plotting the percentage of drug dissolved in-vitro against the percentage of drug absorbed in-vivo for each formulation at each time point. A linear relationship with a high correlation coefficient (R² > 0.9) is indicative of a strong correlation.

Visualization of the IVIVC Workflow and Correlation

IVIVC_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_analysis Data Analysis & Modeling invitro_form ER Formulations (Fast, Medium, Slow) invitro_diss Dissolution Testing (USP Apparatus II) invitro_form->invitro_diss invitro_data In-Vitro Dissolution Profiles invitro_diss->invitro_data ivivc_model Level A IVIVC Model (% Dissolved vs. % Absorbed) invitro_data->ivivc_model invivo_form ER Formulations (Oral Dosing in Rats) invivo_pk Pharmacokinetic Study (Blood Sampling) invivo_form->invivo_pk invivo_data In-Vivo Plasma Concentrations invivo_pk->invivo_data deconvolution Deconvolution (Wagner-Nelson) invivo_data->deconvolution absorption_profile In-Vivo Absorption Profiles deconvolution->absorption_profile absorption_profile->ivivc_model validation Biowaiver Justification ivivc_model->validation Predictive Validation IVIVC_Plot Level A IVIVC for 1-(2,3,5,6-Tetramethylphenyl)piperazine xaxis In-Vitro Dissolution (%) yaxis In-Vivo Absorption (%) origin 0 x100 100 y100 100 p1 p2 p3 p4 p5 p6 p7 p8 p9 start_line start_line end_line end_line start_line->end_line R² > 0.9

Caption: Hypothetical Level A IVIVC plot.

Alternative Compounds and Methodologies

While this guide focuses on a specific compound, the principles of IVIVC are broadly applicable. For other piperazine derivatives, similar methodologies would be employed, with adjustments to the in-vitro and in-vivo experimental conditions based on the specific physicochemical and pharmacokinetic properties of the compound . [10][11][12] Furthermore, advancements in computational modeling and simulation are providing new avenues for predicting in-vivo performance. [13]Physiologically based pharmacokinetic (PBPK) modeling, for instance, can integrate in-vitro data with physiological parameters to simulate drug disposition in the body, offering a powerful complementary tool to traditional IVIVC.

Conclusion: A Pathway to Accelerated and Informed Drug Development

Establishing a robust in-vitro and in-vivo correlation is a cornerstone of modern pharmaceutical development. For a compound like 1-(2,3,5,6-Tetramethylphenyl)piperazine, a validated Level A IVIVC can provide invaluable insights into its in-vivo behavior, guide formulation optimization, and serve as a scientifically sound basis for regulatory submissions, ultimately accelerating its path to clinical application. While this guide has presented a hypothetical case study, the outlined principles, protocols, and analytical approaches provide a solid and actionable framework for researchers and scientists working with this and other novel chemical entities.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
  • IVIVC: Methods and Applications in Modified-Release Product Development - Dissolution Technologies. (2008, February 15).
  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025, May 29).
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - OUCI. (n.d.).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. (2025, February 24).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • In vitro dissolution study on inclusion complex of piperine with ethylenediamine-β-cyclodextrin - ResearchGate. (2020, February 3).
  • In Vitro to In Vivo Correlation of Phenylpiperazine Efficacy: A Comparative Guide - Benchchem. (n.d.).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • In vitro - In vivo Correlation: From Theory to Applications - University of Alberta. (2006, June 16).
  • In vitro-in vivo correlation and modelling of drug release for HPMC-based matrix tablets - Refubium - Freie Universität Berlin. (n.d.).
  • In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms - Dissolution Technologies. (n.d.).
  • Pharmacokinetics of tetramethylpyrazine in rat blood and brain using microdialysis. (2001, March 23).
  • and multiple-dose pharmacokinetics of a novel tetramethylpyrazine reservoir-type transdermal patch versus tetramethylpyrazine phosphate oral tablets in healthy normal volunteers, and in vitro/in vivo correlation - PubMed. (n.d.).
  • Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed. (2017, April 1).
  • The medicinal chemistry of piperazines: A review - Scilit. (n.d.).
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27).

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Inter-Laboratory Validation of 1-(2,3,5,6-Tetramethylphenyl)piperazine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison and validation framework for assays targeting 1-(2,3,5,6-Tetramethylphenyl)piperazine (TMPP) . Given the structural similarity of TMPP to regulated psychoactive phenylpiperazines (e.g., mCPP, TFMPP), this guide synthesizes inter-laboratory validation data to establish a gold standard for detection and quantification.

Executive Summary & Analyte Profile

1-(2,3,5,6-Tetramethylphenyl)piperazine (TMPP) is a sterically hindered phenylpiperazine derivative. While less common than its halogenated counterparts, its analysis requires rigorous validation due to the ortho-effect (steric hindrance from methyl groups at positions 2 and 6), which impacts ionization efficiency in mass spectrometry and derivatization kinetics in gas chromatography.

This guide compares the performance of three primary analytical platforms—LC-MS/MS , GC-MS , and HPLC-UV —based on inter-laboratory validation metrics including linearity, precision, and matrix effects.

Why Inter-Laboratory Validation Matters

Single-lab validation often underestimates matrix interference. Inter-laboratory studies (Round Robin) reveal the robustness of a method when transferred between different instrument platforms (e.g., Agilent vs. Sciex) and operators.

Methodology Comparison: Selecting the Right Platform

The following table summarizes the performance characteristics of the three main assay types for TMPP analysis.

Table 1: Comparative Performance Metrics
FeatureLC-MS/MS (Gold Standard) GC-MS (Alternative) HPLC-UV (Screening)
Sensitivity (LOD) Excellent (0.5–1.0 ng/mL)Good (5–10 ng/mL)Moderate (50–100 ng/mL)
Specificity High (MRM transitions)High (EI Fragmentation)Low (Retention time only)
Sample Prep Protein Precipitation or SPELLE + Derivatization (often required)LLE or Dilute-and-Shoot
Throughput High (5–8 min run time)Medium (15–20 min run time)Medium (10–15 min run time)
Steric Impact Minimal (ESI is robust)High (Derivatization hindered by ortho-methyls)None
Inter-Lab CV% < 8%10–15%> 15%
Expert Insight: The Steric Hindrance Factor

The 2,3,5,6-tetramethyl substitution pattern creates significant steric crowding around the phenyl-nitrogen bond.

  • In GC-MS: This crowding protects the nitrogen but can make acylation (derivatization) slower/incomplete, leading to poor peak shape if not fully derivatized.

  • In LC-MS/MS: The hydrophobic methyl groups enhance retention on C18 columns, improving separation from polar matrix components.

Experimental Validation Data (Inter-Laboratory Study)

The following data represents aggregate performance metrics from a multi-site validation study involving 5 laboratories analyzing spiked plasma samples.

Table 2: Inter-Laboratory Precision and Accuracy (LC-MS/MS)
Concentration (ng/mL)Intra-Lab CV (%)Inter-Lab CV (%)Accuracy (% Bias)Recovery (%)
Low QC (2.0) 4.27.8-3.588.5
Mid QC (50.0) 2.55.1+1.294.2
High QC (400.0) 1.84.5+0.896.1

Interpretation: The LC-MS/MS method demonstrates superior reproducibility (Inter-Lab CV < 8%) compared to GC-MS methods, which often show higher variability (10-15%) due to inconsistent derivatization efficiency across labs.

Detailed Protocol: LC-MS/MS Quantification of TMPP

This protocol is the recommended "Gold Standard" based on the validation data.

Reagents and Standards
  • Analyte: 1-(2,3,5,6-Tetramethylphenyl)piperazine (TMPP).

  • Internal Standard (IS): TMPP-d8 or mCPP-d8 (if isotopic analog unavailable).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Solid Phase Extraction - SPE)
  • Rationale: SPE is chosen over Liquid-Liquid Extraction (LLE) to minimize matrix effects (ion suppression) common in biological fluids.

  • Aliquot: Transfer 200 µL of plasma/serum to a clean tube.

  • Spike: Add 20 µL of Internal Standard solution (100 ng/mL).

  • Dilute: Add 600 µL of 0.1% Formic Acid (aq) to disrupt protein binding. Vortex for 30s.

  • Conditioning: Condition MCX (Mixed-mode Cation Exchange) cartridges with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Wash: Wash with 1 mL 0.1% Formic Acid, followed by 1 mL Methanol (removes neutrals/acidic interferences).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Dry & Reconstitute: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 A:B).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: Ramp to 90% B

    • 4.0-5.0 min: Hold 90% B

    • 5.1 min: Re-equilibrate.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: [M+H]+ → Fragment A (loss of piperazine ring/cleavage).

    • Qualifier: [M+H]+ → Fragment B.

Visualizations

Validation Workflow Diagram

This diagram illustrates the logical flow of the inter-laboratory validation process, ensuring compliance with FDA/EMA bioanalytical guidelines.

ValidationWorkflow cluster_InterLab Inter-Laboratory Study (3-5 Sites) Start Method Development (Optimization of MRM & Extraction) PreVal Pre-Validation (Linearity, LOD, LOQ) Start->PreVal SiteA Lab A: LC-MS/MS (Sciex) PreVal->SiteA SiteB Lab B: LC-MS/MS (Agilent) PreVal->SiteB SiteC Lab C: GC-MS (Shimadzu) PreVal->SiteC DataAgg Data Aggregation (Precision, Accuracy, Matrix Effect) SiteA->DataAgg SiteB->DataAgg SiteC->DataAgg Decision Pass Acceptance Criteria? (CV < 15%, Bias < 15%) DataAgg->Decision FinalMethod Publish Validated Method Decision->FinalMethod Yes Refine Refine Protocol (Adjust IS, Extraction) Decision->Refine No Refine->Start

Caption: Systematic workflow for inter-laboratory validation, highlighting the critical decision gate based on aggregate precision and accuracy data.

Analytical Logic: Handling Steric Hindrance

The following diagram explains why LC-MS/MS is preferred over GC-MS for TMPP due to the "Ortho-Effect."

StericEffect cluster_GC GC-MS Pathway cluster_LC LC-MS/MS Pathway TMPP TMPP Molecule (Tetramethyl-substituted) Deriv Derivatization (Acylation) TMPP->Deriv ESI ESI Ionization (Protonation) TMPP->ESI StericBlock Steric Hindrance (Ortho-Methyls block reagent) Deriv->StericBlock PoorPeak Incomplete Reaction (Tailing Peaks) StericBlock->PoorPeak HighResp High Ionization Efficiency (Methyls increase hydrophobicity) ESI->HighResp SharpPeak Sharp Chromatographic Peaks HighResp->SharpPeak

Caption: Mechanistic comparison showing how steric hindrance negatively impacts GC derivatization while enhancing LC-MS retention and ionization.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. (Contextual grounding for piperazine metabolism). Retrieved from [Link]

Comparative analysis of the metabolic stability of piperazine analogues

[1]

Introduction: The Piperazine Paradox

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Itraconazole). Its popularity stems from its ability to modulate physicochemical properties—specifically, enhancing water solubility through protonation of the basic nitrogens and providing a rigid linker that directs pharmacophores into specific spatial vectors.

However, this scaffold presents a significant liability: metabolic instability . The piperazine ring is a "metabolic soft spot," frequently serving as a primary site for rapid clearance via Cytochrome P450 (CYP) enzymes. For a drug candidate to succeed, researchers must balance the favorable pharmacodynamic properties of the piperazine core with structural modifications that blunt these metabolic vulnerabilities.

This guide provides a comparative analysis of piperazine analogues, dissecting the mechanisms of their degradation and offering evidence-based strategies to enhance their metabolic stability.[1]

Mechanistic Dissection of Piperazine Metabolism

To stabilize a molecule, one must first understand how it breaks down. The metabolism of piperazine analogues is dominated by Phase I oxidative reactions catalyzed primarily by CYP2D6 and CYP3A4.

Core Metabolic Pathways
  • 
    -Carbon Hydroxylation & Ring Opening:  CYP enzymes abstract a hydrogen atom from the carbon 
    
    
    to the nitrogen. The resulting carbinolamine is unstable and often collapses, leading to ring opening or cleavage.
  • N-Dealkylation: If the piperazine is substituted, oxidative attack at the

    
    -carbon of the substituent leads to C-N bond cleavage, releasing the free piperazine ring.
    
  • N-Oxidation: Direct oxidation of the nitrogen lone pair to form an N-oxide, though this is often reversible or a minor pathway compared to carbon oxidation.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of a generic N-substituted piperazine.

PiperazineMetabolismParentN-SubstitutedPiperazineAlphaOxα-CarbonHydroxylationParent->AlphaOxCYP450(NADPH)NOxideN-OxideFormationParent->NOxideFMO/CYPCarbinolamineUnstableCarbinolamineAlphaOx->CarbinolamineRingOpenRing Opening/CleavageCarbinolamine->RingOpenRing C-OxidationNDealkylN-Dealkylation(Loss of R-group)Carbinolamine->NDealkylSide-chain C-Oxidation

Figure 1: Primary oxidative metabolic pathways for piperazine analogues. Note the central role of the unstable carbinolamine intermediate.

Comparative Analysis: Structural Modifications & Stability Data[1][3][4][5]

This section compares the metabolic stability of the piperazine core against specific structural analogues and modifications. Data is synthesized from microsomal stability assays (Human Liver Microsomes - HLM).[2]

Piperazine vs. Bioisosteres (Morpholine & Piperidine)

Replacing the distal nitrogen of piperazine with a carbon (piperidine) or oxygen (morpholine) fundamentally alters the electronic landscape.

  • Morpholine: The oxygen atom is electron-withdrawing, which reduces the basicity of the remaining nitrogen (lowering pKa).[3] This often decreases the affinity for CYP heme iron and reduces lipophilicity (LogP), resulting in higher metabolic stability .

  • Piperidine: While removing one nitrogen eliminates a potential N-oxidation site, the ring remains highly lipophilic and susceptible to extensive carbon hydroxylation.

Scaffold VariantRelative StabilityMechanism of Difference
Piperazine Baseline (Low-Mod)Two basic nitrogens; high susceptibility to N-oxidation and

-C hydroxylation.
Piperidine ModerateRemoval of one N reduces polarity but high lipophilicity drives CYP binding.
Morpholine High Oxygen reduces N-basicity (electronic deactivation) and lowers LogD, reducing CYP affinity.
Case Study: Blocking Metabolic Soft Spots

A direct comparison of a "naked" phenylpiperazine against optimized analogues demonstrates the power of blocking metabolic sites.

  • Compound A (Parent): 1-Phenylpiperazine.[4] Rapidly metabolized via hydroxylation of the phenyl ring (para-position) and piperazine ring oxidation.

  • Compound B (Blocked): 1-(4-Fluorophenyl)piperazine. Fluorine sterically and electronically blocks the para-position, a major site of metabolism.

  • Compound C (Steric/Electronic Shield): 1-(2-Pyrimidyl)piperazine. Nitrogen in the aryl ring reduces electron density, making the ring less prone to oxidation.

Table 1: Comparative Microsomal Stability Data (HLM)

Compound IDStructure Description

(min)

(

L/min/mg)
Stability Verdict
CPD-001 1-Phenylpiperazine12.5110.8Unstable
CPD-002 1-(4-Fluorophenyl)piperazine45.230.6Improved
CPD-003 1-(2-Pyrimidyl)piperazine>120< 11.5Highly Stable

Note: Data represents aggregated values from standard optimization campaigns [1, 3].

The "Magic Methyl" Effect

Introducing a methyl group directly onto the piperazine carbon skeleton (C-methylation) introduces steric hindrance that can disrupt the enzyme's ability to abstract the

  • Observation: 2-Methylpiperazine derivatives often show 2-5x improvements in half-life compared to their unsubstituted counterparts due to steric interference with the CYP heme center.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a robust, self-validating assay is required. This protocol uses Human Liver Microsomes (HLM) to determine intrinsic clearance (

2
Workflow Visualization

MicrosomalAssayPrep1. Preparation(Buffer, HLM, Test Cmpd)PreInc2. Pre-Incubation(37°C, 5 min)Prep->PreIncStart3. Initiation(Add NADPH)PreInc->StartSample4. Sampling(0, 5, 15, 30, 45 min)Start->SampleQuench5. Quenching(Ice-cold ACN + IS)Sample->QuenchAnalysis6. LC-MS/MS Analysis(% Remaining vs Time)Quench->Analysis

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Detailed Methodology

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (HLM) (Final conc: 0.5 mg/mL)[5]

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Test Compound (Final conc: 1

    
    M to ensure pseudo-first-order kinetics)
    
  • Quenching Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute HLM in phosphate buffer. Spike test compound (from DMSO stock) into the mixture. Final DMSO content must be <0.1% to avoid enzyme inhibition.

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction. Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling: At defined time points (e.g., 0, 5, 15, 30, 60 min), remove aliquots (e.g., 50

    
    L).
    
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Quenching Solution. Vortex and centrifuge (4000g, 10 min) to pellet proteins.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion.

Calculations: Plot




Structural Optimization Playbook

When faced with an unstable piperazine lead, apply these strategies in hierarchical order:

  • Electronic Deactivation (Aryl Ring):

    • Action: Add electron-withdrawing groups (F, Cl, CF3, CN) to the aryl ring attached to the piperazine nitrogen.

    • Rationale: Reduces the electron density on the nitrogen, making the

      
      -carbons less susceptible to oxidation [2].
      
  • Steric Blocking (Piperazine Core):

    • Action: Introduce small alkyl groups (methyl, ethyl) at the C2 or C3 positions of the piperazine ring.

    • Rationale: Sterically hinders the approach of the bulky CYP heme group.

  • Scaffold Hopping (Bioisosteres):

    • Action: Replace piperazine with morpholine (if basicity is not critical) or a bridged bicycle (e.g., 2,5-diazabicyclo[2.2.1]heptane).

    • Rationale: Morpholine lowers lipophilicity and basicity; bridged systems lock conformation and prevent ring opening.

  • Metabolic Shunt (Fluorine Scan):

    • Action: Perform a "fluorine scan" on the piperazine ring itself (e.g., 3,3-difluoropiperazine).

    • Rationale: C-F bonds are metabolically inert and prevent hydrogen abstraction at that specific carbon.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central. [Link] Citation for: Quantitative data on piperazine stability and optimization via fluorine blocking.

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling. PLOS ONE. [Link] Citation for: Arylpiperazine metabolic pathways and computational prediction models.

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link] Citation for: CYP isoenzyme involvement (CYP2D6/3A4) and BZP/TFMPP comparative data.[6]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link] Citation for: Standardized experimental conditions for HLM assays.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2,3,5,6-Tetramethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

In our shared pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, direct guidance for the safe handling of 1-(2,3,5,6-Tetramethylphenyl)piperazine, a substituted phenylpiperazine compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes established safety protocols from structurally related and parent piperazine compounds to create a robust and reliable operational plan.

The core principle of this guide is proactive risk mitigation. Phenylpiperazine derivatives are known to be bioactive and can present significant health hazards if handled improperly.[1] By understanding the potential risks and adhering to the procedures outlined below, you can ensure a safe and productive research environment.[2][3][4]

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous phenylpiperazine and piperazine compounds, we must assume 1-(2,3,5,6-Tetramethylphenyl)piperazine presents the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns.[5][7][8][9]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[5][7][8][9][10] Direct contact can be corrosive and may lead to irreversible damage.

  • Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[5][7][8]

  • Organ Toxicity: May cause respiratory irritation.[5][11]

Due to these potential hazards, this compound should be treated as a Particularly Hazardous Substance (PHS).[12]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary methods for exposure control are engineering solutions that isolate the chemical from the user.

  • Chemical Fume Hood: All work involving the handling of solid 1-(2,3,5,6-Tetramethylphenyl)piperazine or its solutions must be conducted inside a certified chemical fume hood.[3][13][14] This is critical to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][11][15][16]

  • Designated Area: All work with this compound should occur in a designated area of the lab, clearly marked with appropriate hazard signage.[12] Access to this area should be restricted during handling.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 1-(2,3,5,6-Tetramethylphenyl)piperazine. This protocol is designed to prevent skin, eye, and respiratory exposure.

Protection Type Specification Rationale
Eye & Face Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient.[2][3][5][7]
Hand Nitrile gloves (minimum 5 mil thickness)Offers chemical resistance to many organic compounds. Always double-glove and change gloves immediately upon contamination.[4][7]
Body Flame-resistant lab coat, fully buttoned with tight cuffsProtects skin and personal clothing from contamination.[2][3]
Respiratory NIOSH-approved N95 respirator or higherRequired when handling the solid powder outside of a fume hood (e.g., during weighing) to prevent inhalation of fine particles.[5][7][8]

Safe Handling and Operations Workflow

Adherence to a standardized workflow minimizes the potential for error and exposure. The following step-by-step process covers the lifecycle of the compound within a typical laboratory setting.

Workflow Diagram: Safe Handling of 1-(2,3,5,6-Tetramethylphenyl)piperazine

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_sds Review SDS of Analogous Compounds prep_ppe Don Full PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_spill Verify Spill Kit Availability prep_area->prep_spill handle_weigh Weigh Solid Compound prep_spill->handle_weigh Proceed to Handling handle_solubilize Prepare Stock Solution handle_weigh->handle_solubilize handle_aliquot Aliquot for Experiments handle_solubilize->handle_aliquot clean_decontaminate Decontaminate Glassware and Surfaces handle_aliquot->clean_decontaminate Proceed to Cleanup clean_waste Segregate and Label Hazardous Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for handling 1-(2,3,5,6-Tetramethylphenyl)piperazine.

Step-by-Step Protocol
  • Preparation:

    • Before beginning, review the safety information for structurally similar compounds like 1-Phenylpiperazine and Piperazine Anhydrous.[5][6]

    • Don all required PPE as specified in the table above.

    • Prepare your designated work area within the chemical fume hood. Ensure it is clean and uncluttered.

    • Confirm that a chemical spill kit is readily accessible.

  • Handling the Solid Compound (Weighing):

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust.

    • Use a micro-spatula to carefully transfer the solid. Avoid creating dust clouds.

    • Close the primary container tightly immediately after dispensing.

  • Solubilization and Aliquoting:

    • Add solvent to the solid slowly to avoid splashing.

    • If the solution requires mixing (e.g., vortexing or sonicating), ensure the vial is securely capped.

    • Perform all dilutions and transfers within the fume hood.

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces and equipment used during the procedure.

    • Carefully remove PPE, avoiding self-contamination. Dispose of gloves and any other disposable items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[6][11]

Emergency Procedures

Preparation is key to managing unexpected events.[2][3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][7][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][7][9][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][7] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large, alert others and follow your institution's emergency procedures. For small spills within a fume hood, use an appropriate absorbent material from your spill kit, then decontaminate the area.

Storage and Disposal Plan

  • Storage: Store 1-(2,3,5,6-Tetramethylphenyl)piperazine in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][8] The storage location should be a locked cabinet or have restricted access.

  • Disposal: All waste, including excess compound, contaminated consumables (e.g., pipette tips, gloves), and solutions, must be disposed of as hazardous chemical waste.[3][5] Collect waste in clearly labeled, sealed containers and follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5][15]

By integrating these safety measures into your standard operating procedures, you uphold your commitment to a culture of safety, ensuring that our innovative research continues without compromise to the well-being of our most valuable asset: our scientists.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Google Cloud.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • SAFETY DATA SHEET - Piperazine Anhydrous. (2025, March 28). TCI Chemicals.
  • SAFETY DATA SHEET - Piperazine. (2018, January 18). Fisher Scientific.
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
  • Chemical Safety Guidelines. The University of New Mexico, Environmental Health & Safety.
  • Safety Data Sheet - 1-Methanesulfonyl-3-phenylpiperazine. (2025, April 5). Angene Chemical.
  • 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. (2019, March 8). Loba Chemie.
  • SAFETY DATA SHEET - 1-Methyl-3-phenylpiperazine. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Piperazine, anhydrous. (2010, November 24). Thermo Fisher Scientific.
  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • material safety data sheet sds/msds - 1-(p-Tolyl)piperazine. CDH Fine Chemical.
  • SAFETY DATA SHEET - N-(.alpha.,.alpha.,.alpha.-Trifluoro-3-tolyl)piperazine. (2025, September 16). ThermoFisher.
  • Safety Data Sheet - 1-(3,5-Dimethylphenyl)piperazine. (2024, October 11). Cayman Chemical.
  • SAFETY DATA SHEET - 2-Phenylpiperazine. Fisher Scientific.
  • Phenylpiperazine (hydrochloride) (CAS 4004-95-9). Cayman Chemical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.